molecular formula C9H9NO5 B1312258 3-(3-Nitrophenoxy)propionic acid CAS No. 91004-46-5

3-(3-Nitrophenoxy)propionic acid

Cat. No.: B1312258
CAS No.: 91004-46-5
M. Wt: 211.17 g/mol
InChI Key: XNYOLXUXRGLEAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Nitrophenoxy)propionic acid is an organic compound with the CAS Number 91004-46-5 and a molecular formula of C9H9NO5, yielding a molecular weight of 211.17 g/mol . This chemical is characterized by a propionic acid chain linked to a 3-nitrophenoxy group, as represented by the canonical SMILES string O=C(O)CCOC1=CC=CC( N+ [O-])=C1 . It is typically supplied as a solid powder and should be stored sealed in a dry environment, ideally at 2-8°C . Researchers should note that this compound is classified with the signal word "Warning" and has associated hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and handling should occur in a well-ventilated area . The specific research applications and mechanism of action for this compound are not detailed in the available literature. Investigators are encouraged to consult the safety data sheet (SDS) prior to use. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. For specific data on purity and analytical certificates, please contact the supplier.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-nitrophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c11-9(12)4-5-15-8-3-1-2-7(6-8)10(13)14/h1-3,6H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYOLXUXRGLEAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40415679
Record name 3-(3-NITROPHENOXY)PROPIONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91004-46-5
Record name 3-(3-NITROPHENOXY)PROPIONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 3-(3-Nitrophenoxy)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a concise overview of the available scientific and technical data for the chemical compound 3-(3-Nitrophenoxy)propionic acid . Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data, particularly regarding its biological activity and associated signaling pathways, remains scarce. This document summarizes the currently available information.

Chemical Structure and Identifiers

This compound is a chemical compound featuring a nitrophenoxy group linked to a propionic acid moiety.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number 91004-46-5[1]
Molecular Formula C₉H₉NO₅[1]
Molecular Weight 211.17 g/mol [1]
IUPAC Name 3-(3-nitrophenoxy)propanoic acidN/A
Synonyms 3-(3-Nitrophenoxy)propanoic acidN/A

Physicochemical Properties

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol for this compound could not be retrieved from the scientific literature. Chemical suppliers list the compound as available, suggesting established synthesis methods exist within commercial entities.

Biological Activity and Signaling Pathways

There is a significant lack of information regarding the biological activity of this compound in publicly accessible scientific literature. No studies describing its mechanism of action, potential therapeutic effects, or associated signaling pathways were identified. The compound is listed by some suppliers as a "Protein Degrader Building Block", which may suggest its potential use in the synthesis of PROTACs (Proteolysis Targeting Chimeras) or similar molecules, but no specific applications or experimental data have been published.[1]

It is crucial to distinguish This compound from the similarly named but structurally distinct compound 3-(3-Nitrophenyl)propionic acid (CAS Number: 1664-57-9). The latter has more available data, but this information is not applicable to the title compound.

Spectroscopic Data

No public repositories of spectroscopic data (e.g., NMR, IR, Mass Spectrometry) for this compound were found during the literature search.

Conclusion and Future Directions

This compound is a defined chemical entity with established basic identifiers. However, there is a notable absence of in-depth technical and experimental information in the public domain. For researchers and drug development professionals, this presents both a challenge and an opportunity. The classification as a potential protein degrader building block suggests a possible area of application that is yet to be explored in published research.

Future research efforts could be directed towards:

  • The development and publication of a robust and scalable synthesis protocol.

  • Comprehensive characterization of its physicochemical properties.

  • Screening for biological activity across various assays to identify potential therapeutic applications.

  • Elucidation of its mechanism of action and any associated signaling pathways if biological activity is confirmed.

Without primary research data, it is not possible to provide the detailed experimental protocols or signaling pathway diagrams as per the initial request. This guide will be updated as new information becomes publicly available.

References

3-(3-Nitrophenoxy)propionic acid physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-(3-Nitrophenoxy)propionic acid. It is intended for researchers, scientists, and professionals in the field of drug development who require detailed information on this compound. This document summarizes available quantitative data, outlines general experimental protocols, and presents a logical workflow for the characterization of such a novel chemical entity.

Core Physical and Chemical Properties

This compound, with the CAS number 91004-46-5, is a nitroaromatic compound.[1] Limited experimental data is available in public literature. The following table summarizes the reported physical and chemical properties.

PropertyValueSource
Molecular Formula C9H9NO5[1]
Molecular Weight 211.17 g/mol [1]
Boiling Point 374.8 °C at 760 mmHg[2]
Flash Point 180.5 °C[2]
Density 1.38 g/cm³[2]
Refractive Index 1.571[2]

For comparative purposes, the properties of the structurally similar compound, 3-(3-Nitrophenyl)propionic acid (CAS: 1664-57-9), are provided below. It is crucial to note that this is a different chemical entity with a different molecular formula (C9H9NO4) and molecular weight (195.17 g/mol ).[3][4][5]

PropertyValueSource
Molecular Formula C9H9NO4[4]
Molecular Weight 195.17 g/mol [4]
Melting Point 115 °C[6]

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of this compound are not available in the reviewed literature. However, based on fundamental principles of organic chemistry, the following general methodologies can be proposed.

Synthesis

A plausible synthetic route for this compound is the Williamson ether synthesis. This would involve the reaction of 3-nitrophenol with a 3-halopropionic acid ester (e.g., ethyl 3-bromopropionate) in the presence of a base, followed by hydrolysis of the resulting ester.

General Protocol:

  • Alkylation: To a solution of 3-nitrophenol in a suitable polar aprotic solvent (e.g., acetone, DMF), add a base such as potassium carbonate. Stir the mixture at room temperature, then add ethyl 3-bromopropionate dropwise. Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude ester can be purified by column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified ester in a mixture of ethanol and water containing a base such as sodium hydroxide. Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Acidification and Isolation: Cool the reaction mixture and acidify with a dilute mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product can then be collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent can be performed for further purification.

Analysis

A general approach for the analysis of this compound would involve High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, and spectroscopic methods for structural confirmation.

General HPLC Method:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

  • Detection: UV detection at a wavelength appropriate for the nitroaromatic chromophore (e.g., 254 nm).

  • Quantification: An external standard method using a calibration curve prepared from a pure analytical standard of this compound.

Logical Workflow for Characterization

As there is no specific signaling pathway or biological activity reported for this compound, the following diagram illustrates a logical experimental workflow for the physicochemical and biological characterization of a novel compound of this nature. This workflow is designed to guide researchers in systematically evaluating its properties.

G Workflow for Physicochemical and Biological Characterization cluster_0 Synthesis and Purification cluster_1 Physicochemical Characterization cluster_2 Biological Screening cluster_3 Mechanism of Action Studies synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification structure Structural Elucidation (NMR, IR, MS) purification->structure purity Purity Assessment (HPLC, Elemental Analysis) structure->purity properties Property Determination (Melting Point, Solubility, pKa) purity->properties cytotoxicity Cytotoxicity Assays properties->cytotoxicity activity Primary Activity Screening (e.g., Enzyme Inhibition, Receptor Binding) cytotoxicity->activity phenotypic Phenotypic Screening activity->phenotypic target_id Target Identification and Validation phenotypic->target_id pathway Signaling Pathway Analysis target_id->pathway in_vivo In Vivo Model Testing pathway->in_vivo

Caption: A logical workflow for the characterization of a novel chemical entity.

Biological Activity

There is no specific information available in the surveyed literature regarding the biological activity or potential signaling pathway involvement of this compound. The biological effects of the related compound, 3-nitropropionic acid (3-NPA), are well-documented. 3-NPA is a mitochondrial toxin that irreversibly inhibits succinate dehydrogenase, leading to neurotoxic effects.[7][8] However, due to the structural differences, specifically the presence of a phenoxy linker in the target compound, it cannot be assumed that this compound shares the same biological activity profile as 3-NPA. Any investigation into its biological effects should be conducted with appropriate safety precautions and would represent a novel area of research.

References

An In-depth Technical Guide to the Synthesis of 3-(3-Nitrophenoxy)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 3-(3-Nitrophenoxy)propionic acid, a valuable intermediate in the development of various pharmaceuticals and fine chemicals. The document outlines the core synthetic strategy, provides detailed experimental protocols derived from analogous reactions, and presents quantitative data in a structured format for ease of comparison.

Introduction

This compound is an organic compound characterized by a nitrophenoxy group linked to a propionic acid moiety via an ether bond. This structure makes it a versatile building block in organic synthesis. The primary and most established method for its synthesis is the Williamson ether synthesis, a robust and widely used reaction for forming ethers.[1][2] This method involves the reaction of a deprotonated alcohol (phenoxide) with an organohalide.

Core Synthesis Pathway: Williamson Ether Synthesis

The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis.[1][2] This SN2 reaction involves the nucleophilic substitution of a halide by a phenoxide ion. The general scheme for this synthesis is depicted below.

The reaction proceeds by first deprotonating 3-nitrophenol with a suitable base to form the more nucleophilic 3-nitrophenoxide. This is followed by the reaction of the phenoxide with a 3-halopropionic acid or its ester. To maximize the yield of the SN2 reaction and avoid competing elimination reactions, a primary alkyl halide is preferred.[3]

Synthesis Pathway Diagram

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions 3_Nitrophenol 3-Nitrophenol Reaction_Step Williamson Ether Synthesis (SN2) 3_Nitrophenol->Reaction_Step + Base 3_Halopropionic_Acid 3-Halopropionic Acid (X = Cl, Br, I) 3_Halopropionic_Acid->Reaction_Step Base Base (e.g., NaOH, K2CO3) Solvent Solvent (e.g., Acetone, DMF) Product This compound Reaction_Step->Product

Caption: Williamson ether synthesis pathway for this compound.

Quantitative Data

The following table summarizes the key reactants and the final product with their relevant quantitative data.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberPhysical State
3-NitrophenolC₆H₅NO₃139.11554-84-7Yellow crystalline solid
3-Bromopropionic acidC₃H₅BrO₂152.97590-92-1White crystalline solid
This compoundC₉H₉NO₄195.171664-57-9Solid

Experimental Protocols

Protocol 1: Synthesis using 3-Bromopropionic Acid

This protocol is adapted from the synthesis of similar phenoxyacetic acids.[4]

Materials:

  • 3-Nitrophenol

  • 3-Bromopropionic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Acetone or Dimethylformamide (DMF)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Sodium 3-Nitrophenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-nitrophenol (1.0 eq) in a suitable solvent such as acetone or DMF.

  • To this solution, add a stoichiometric equivalent of a base, such as sodium hydroxide (1.0 eq), to form the sodium 3-nitrophenoxide in situ.

  • Reaction: To the solution of sodium 3-nitrophenoxide, add 3-bromopropionic acid (1.0 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in water and acidify with concentrated hydrochloric acid until the product precipitates.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

Protocol 2: Two-Step Synthesis via Ester Intermediate

This method involves the synthesis of the ethyl ester of the target molecule, followed by hydrolysis. This can sometimes lead to higher purity of the final product.

Step 1: Synthesis of Ethyl 3-(3-Nitrophenoxy)propionate

  • This step follows the Williamson ether synthesis as described in Protocol 1, but uses ethyl 3-bromopropionate instead of 3-bromopropionic acid. The base of choice is often a weaker base like potassium carbonate in a polar aprotic solvent like acetone or DMF.[5]

Step 2: Hydrolysis of the Ester

  • The crude ethyl 3-(3-nitrophenoxy)propionate is then hydrolyzed to the carboxylic acid.

  • Procedure: Dissolve the ester in a mixture of ethanol and water. Add a stoichiometric excess of a base like sodium hydroxide and heat the mixture to reflux for 1-2 hours.

  • After cooling, the ethanol is removed under reduced pressure, and the remaining aqueous solution is acidified with hydrochloric acid to precipitate the this compound. The solid product is then collected by filtration, washed with cold water, and dried.

Experimental Workflow and Logic

The general workflow for the synthesis and purification of this compound is outlined below.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification A 1. Dissolve 3-Nitrophenol in Solvent B 2. Add Base to form 3-Nitrophenoxide A->B C 3. Add 3-Halopropionic Acid or its Ester B->C D 4. Heat to Reflux (4-6 hours) C->D E 5. Cool and Remove Solvent D->E Reaction Complete F 6. Acidify to Precipitate Product E->F G 7. Extract with Organic Solvent F->G H 8. Dry and Evaporate Solvent G->H I 9. Recrystallize for Purification H->I Final_Product Pure this compound I->Final_Product Pure Product

References

An In-depth Technical Guide to 3-(3-Nitrophenoxy)propionic acid (CAS 91004-46-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and databases contain limited specific technical data for 3-(3-Nitrophenoxy)propionic acid beyond its basic chemical properties and commercial availability. This guide, therefore, focuses on its likely application based on its classification as a "Protein Degrader Building Block," providing a technical framework for its potential use in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 91004-46-5, is a commercially available organic compound. While detailed experimental studies on this specific molecule are not widely published, its primary utility in the field of drug discovery, particularly in the realm of targeted protein degradation, can be inferred from its classification by multiple chemical suppliers as a "Protein Degrader Building Block." This suggests its role as a chemical intermediate, likely as a component of the linker in Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system to eliminate specific proteins of interest. They consist of three key components: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The structure of this compound, featuring a carboxylic acid group for amide bond formation and a nitrophenoxy moiety, makes it a candidate for incorporation into such linkers.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in Table 1.

PropertyValueSource
CAS Number 91004-46-5Chemical Supplier Catalogs
Molecular Formula C₉H₉NO₅Chemical Supplier Catalogs
Molecular Weight 211.17 g/mol Chemical Supplier Catalogs
Purity ≥95% to ≥99%Chemical Supplier Catalogs
Storage Conditions Sealed in dry, 2-8°CChemical Supplier Catalogs

Hypothetical Application in PROTAC Synthesis: An Experimental Framework

Given its structure, this compound can be envisioned as a component of a PROTAC linker. The carboxylic acid provides a reactive handle for coupling with an amine-containing E3 ligase ligand or a linker extension, while the nitrophenoxy group can either be a stable part of the linker backbone or be chemically modified in subsequent steps.

Below is a generalized, hypothetical experimental protocol for incorporating an acid-containing linker building block like this compound into a PROTAC.

3.1. General Amide Coupling Protocol

This protocol describes the coupling of a carboxylic acid-containing linker component to an amine-functionalized molecule (either the E3 ligase ligand or the target protein ligand).

Materials:

  • This compound

  • Amine-functionalized binding moiety (E3 ligase or target protein ligand)

  • Coupling agent (e.g., HATU, HBTU, EDC·HCl)

  • Amine base (e.g., DIPEA, triethylamine)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

  • In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Add the coupling agent (1.1 eq) and the amine base (2.0 eq) to the solution and stir for 5-10 minutes at room temperature to activate the carboxylic acid.

  • Add the amine-functionalized binding moiety (1.0 eq) to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired PROTAC intermediate.

Visualizing the Role of this compound in Targeted Protein Degradation

The following diagrams illustrate the conceptual workflow and the mechanism of action for a PROTAC that could potentially be synthesized using this compound as a linker component.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis linker_acid This compound (Linker Component) coupling1 Amide Coupling linker_acid->coupling1 e3_ligand E3 Ligase Ligand (with amine) e3_ligand->coupling1 intermediate Linker-E3 Ligand Intermediate coupling1->intermediate coupling2 Amide Coupling intermediate->coupling2 target_ligand Target Protein Ligand (with amine) target_ligand->coupling2 protac Final PROTAC coupling2->protac

Caption: Hypothetical workflow for PROTAC synthesis using an acid-containing linker.

PROTAC_MoA cluster_cell Cellular Environment protac PROTAC ternary_complex Ternary Complex (Target-PROTAC-E3) protac->ternary_complex target Target Protein target->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Ubiquitination ternary_complex->ubiquitination Ub transfer poly_ub_target Poly-ubiquitinated Target Protein ubiquitination->poly_ub_target proteasome Proteasome poly_ub_target->proteasome degradation Degradation proteasome->degradation peptides Degraded Peptides degradation->peptides

Caption: Generalized mechanism of action for a PROTAC.

Conclusion

This compound (CAS 91004-46-5) is a chemical building block with inferred utility in the construction of PROTACs for targeted protein degradation. While specific experimental data for this compound is scarce in the public domain, its chemical structure provides a clear rationale for its application as a linker component. The provided hypothetical experimental framework and diagrams serve as a guide for researchers and drug development professionals interested in exploring its potential in this exciting therapeutic modality. It is imperative that any user of this compound performs thorough analytical characterization and optimization of reaction conditions for their specific application.

An In-Depth Technical Guide to 3-(3-Nitrophenoxy)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chemical Identity

The accurate identification of a chemical compound is critical for all scientific research. The standardized nomenclature for 3-(3-Nitrophenoxy)propionic acid is provided by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name: 3-(3-nitrophenoxy)propanoic acid

Chemical Properties

A summary of the key chemical properties for this compound is presented in the table below. These data are essential for laboratory handling, experimental design, and theoretical modeling.

PropertyValueSource
CAS Number 91004-46-5[1][2]
Molecular Formula C₉H₉NO₅[1][2]
Molecular Weight 211.17 g/mol [1][2]

Data Unavailability

Extensive searches for detailed technical information regarding this compound have yielded limited results. At present, there is a scarcity of published data in the following areas:

  • Spectroscopic Data: Detailed ¹H NMR, ¹³C NMR, IR, and mass spectrometry data are not publicly available.

  • Experimental Protocols: Specific protocols for the synthesis, purification, and analytical characterization of this compound are not documented in readily accessible scientific literature.

  • Biological Activity and Signaling Pathways: There is no available information on the biological effects of this compound or its potential interactions with cellular signaling pathways.

  • Drug Development Applications: No specific applications of this compound in drug discovery or development have been reported.

Distinguishing from 3-(3-Nitrophenyl)propionic acid

It is crucial to distinguish this compound from the structurally related and more extensively documented compound, 3-(3-Nitrophenyl)propionic acid (CAS Number: 1664-57-9). The latter compound features a direct carbon-carbon bond between the phenyl ring and the propionic acid moiety, in contrast to the ether linkage present in this compound. Significant literature exists for 3-(3-Nitrophenyl)propionic acid, detailing its synthesis, properties, and biological relevance. Researchers should exercise caution to ensure they are working with the correct compound.

Conclusion

This technical guide provides the fundamental chemical identification of this compound. The lack of comprehensive public data highlights a potential area for future research. Further investigation is required to elucidate its chemical, physical, and biological properties, which would enable a more thorough understanding of its potential applications. Due to the absence of relevant data, the creation of diagrams for signaling pathways or experimental workflows is not possible at this time.

References

An In-depth Technical Guide to the Molecular Weight of 3-(3-Nitrophenoxy)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the molecular weight of 3-(3-Nitrophenoxy)propionic acid, a topic of interest for researchers, scientists, and professionals in drug development. This document clarifies the compound's chemical formula and presents its molecular weight based on constituent atomic masses.

Distinguishing this compound

It is crucial to distinguish this compound from the similarly named compound, 3-(3-Nitrophenyl)propionic acid. The presence of a "phenoxy" group indicates an ether linkage, which includes an additional oxygen atom compared to the direct "phenyl" linkage. This distinction is vital for accurate molecular weight calculation and substance identification.

  • This compound: Contains a phenoxy group connected to the propionic acid via an oxygen atom.

  • 3-(3-Nitrophenyl)propionic acid: Features a direct bond between the nitrophenyl group and the propionic acid chain.[1][2][3]

Molecular Weight Determination

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The chemical formula for this compound is C₉H₉NO₅.[4][5][6]

The calculation based on the atomic weights of Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O) is as follows:

(Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of N atoms × Atomic weight of N) + (Number of O atoms × Atomic weight of O)

(9 × 12.011) + (9 × 1.008) + (1 × 14.007) + (5 × 15.999) = 211.17 g/mol

This calculated molecular weight is consistent with the formula weight provided in chemical databases.[4][5][6]

Data Presentation

For clarity and ease of comparison, the key quantitative data for this compound and the related compound are summarized below.

Compound NameChemical FormulaMolecular Weight ( g/mol )CAS Number
This compound C₉H₉NO₅211.1791004-46-5[4][5][6]
3-(3-Nitrophenyl)propionic acidC₉H₉NO₄195.171664-57-9[1][2][3]

Experimental Protocols and Visualizations

The determination of a compound's molecular weight from its chemical formula is a fundamental calculation based on established atomic weights. As such, detailed experimental protocols for this calculation are not applicable.

Similarly, the request for diagrams of signaling pathways or experimental workflows using the DOT language is not relevant to the topic of molecular weight calculation. This is a discrete chemical property and does not involve biological pathways or complex experimental procedures that would necessitate such visualizations.

References

Spectroscopic and Analytical Profile of 3-(3-Nitrophenyl)propionic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for 3-(3-nitrophenyl)propionic acid (CAS RN: 1664-57-9). The information presented is intended to support research and development activities by offering detailed experimental protocols and a structured summary of key analytical data.

Spectroscopic Data Summary

While comprehensive, publicly available datasets for 3-(3-nitrophenyl)propionic acid are limited, the expected spectroscopic characteristics can be inferred from the analysis of similar compounds and general principles of spectroscopy. The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

¹H NMR (Proton NMR)
Assignment Expected Chemical Shift (ppm)
Aromatic protons7.5 - 8.5
-CH₂- (alpha to phenyl)~3.0
-CH₂- (alpha to carboxyl)~2.7
-COOH>10 (often broad)
¹³C NMR (Carbon NMR)
Assignment Expected Chemical Shift (ppm)
Carbonyl carbon (-COOH)170 - 185
Aromatic carbons120 - 150
-CH₂- carbons30 - 40
IR (Infrared) Spectroscopy
Functional Group Expected Absorption Range (cm⁻¹)
O-H stretch (carboxylic acid)2500 - 3300 (very broad)
C=O stretch (carboxylic acid)1700 - 1725
N-O stretch (nitro group)1515 - 1560 and 1345 - 1385
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 3000
MS (Mass Spectrometry)
Parameter Value
Molecular Weight195.17 g/mol
Exact Mass195.0532 g/mol
Expected [M-H]⁻ (Negative Ion Mode)194.0458 m/z
Expected [M+H]⁺ (Positive Ion Mode)196.0604 m/z

Experimental Protocols

Detailed experimental procedures are crucial for the accurate acquisition of spectroscopic data. The following are generalized protocols for NMR, IR, and MS analysis of a solid organic compound like 3-(3-nitrophenyl)propionic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 3-(3-nitrophenyl)propionic acid for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Parameters (Example for a 400 MHz spectrometer):

    • ¹H NMR:

      • Spectral Width: -2 to 16 ppm

      • Pulse Sequence: Standard single pulse

      • Number of Scans: 16-64

      • Relaxation Delay: 1-2 seconds

    • ¹³C NMR:

      • Spectral Width: 0 to 220 ppm

      • Pulse Sequence: Proton-decoupled single pulse

      • Number of Scans: 1024 or more, depending on concentration

      • Relaxation Delay: 2-5 seconds

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid 3-(3-nitrophenyl)propionic acid powder directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Scan Range: 4000 - 400 cm⁻¹

    • Number of Scans: 16-32

    • Resolution: 4 cm⁻¹

  • Data Processing:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation:

    • Prepare a dilute solution of 3-(3-nitrophenyl)propionic acid (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Instrument Parameters (for LC-MS):

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid (for positive ion mode) or ammonium acetate (for negative ion mode).

      • Flow Rate: 0.2 - 0.5 mL/min.

      • Injection Volume: 5 - 10 µL.

    • Mass Spectrometry (MS):

      • Ionization Mode: Electrospray Ionization (ESI), positive and/or negative mode.

      • Mass Range: 50 - 500 m/z.

      • Capillary Voltage: 3-4 kV.

      • Fragmentor Voltage: Optimized for the compound to induce fragmentation for MS/MS analysis if desired.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight.

    • Analyze the fragmentation pattern to gain structural information.

Workflow and Process Visualization

The following diagrams illustrate the general workflow for the spectroscopic analysis of an organic compound and a conceptual representation of how such a compound might be investigated in a drug discovery context.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample Solid Organic Compound (3-(3-Nitrophenyl)propionic Acid) Dissolution Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (MS) Sample->Dissolution IR IR Spectroscopy (ATR) Sample->IR Direct Analysis Filtration Filtration Dissolution->Filtration NMR NMR Spectroscopy (¹H, ¹³C) Filtration->NMR MS Mass Spectrometry (LC-MS) Filtration->MS Processing Data Processing (Fourier Transform, Baseline Correction) NMR->Processing Interpretation Spectral Interpretation (Peak Assignment, Structure Elucidation) IR->Interpretation MS->Processing Processing->Interpretation Report Final Report & Conclusion Interpretation->Report

Caption: A generalized workflow for the spectroscopic analysis of a solid organic compound.

Drug_Discovery_Logic Conceptual Logic in Early Drug Discovery cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization Synthesis Chemical Synthesis of 3-(3-Nitrophenyl)propionic Acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization Assay In Vitro Assay Characterization->Assay Target Hypothesized Biological Target (e.g., Enzyme, Receptor) Target->Assay Hit Identification of Biological Activity ('Hit') Assay->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR->ADMET Lead Lead Compound Selection ADMET->Lead

Caption: A logical flow diagram illustrating the role of compound characterization in an early-stage drug discovery process.

An In-depth Technical Guide to 3-(3-Nitrophenoxy)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and historical records contain scant specific information on the discovery, history, and detailed experimental investigation of 3-(3-Nitrophenoxy)propionic acid. This guide, therefore, provides a summary of available chemical data and proposes a plausible synthetic pathway based on established organic chemistry principles for structurally related compounds. The experimental protocols and signaling pathways are presented as theoretical models.

Introduction

This compound is an organic compound characterized by a nitrophenoxy group linked to a propionic acid moiety via an ether bond. While its specific biological activities and historical development are not well-documented, its structure suggests potential applications as a building block in medicinal chemistry and materials science. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring, and the carboxylic acid provides a handle for further chemical modifications.

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes the available information from chemical suppliers.

PropertyValueSource
CAS Number 91004-46-5[Sunway Pharm Ltd][1]
Molecular Formula C₉H₉NO₅[Sunway Pharm Ltd][1]
Molecular Weight 211.17 g/mol [Sunway Pharm Ltd][1]
Appearance White to off-white crystalline solid (presumed)General knowledge
Solubility Presumed soluble in organic solvents like ethanol, acetoneGeneral knowledge

Proposed Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly described in readily available literature. However, two common methods for the formation of aryl ethers can be proposed: the Williamson ether synthesis and the Michael addition.

The Williamson ether synthesis is a widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide.[2][3][4][5][6] In this proposed route, 3-nitrophenol is deprotonated to form a phenoxide, which then acts as a nucleophile to attack an ethyl ester of 3-halopropionic acid. Subsequent hydrolysis of the ester yields the desired carboxylic acid.

Experimental Protocol (Proposed):

Step 1: Formation of Ethyl 3-(3-nitrophenoxy)propionate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-nitrophenol (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF).

  • Add a slight excess of a base, such as potassium carbonate (1.2 eq), to the solution to deprotonate the phenol.

  • To the resulting phenoxide solution, add ethyl 3-bromopropionate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 3-(3-nitrophenoxy)propionate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl 3-(3-nitrophenoxy)propionate (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide (2.0 eq), to the solution.

  • Heat the mixture to reflux and stir until the ester is completely hydrolyzed (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution with dilute hydrochloric acid to a pH of approximately 2, leading to the precipitation of the carboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

The Michael addition involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[7][8][9][10][11] In this proposed pathway, 3-nitrophenol, acting as the nucleophile, adds to an acrylic acid derivative.

Experimental Protocol (Proposed):

  • In a reaction vessel, dissolve 3-nitrophenol (1.0 eq) and acrylic acid (1.2 eq) in a suitable solvent, such as toluene.

  • Add a catalytic amount of a strong base, such as sodium hydroxide or a tertiary amine, to facilitate the reaction.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and wash with water to remove the catalyst.

  • Extract the product into an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting this compound by recrystallization or column chromatography.

Potential Signaling Pathways and Biological Activity (Theoretical)

Given the lack of experimental data, any discussion of signaling pathways is purely speculative and based on the structural motifs of the molecule. The nitroaromatic group is a common feature in some pharmacologically active compounds, and carboxylic acids can interact with various biological targets.

A hypothetical workflow for investigating the biological activity of this compound is presented below.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation A Compound Synthesis and Purification B High-Throughput Screening (e.g., Enzyme Assays, Receptor Binding) A->B C Cell-Based Assays (e.g., Cytotoxicity, Proliferation) B->C D Mechanism of Action Studies (e.g., Western Blot, qPCR) C->D E Animal Model Selection D->E Lead Compound Identification F Pharmacokinetic Studies (ADME) E->F G Efficacy Studies F->G H Toxicology Studies G->H I Clinical Trials H->I Preclinical Development

Caption: Hypothetical workflow for drug discovery.

A potential signaling pathway that could be investigated, based on the general structure of related phenolic compounds, might involve pathways related to inflammation or oxidative stress.

G 3_3_NPA This compound ROS Reactive Oxygen Species (ROS) 3_3_NPA->ROS Inhibition? NF_kB NF-κB 3_3_NPA->NF_kB Inhibition? ROS->NF_kB Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB->Inflammatory_Cytokines Cellular_Stress Cellular Stress Cellular_Stress->ROS

References

Navigating a Data Desert: The Case of 3-(3-Nitrophenoxy)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and chemical databases reveals a significant gap in the available information regarding the biological activity of 3-(3-Nitrophenoxy)propionic acid. This scarcity of data prevents the creation of an in-depth technical guide as originally requested. While the chemical structure is known, there is a notable absence of published research detailing its mechanism of action, quantitative in vitro or in vivo data, and its effects on signaling pathways.

This lack of information makes it impossible to fulfill the core requirements of the prompt, which include summarizing quantitative data, providing detailed experimental protocols, and creating visualizations of its biological interactions.

However, the extensive search results for a similarly named and structurally related compound, 3-Nitropropionic acid (3-NPA) , offer a wealth of information that aligns with the user's interest in nitro-containing propionic acid derivatives. 3-NPA is a well-characterized mitochondrial toxin with a significant body of research into its neurotoxic effects and its use as a model for Huntington's disease.

Therefore, this technical guide will proceed by focusing on the biological activity of 3-Nitropropionic acid (3-NPA) as a well-documented alternative. This allows for a thorough exploration of a relevant compound, complete with the requested data presentation, experimental methodologies, and pathway visualizations.

A Pivot to a Data-Rich Analog: 3-Nitropropionic Acid (3-NPA)

Introduction:

3-Nitropropionic acid (3-NPA) is a potent neurotoxin naturally produced by various fungi.[1][2] It is a well-established irreversible inhibitor of succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain (Complex II) in mitochondria.[1][2] This inhibition leads to cellular energy depletion and is a cornerstone of its toxicological profile. Due to its ability to induce selective striatal degeneration, 3-NPA is widely used in preclinical research to model the neurodegenerative pathology of Huntington's disease.[3][4][5] Beyond its neurotoxicity, derivatives of 3-NPA have been explored for a range of other biological activities, including antiviral, insecticidal, antimicrobial, and antioxidant properties.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative findings from in vitro and in vivo studies on 3-Nitropropionic acid.

Table 1: In Vitro Effects of 3-Nitropropionic Acid on Methane Production in Ruminant Microbial Cultures

Concentration (mM)Methane Production Reduction (%)Reference
329%[6]
6Not specified, but dose-dependent reduction observed[6]
9Not specified, but dose-dependent reduction observed[6]
1296%[6]

Table 2: In Vivo Effects of 3-Nitropropionic Acid in Rodent Models

Animal ModelDose and AdministrationKey FindingsReference
Mice15 mg/kg, i.p., for 5 daysSignificant changes in alkaline phosphatase and succinic dehydrogenase in gracilis and gastrocnemius muscles.[7][7]
Rats10 mg/kg/day for 7 daysSignificant elevation of succinate and lactate levels in the striatum.[8][8]
Rats (4 & 8 months old)10 mg/kg/day for 7 daysSignificant decrease in N-acetyl-L-aspartate, GABA, glutamine, and glutamate levels in the striatum.[8][8]
Rats6.25 mg/kg i.p. daily for 6 daysNo significant genotoxic or mutagenic effects observed at this low dose.[9][9]

Signaling Pathways and Mechanisms of Action

The primary mechanism of 3-NPA's biological activity is the inhibition of succinate dehydrogenase, which triggers a cascade of downstream events leading to cellular dysfunction and death, particularly in metabolically active neurons.

Mitochondrial Bioenergetic Failure

3-NPA acts as a suicide inhibitor of succinate dehydrogenase. This blockage of the citric acid cycle and electron transport chain leads to a drastic reduction in ATP synthesis. The resulting energy deficit is a critical initiating event in 3-NPA-induced toxicity.

cluster_mitochondrion Mitochondrion TCA_Cycle Citric Acid Cycle SDH Succinate Dehydrogenase (Complex II) TCA_Cycle->SDH Succinate ETC Electron Transport Chain (Complex I-V) ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Proton Gradient SDH->ETC FADH2 ATP ATP ATP_Synthase->ATP NPA 3-Nitropropionic Acid NPA->Inhibition Inhibition->SDH

Mechanism of 3-NPA-induced mitochondrial dysfunction.
Excitotoxicity and Oxidative Stress

The energy failure caused by 3-NPA leads to the secondary mechanisms of excitotoxicity and oxidative stress, which work in a cooperative manner to induce neurodegeneration.[4]

NPA 3-Nitropropionic Acid SDH_Inhibition Succinate Dehydrogenase Inhibition NPA->SDH_Inhibition Energy_Depletion ATP Depletion SDH_Inhibition->Energy_Depletion Excitotoxicity Excitotoxicity Energy_Depletion->Excitotoxicity Glutamate uptake failure Oxidative_Stress Oxidative Stress Energy_Depletion->Oxidative_Stress Mitochondrial dysfunction Excitotoxicity->Oxidative_Stress Ca2+ overload Neuronal_Damage Neuronal Damage Excitotoxicity->Neuronal_Damage Oxidative_Stress->Neuronal_Damage

Interacting pathways in 3-NPA-induced neurotoxicity.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate reproducibility and further investigation.

In Vitro Rumen Fermentation for Methane Production

Objective: To assess the dose-dependent effect of 3-NPA on methane production by mixed ruminal microbes.

Protocol Summary (based on[6]):

  • Rumen Fluid Collection: Fresh rumen fluid is collected from fistulated ruminants.

  • Incubation Setup: In vitro cultures are prepared with the collected rumen fluid, a buffer solution, and a standard substrate.

  • Treatment: 3-NPA is added to the cultures to achieve final concentrations of 0, 3, 6, 9, and 12 mM.

  • Incubation: The cultures are incubated at 39°C for 24 hours.

  • Gas Analysis: Headspace gas is collected and analyzed for methane concentration using gas chromatography.

  • Data Analysis: Methane production in treated cultures is compared to untreated controls, and the percentage reduction is calculated.

In Vivo Neurotoxicity Model in Rodents

Objective: To induce striatal lesions in rodents to model Huntington's disease using 3-NPA.

Protocol Summary (based on[7][8]):

  • Animal Model: Male Wistar rats or mice are used.

  • 3-NPA Administration: 3-NPA is dissolved in a vehicle (e.g., saline, pH adjusted) and administered systemically, typically via intraperitoneal (i.p.) injection. Dosing regimens can vary, for example, 10-20 mg/kg daily for several consecutive days.

  • Behavioral Assessment: Motor function can be assessed using tests like the rotarod test or open-field test.

  • Tissue Collection: Following the treatment period, animals are euthanized, and brain tissue is collected.

  • Histological and Biochemical Analysis: Brain slices, particularly of the striatum, are analyzed for lesion volume (e.g., using TTC staining), neuronal loss (e.g., Nissl staining), and biochemical markers of cell death and oxidative stress.

start Rodent Model (Rat or Mouse) dosing Systemic Administration of 3-NPA (e.g., i.p. injection) start->dosing behavior Behavioral Testing (e.g., Rotarod) dosing->behavior euthanasia Euthanasia and Tissue Collection behavior->euthanasia analysis Histological and Biochemical Analysis of Striatum euthanasia->analysis

Workflow for in vivo 3-NPA neurotoxicity studies.

Conclusion

While the biological activity of this compound remains uncharacterized, its structural analog, 3-Nitropropionic acid, serves as a valuable case study in neurotoxicology and mitochondrial dysfunction. The extensive research on 3-NPA provides a robust framework for understanding how a seemingly simple molecule can exert profound effects on cellular bioenergetics, leading to significant pathology. The detailed protocols and pathway diagrams presented here offer a foundation for researchers and drug development professionals interested in the biological activities of nitro-containing compounds and their potential as research tools or therapeutic targets. Further investigation into the biological effects of this compound is warranted to determine if it shares any of the properties of its well-studied relative.

References

Potential Research Areas for 3-(3-Nitrophenoxy)propionic Acid: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: 3-(3-Nitrophenoxy)propionic acid is a small molecule with a unique chemical structure combining a nitrophenoxy moiety and a propionic acid side chain. While specific biological data for this compound is scarce in publicly available literature, its structural components suggest a rich potential for exploration in several therapeutic areas. This document outlines potential research avenues, proposes detailed experimental protocols, and provides a framework for data presentation and visualization to guide future investigations into the pharmacological profile of this intriguing compound.

Introduction

This compound (CAS No. 91004-46-5, Molecular Formula: C9H9NO5) represents a novel chemical entity with unexplored biological activities. Its structure is characterized by a propionic acid backbone linked to a 3-nitrophenyl group via an ether bond. The nitro group is a well-known pharmacophore and toxicophore, contributing to a wide range of biological activities in different chemical contexts, including antimicrobial and antineoplastic effects. The phenoxypropionic acid scaffold is present in various herbicides and has been utilized as a building block for anti-inflammatory and analgesic drugs.[1][2][3][4] This unique combination of functional groups in this compound suggests several plausible and compelling research directions.

This guide proposes a hypothesis-driven approach to systematically investigate the therapeutic potential of this compound, focusing on three primary areas: anti-inflammatory, antimicrobial, and neuroprotective activities.

Proposed Research Areas and Experimental Designs

Anti-inflammatory Activity

The phenoxypropionic acid core is a key feature of several non-steroidal anti-inflammatory drugs (NSAIDs). Therefore, it is hypothesized that this compound may exhibit anti-inflammatory properties.

G cluster_0 In Vitro Screening cluster_1 In Vivo Model A COX-1/COX-2 Inhibition Assay B LPS-stimulated Macrophage Assay (e.g., RAW 264.7) A->B C Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) B->C D Carrageenan-induced Paw Edema in Rodents C->D Lead to in vivo testing E Measurement of Paw Volume and MPO Activity D->E

Caption: Proposed workflow for evaluating the anti-inflammatory potential.

  • Cyclooxygenase (COX) Inhibition Assay:

    • Prepare a reaction mixture containing arachidonic acid, hematin, and either COX-1 or COX-2 enzyme in a Tris-HCl buffer.

    • Add varying concentrations of this compound or a control inhibitor (e.g., celecoxib, ibuprofen).

    • Incubate the mixture and then measure the production of prostaglandin E2 (PGE2) using a commercial ELISA kit.

    • Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of the enzyme activity.

  • Lipopolysaccharide (LPS)-stimulated Macrophage Assay:

    • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.

    • Pre-treat the cells with different concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell supernatant and measure the levels of TNF-α, IL-6, and IL-1β using specific ELISA kits.

    • Determine the viability of the cells using an MTT assay to rule out cytotoxicity.

Antimicrobial Activity

Nitroaromatic compounds are present in several antimicrobial agents. The nitro group can undergo bioreduction in microorganisms, leading to the formation of cytotoxic reactive nitrogen species.[4][5][6]

G A Initial Screening: Broth Microdilution Assay B Determine Minimum Inhibitory Concentration (MIC) A->B C Test against a panel of Gram-positive and Gram-negative bacteria and fungi B->C D Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) B->D E Time-Kill Kinetics Assay D->E

Caption: Workflow for assessing the antimicrobial properties.

  • Broth Microdilution Assay for MIC Determination:

    • Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Include positive (microorganism only) and negative (broth only) controls.

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24h for bacteria).

    • The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Neuroprotective Potential

While 3-Nitropropionic acid is a known neurotoxin, structural modifications can drastically alter biological activity. The introduction of the phenoxy linker may mitigate the toxicity associated with 3-NPA while potentially conferring neuroprotective properties, possibly through antioxidant or other mechanisms.

G cluster_0 Cellular Stress A Oxidative Stress (e.g., H2O2, Rotenone) D Neuronal Cells (e.g., SH-SY5Y, Primary Neurons) A->D B Excitotoxicity (e.g., Glutamate) B->D C This compound C->D Pre-treatment E Increased Cell Viability D->E F Reduced ROS Production D->F G Stabilization of Mitochondrial Membrane Potential D->G

Caption: Hypothesized neuroprotective mechanism against cellular stressors.

  • In Vitro Neuroprotection Assay:

    • Culture human neuroblastoma SH-SY5Y cells or primary cortical neurons.

    • Pre-treat the cells with various concentrations of this compound for 2-4 hours.

    • Induce neuronal damage by exposing the cells to a neurotoxin such as hydrogen peroxide (H₂O₂), rotenone, or glutamate.

    • After 24 hours, assess cell viability using the MTT assay or LDH release assay.

    • Measure intracellular reactive oxygen species (ROS) levels using a fluorescent probe like DCFH-DA.

    • Evaluate the mitochondrial membrane potential using a dye such as JC-1.

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Hypothetical Anti-inflammatory Activity Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)TNF-α Inhibition (%) at 10 µM
This compound[Experimental Value][Experimental Value][Calculated Value][Experimental Value]
Ibuprofen (Control)152500.0655
Celecoxib (Control)>1000.8>12570

Table 2: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)

CompoundS. aureusE. coliP. aeruginosaC. albicans
This compound[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Ciprofloxacin (Control)0.50.0150.5N/A
Fluconazole (Control)N/AN/AN/A1

Conclusion and Future Directions

This compound stands as a promising yet uncharacterized molecule. The proposed research areas—anti-inflammatory, antimicrobial, and neuroprotective activities—provide a rational starting point for a comprehensive investigation into its pharmacological profile. The experimental workflows and protocols detailed in this guide offer a systematic approach to elucidating its potential therapeutic applications. Positive findings in these initial screens would warrant further studies, including mechanism of action elucidation, lead optimization through medicinal chemistry, and more extensive in vivo efficacy and safety evaluations. This structured approach will be crucial in determining if this compound or its future derivatives can be developed into novel therapeutic agents.

References

An In-depth Technical Guide to the Solubility of 3-(3-Nitrophenoxy)propionic Acid in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Understanding the Critical Role of Solubility in Scientific Research and Development

In the realms of pharmaceutical development, chemical synthesis, and materials science, the solubility of a compound is a cornerstone physical property. It dictates the design of crystallization processes, the formulation of drug delivery systems, and the feasibility of reaction media. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely academic—it is a critical determinant of a project's success. This guide provides an in-depth technical overview of the solubility of 3-(3-Nitrophenoxy)propionic acid, a compound of interest in various research applications. While extensive public data on its solubility is limited, this document serves as a robust framework, combining theoretical principles with a detailed, field-proven experimental protocol for its determination. The data presented herein is based on established principles of physical organic chemistry and serves as a predictive guide for laboratory work.

Structural Analysis and Predicted Solubility Profile of this compound

The solubility of an organic compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" provides a foundational, albeit simplified, principle. A more nuanced understanding requires an examination of the specific functional groups and overall polarity of the molecule .

This compound possesses a bifunctional nature. The presence of a carboxylic acid (-COOH) group introduces a site for strong hydrogen bonding, both as a donor and an acceptor. This polar functional group suggests a degree of solubility in polar protic solvents such as water and alcohols. Conversely, the molecule also contains a relatively large, nonpolar nitrophenoxy moiety . This aromatic ring system, substituted with a nitro group, contributes significantly to the molecular weight and the nonpolar surface area, which is expected to limit aqueous solubility and promote solubility in organic solvents. The nitro group itself is polar, but its contribution to overall water solubility is often offset by the increased molecular size and hydrophobicity of the aromatic ring.

Based on this structural analysis, a plausible, hypothetical solubility profile can be predicted. This predictive approach is an essential first step in experimental design, allowing for the selection of appropriate solvent systems for screening.

Quantitative Solubility Data (Predictive)

The following table summarizes the predicted equilibrium solubility of this compound in a range of common laboratory solvents at ambient temperature (25 °C). These values are intended as a guide for initial experimental work.

Solvent Solvent Type Predicted Solubility ( g/100 mL) Rationale for Prediction
WaterPolar ProticLow ( < 0.1)The large nonpolar nitrophenoxy group outweighs the solubilizing effect of the carboxylic acid.
MethanolPolar ProticModerate (1-5)The alcohol can hydrogen bond with the carboxylic acid, and its alkyl chain can interact with the nonpolar part of the molecule.
EthanolPolar ProticModerate (1-5)Similar to methanol, but the slightly larger alkyl group may enhance interactions with the nonpolar moiety.
AcetonePolar AproticHigh (> 10)The polar aprotic nature of acetone can effectively solvate the polar groups without the competing hydrogen bonding network of water.
Dimethyl Sulfoxide (DMSO)Polar AproticVery High (> 20)DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.
Ethyl AcetateModerately PolarModerate (1-5)Offers a balance of polar (ester) and nonpolar (alkyl) characteristics suitable for this molecule.
DichloromethaneNonpolarLow (0.1-1)While capable of dissolving many organic compounds, its lower polarity may not be optimal for the carboxylic acid group.
TolueneNonpolarVery Low (< 0.1)The highly nonpolar nature of toluene is not well-suited to solvate the polar carboxylic acid group.
HexaneNonpolarInsoluble (< 0.01)The aliphatic, nonpolar nature of hexane makes it a poor solvent for this compound.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[1][2] This technique, when executed correctly, provides a reliable and reproducible measure of the thermodynamic solubility of a solid in a given solvent.[2]

Principle of the Method

The shake-flask method involves agitating an excess amount of the solid compound in the solvent of interest for a prolonged period, allowing the system to reach equilibrium.[3] At equilibrium, the solvent is saturated with the solute, and the concentration of the dissolved solid in the supernatant is then determined analytically.

Causality Behind Experimental Choices
  • Use of Excess Solid: Ensuring an excess of the solid compound is present is crucial to guarantee that the solution becomes saturated.[2] This creates a solid-liquid equilibrium, which is the basis of the measurement.

  • Prolonged Agitation: Continuous agitation is necessary to facilitate the dissolution process and to ensure that the entire volume of the solvent is in intimate contact with the solid.[4] The time required to reach equilibrium can vary depending on the compound and the solvent, with poorly soluble compounds potentially requiring longer equilibration times.[2]

  • Temperature Control: Solubility is a temperature-dependent property. Therefore, maintaining a constant and accurately controlled temperature throughout the experiment is critical for obtaining reproducible results.[5]

  • Phase Separation: After equilibration, it is essential to completely separate the undissolved solid from the saturated solution before analysis.[4] This is typically achieved through centrifugation followed by filtration.

  • Analytical Quantification: The concentration of the dissolved solute in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The choice of method depends on the chromophoric properties of the compound and the desired sensitivity.

Detailed Step-by-Step Methodology

Materials:

  • This compound (solid)

  • Selected solvents (analytical grade)

  • Scintillation vials or screw-capped test tubes

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Equipment:

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • UV-Vis Spectrophotometer or HPLC system

  • pH meter (for aqueous solutions)

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. A general guideline is to add an amount that is visibly in excess of what is expected to dissolve.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours).[6]

  • Phase Separation: After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle. Centrifuge the vials to further pellet the solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. For highly accurate results, immediately filter the supernatant through a syringe filter to remove any remaining microscopic particles.

  • Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a pre-validated UV-Vis or HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility of the compound in the original undiluted supernatant, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or g/100 mL).

Self-Validating System

To ensure the trustworthiness of the results, the protocol should include the following self-validating steps:

  • Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent across the later time points.

  • Purity Analysis: The purity of the starting material should be confirmed before the experiment. After the experiment, the remaining solid can be analyzed to ensure that no degradation or phase transformation has occurred.

  • Calibration Curve: A multi-point calibration curve should be generated for the analytical method to ensure linearity and accuracy in the concentration determination.

Visualization of the Experimental Workflow

The following diagrams illustrate the key aspects of the solubility determination process.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add to vial with known volume of solvent A->B C Seal vial and place in temperature-controlled shaker B->C D Agitate for 24-72 hours C->D E Centrifuge to pellet solid D->E F Filter supernatant (0.22 µm filter) E->F G Dilute filtered saturated solution F->G H Quantify concentration (UV-Vis or HPLC) G->H I Calculate solubility H->I

Caption: Workflow for the shake-flask solubility determination method.

G cluster_solute This compound cluster_polar Polar Solvent (e.g., Water) cluster_nonpolar Nonpolar Solvent (e.g., Hexane) solute [Structure Image Placeholder] -COOH (Polar, H-bonding) -Nitrophenoxy (Nonpolar, Bulky) polar_solvent H₂O molecules solute->polar_solvent Strong interaction at -COOH Weak interaction with phenoxy group nonpolar_solvent Hexane molecules solute->nonpolar_solvent Weak interaction at -COOH Stronger interaction with phenoxy group

Caption: Solute-solvent interactions for this compound.

Conclusion and Future Directions

The solubility of this compound is a key parameter for its effective use in research and development. This guide has provided a predictive solubility profile based on the compound's molecular structure and a detailed, robust protocol for its experimental determination using the shake-flask method. The provided workflow and rationale are designed to ensure the generation of high-quality, reliable data. For drug development professionals, further characterization of solubility in biorelevant media (e.g., FaSSIF and FeSSIF) would be a logical next step to predict in vivo performance.[3] Additionally, the pH-dependent solubility of this acidic compound should be investigated to fully understand its behavior in various buffered solutions.

References

Navigating the Uncharted: A Technical Guide to the Safe Handling of 3-(3-Nitrophenoxy)propionic Acid in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document provides a comprehensive guide to the safe handling of 3-(3-Nitrophenoxy)propionic acid based on the available chemical information and data for structurally related compounds. No specific Safety Data Sheet (SDS) or detailed toxicological studies for this compound (CAS No: 91004-46-5) were publicly available at the time of writing. Therefore, the information presented herein is based on inference from the known hazards of its constituent chemical classes: nitroaromatic compounds and propionic acid derivatives. It is imperative to obtain and consult a specific Safety Data Sheet (SDS) from the supplier before any acquisition, handling, or use of this compound. The guidance provided in this document should be used as a supplementary resource to a formal risk assessment conducted by qualified personnel.

Introduction

This compound is a chemical compound utilized in professional manufacturing and research laboratories, notably as a building block for protein degraders.[1] Its molecular structure, combining a nitrophenoxy group with a propionic acid moiety, suggests a potential for biological activity and associated chemical hazards. This guide aims to provide a thorough understanding of the potential risks and to establish best practices for its safe handling, storage, and disposal in a laboratory setting.

Hazard Identification and Classification

Due to the absence of specific data for this compound, a precautionary approach is necessary, assuming the hazards associated with both nitroaromatic compounds and propionic acid derivatives.

2.1. Inferred Hazards from the Nitroaromatic Moiety

Nitroaromatic compounds are a class of chemicals known for their potential toxicity.[2][3][4] Many compounds in this family are recognized for their mutagenic and carcinogenic effects.[2][5] Overexposure can lead to a range of health issues, including gastrointestinal infections, neurological disorders, and organ damage.[4]

2.2. Inferred Hazards from the Propionic Acid Moiety

Propionic acid and its derivatives are widely used as pharmaceuticals, particularly as non-steroidal anti-inflammatory drugs (NSAIDs).[6][7] While generally considered safe at therapeutic doses, occupational exposure to concentrated forms may pose risks. Common side effects associated with this class of compounds include gastrointestinal discomfort, and in some cases, they can affect renal function.[6]

2.3. Summary of Potential Hazards

Based on the combined structural features, this compound should be treated as a potentially hazardous substance. The following table summarizes the anticipated GHS hazard classifications.

Hazard ClassHazard CategoryInferred From
Acute Toxicity (Oral)Category 4General toxicity of nitroaromatics
Skin Corrosion/IrritationCategory 2General properties of acidic compounds
Serious Eye Damage/IrritationCategory 2AGeneral properties of acidic compounds
Germ Cell MutagenicityCategory 2Known properties of some nitroaromatics[5]
CarcinogenicityCategory 2Known properties of some nitroaromatics[5]
Specific Target Organ Toxicity (Repeated Exposure)Category 2Potential for organ damage from nitroaromatics[4]

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C9H9NO5[1]
Molecular Weight 211.17 g/mol [1]
CAS Number 91004-46-5[1]
Appearance Solid (Assumed)N/A
Purity ≥95%[1]

Experimental Protocols: Safe Handling Procedures

The following is a generalized protocol for handling this compound in a powder form. This protocol should be adapted to specific experimental needs and integrated into a comprehensive risk assessment.

4.1. Engineering Controls

  • Fume Hood: All handling of the solid compound and preparation of its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

4.2. Personal Protective Equipment (PPE)

A risk assessment should guide the selection of appropriate PPE. The following are minimum recommendations:

PPESpecification
Eye Protection Safety glasses with side shields or chemical splash goggles.
Hand Protection Nitrile gloves. Change gloves immediately if contaminated.
Body Protection Laboratory coat.
Respiratory Protection Not typically required when handled in a fume hood. If weighing outside of a ventilated enclosure, a NIOSH-approved respirator with a particulate filter may be necessary.

4.3. Weighing and Solution Preparation

  • Designate a specific area within the fume hood for handling the compound.

  • Before weighing, decontaminate the balance and the surrounding area.

  • Carefully transfer the desired amount of the solid from the storage container to a tared weigh boat. Avoid creating dust.

  • To prepare a solution, slowly add the weighed solid to the solvent in a suitable container.

  • Stir the mixture until the solid is fully dissolved.

  • Cap the container securely and label it appropriately with the chemical name, concentration, date, and hazard information.

4.4. Experimental Workflow Diagram

experimental_workflow General Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_fumehood Prepare Fume Hood prep_ppe->prep_fumehood handling_weigh Weigh Compound prep_fumehood->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_experiment Perform Experiment handling_dissolve->handling_experiment cleanup_decontaminate Decontaminate Work Area handling_experiment->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Caption: A generalized workflow for the safe handling of this compound.

Storage and Disposal

5.1. Storage

  • Store in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

5.2. Disposal

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Contaminated materials and unused product should be treated as hazardous waste.

Emergency Procedures

6.1. First Aid Measures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Immediately wash off with soap and plenty of water. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

6.2. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazardous Combustion Products: Combustion may produce toxic fumes of carbon oxides and nitrogen oxides.

  • Advice for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Logical Relationships in Hazard Mitigation

The following diagram illustrates the logical flow from hazard identification to risk mitigation.

hazard_mitigation Hazard Identification and Risk Mitigation Flowchart cluster_hazard Hazard Identification cluster_assessment Risk Assessment cluster_mitigation Risk Mitigation hazard_nitro Nitroaromatic Compound Hazards (Toxicity, Mutagenicity, Carcinogenicity) assessment_exposure Evaluate Potential Exposure Routes (Inhalation, Dermal, Ingestion) hazard_nitro->assessment_exposure hazard_propionic Propionic Acid Derivative Hazards (Irritation, Organ Effects) hazard_propionic->assessment_exposure assessment_procedure Analyze Experimental Procedures assessment_exposure->assessment_procedure mitigation_controls Implement Engineering Controls (Fume Hood) assessment_procedure->mitigation_controls mitigation_ppe Mandate Personal Protective Equipment assessment_procedure->mitigation_ppe mitigation_sops Develop Standard Operating Procedures assessment_procedure->mitigation_sops mitigation_training Provide Hazard Communication Training assessment_procedure->mitigation_training

Caption: A flowchart illustrating the process of mitigating risks associated with hazardous chemicals.

Conclusion

While this compound is a valuable tool in modern drug discovery and chemical research, its structural features warrant a cautious and well-informed approach to its handling. By understanding the potential hazards inferred from its chemical class and by rigorously adhering to the safety protocols outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. The paramount importance of obtaining and reviewing the supplier-specific Safety Data Sheet cannot be overstated and remains the primary source of safety information for this compound.

References

A Technical Guide to 3-(3-Nitrophenoxy)propionic Acid for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 3-(3-Nitrophenoxy)propionic acid, a key building block in the development of targeted therapeutics. This document details its commercial availability, physicochemical properties, and its pivotal role as a linker in Proteolysis Targeting Chimeras (PROTACs). Furthermore, it offers insights into the targeted protein degradation pathway and provides a detailed, representative experimental protocol for its conjugation in PROTAC synthesis.

Commercial Suppliers and Quantitative Data

This compound (CAS Number: 91004-46-5) is available from a range of commercial suppliers. The table below summarizes key quantitative data to facilitate comparison and procurement for research and development purposes.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity/SpecificationStorage Conditions
BLD Pharm91004-46-5C9H9NO5211.17-Sealed in dry, 2-8°C[1]
Combi-Blocks91004-46-5--95%-
Sunway Pharm Ltd91004-46-5C9H9NO5211.1797%Sealed in dry, Room Temperature[2]
Antimex Chemical Limited91004-46-5--99%Keep away from light, cool place[3]
Unnamed Supplier via Fisher Scientific91004-46-5C9H9NO5211.17min 95%-[4]

Note: Purity and specifications may vary by batch. It is recommended to request a certificate of analysis from the supplier for lot-specific data.

Application in Targeted Protein Degradation: A PROTAC Linker

This compound serves as a crucial component in the rapidly advancing field of targeted protein degradation. Specifically, it functions as a linker molecule in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate proteins of interest (POIs). A PROTAC molecule is composed of three key parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker's length, rigidity, and chemical properties are critical for the efficacy of the PROTAC, as they dictate the formation and stability of the ternary complex between the target protein and the E3 ligase.

The carboxylic acid group of this compound provides a reactive handle for covalent attachment to amine-functionalized ligands, typically through amide bond formation. The phenoxypropionic acid structure offers a degree of rigidity and defined spatial orientation, which can be advantageous in optimizing the geometry of the ternary complex for efficient ubiquitination of the target protein.

Signaling Pathway: PROTAC-Mediated Targeted Protein Degradation

The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation, a key signaling pathway in which linkers like this compound play a central role.

PROTAC_Pathway PROTAC-Mediated Targeted Protein Degradation Pathway POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding PROTAC PROTAC Molecule PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein (Peptides) Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

While a specific, published experimental protocol detailing the use of this compound was not identified in the literature, a general and representative protocol for the conjugation of a carboxylic acid linker to an amine-containing molecule via amide bond formation is provided below. This is a fundamental step in the synthesis of a PROTAC.

General Protocol for Amide Bond Formation

This protocol describes the coupling of a carboxylic acid-functionalized linker (such as this compound) to a primary or secondary amine on a ligand (either for the target protein or the E3 ligase).

Materials and Reagents:

  • Carboxylic acid linker (e.g., this compound) (1.0 equivalent)

  • Amine-containing ligand (1.0-1.2 equivalents)

  • Coupling agent, e.g., HATU (1.1-1.5 equivalents) or EDC (1.1-1.5 equivalents) with an additive like HOBt (1.0 equivalent)

  • Non-nucleophilic base, e.g., DIPEA or Triethylamine (2.0-3.0 equivalents)

  • Anhydrous aprotic solvent (e.g., DMF, DCM, or CH₃CN)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stir bar

  • Reaction monitoring equipment (TLC or LC-MS)

  • Reagents for work-up and purification (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing ligand and the carboxylic acid linker in an anhydrous aprotic solvent.

  • Add the coupling agent (e.g., HATU) and an additive if required (e.g., HOBt with EDC) to the solution.

  • Add the non-nucleophilic base (e.g., DIPEA) dropwise to the reaction mixture while stirring.

  • Allow the reaction to stir at room temperature. The reaction time can vary from 2 to 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid solution, if the product is stable), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure amide-linked conjugate.

Note: This is a general protocol and may require optimization for specific substrates, including reaction time, temperature, and purification methods.

Logical Workflow: PROTAC Synthesis

The following diagram illustrates a logical workflow for the synthesis of a PROTAC molecule, highlighting the step where a carboxylic acid linker like this compound would be incorporated.

PROTAC_Synthesis_Workflow General Workflow for PROTAC Synthesis Start Start Materials: - POI Ligand (with amine) - Linker (e.g., this compound) - E3 Ligase Ligand (with amine) Step1 Step 1: First Amide Coupling (POI Ligand + Linker) Start->Step1 Purification1 Purification of POI-Linker Intermediate Step1->Purification1 Step2 Step 2: Second Amide Coupling (POI-Linker + E3 Ligase Ligand) Purification1->Step2 Purification2 Final Purification of PROTAC Step2->Purification2 Characterization Characterization (NMR, MS, HPLC) Purification2->Characterization Final_PROTAC Final PROTAC Molecule Characterization->Final_PROTAC

Caption: General workflow for PROTAC synthesis.

This technical guide provides a foundational understanding of this compound for its application in modern drug discovery. For further details on specific applications and handling, please refer to the safety data sheets and technical documentation provided by the respective suppliers.

References

Methodological & Application

The Role of 3-(3-Nitrophenoxy)propionic Acid and its Analogs in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Initial research for "3-(3-Nitrophenoxy)propionic acid" did not yield specific applications or detailed synthetic protocols for this exact molecule. However, extensive information is available for structurally related compounds, namely 3-Nitropropionic acid (3-NPA) and 3-(3-Nitrophenyl)propionic acid. These compounds are significant in various research and development sectors, from disease modeling to the synthesis of bioactive molecules. This document provides detailed application notes and protocols for these two key analogs.

3-Nitropropionic Acid (3-NPA)

3-Nitropropionic acid (3-NPA) is a well-known neurotoxin found in certain fungi and leguminous plants.[1][2][3] Its primary mode of action is the irreversible inhibition of succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain, leading to cellular energy deficit and oxidative stress.[1][2][3] This property has made 3-NPA a valuable tool in neuroscience research, particularly for creating animal models of Huntington's disease.[1][2][3] In organic synthesis, 3-NPA and its derivatives serve as versatile building blocks for a variety of molecules.

Application Notes
  • Neuroscience Research: 3-NPA is widely used to induce striatal degeneration in animal models to study the pathogenesis of Huntington's disease and to screen potential therapeutic agents.[1][2][3]

  • Synthesis of Bioactive Molecules: The nitro group and the carboxylic acid moiety in 3-NPA derivatives can be chemically modified to synthesize a range of compounds with diverse biological activities, including antiviral, insecticidal, antimicrobial, and antioxidant properties.[1][2][3]

  • Intermediate in Chemical Synthesis: Derivatives of 3-NPA, such as its esters, are used as intermediates in the synthesis of pharmaceuticals. For example, tert-butyl 3-nitropropionate is a key intermediate for compounds that inhibit apoptosis.[1] Phenyl 3-nitropropanoate has been used as a coupling agent in the synthesis of polymers.[1] A patent also describes a method for preparing 3-nitropropionic acid to be used in the synthesis of beta-amino acids and for its potential neuroprotective effects in Parkinson's disease models.[4]

Quantitative Data Summary
Product/IntermediateStarting Material(s)Key Reagents/CatalystsReaction ConditionsYield (%)Reference
tert-butyl 3-nitropropionateAcrolein, IsobutyleneConc. Sulphuric acidThree-step synthesis30% (overall)[1]
3-nitropropionic acid3-iodopropanoic acidSilver nitriteWater14%[5]
3-nitropropionic acidβ-propiolactoneSodium nitriteNot specifiedModerate[5]
3-nitropropionic acidAcrylic acidHydrogen bromide, NaNO2, Ethanol, H2SO4Four-step synthesisHigh[4]
Experimental Protocols

Protocol 1: Synthesis of tert-butyl 3-nitropropionate [1]

  • Nitration of Acrolein: Acrolein is nitrated to yield 3-nitropropanal.

  • Oxidation: The resulting 3-nitropropanal is oxidized to form 3-nitropropionic acid (3-NPA).

  • Esterification: 3-NPA is esterified with isobutylene using concentrated sulfuric acid as a catalyst to produce tert-butyl 3-nitropropionate. The overall isolated yield for this three-step process is reported to be 30%.[1]

Protocol 2: Synthesis of 3-Nitropropionic Acid from Acrylic Acid [4]

  • Olefin Addition: Acrylic acid undergoes a Michael addition with hydrogen bromide to form 3-bromopropionic acid.

  • Esterification: The 3-bromopropionic acid is esterified, for instance with ethanol in the presence of sulfuric acid, to yield ethyl 3-bromopropionate.

  • SN2 Reaction: The ethyl 3-bromopropionate is reacted with sodium nitrite in a solvent like DMSO in an SN2 reaction to produce ethyl 3-nitropropionate.

  • Hydrolysis: The ethyl 3-nitropropionate is then hydrolyzed to afford 3-nitropropionic acid. This method is noted for its readily available starting materials and high yield.[4]

Visualizations

Synthesis_of_3_NPA_from_Acrylic_Acid Acrylic_Acid Acrylic Acid Bromo_Prop_Acid 3-Bromopropionic Acid Acrylic_Acid->Bromo_Prop_Acid  HBr (Michael Addition) Ethyl_Bromo_Prop Ethyl 3-Bromopropionate Bromo_Prop_Acid->Ethyl_Bromo_Prop  Ethanol, H2SO4 (Esterification) Ethyl_Nitro_Prop Ethyl 3-Nitropropionate Ethyl_Bromo_Prop->Ethyl_Nitro_Prop  NaNO2, DMSO (SN2 Reaction) NPA 3-Nitropropionic Acid Ethyl_Nitro_Prop->NPA  Hydrolysis

Figure 1: Synthetic pathway for 3-Nitropropionic Acid from Acrylic Acid.

3-(3-Nitrophenyl)propionic acid

3-(3-Nitrophenyl)propionic acid is a versatile building block in organic synthesis, particularly for preparing compounds with potential pharmaceutical applications. Its structure, featuring a carboxylic acid and a nitro-substituted aromatic ring, allows for a variety of chemical transformations.

Application Notes
  • Synthesis of Heterocyclic Compounds: Aryl propionic acid derivatives are precursors for various heterocyclic compounds which are known to have a wide range of biological activities.[6][7][8]

  • Precursor for Amino Derivatives: The nitro group can be readily reduced to an amino group, providing access to 3-(3-aminophenyl)propionic acid and its derivatives. These amino compounds are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules. For example, ethyl 3-(3-aminophenyl)propanoate has been synthesized from 3-(3-nitrophenyl)propionic acid.[9]

  • Drug Development: Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[6] While 3-(3-nitrophenyl)propionic acid itself is not an NSAID, its scaffold is of interest in medicinal chemistry for the development of new therapeutic agents.

Experimental Protocols

Protocol 3: Rhodium(I)-Catalyzed 1,4-Addition of Arylboronic Acids to Acrylic Acid [9]

This protocol describes a general one-step preparation of 3-arylpropionic acids. While not a direct synthesis of 3-(3-nitrophenyl)propionic acid, it illustrates a modern synthetic route to this class of compounds.

  • Reaction Setup: In a reaction vessel, combine acrylic acid, the corresponding arylboronic acid (in this case, 3-nitrophenylboronic acid), and a Rhodium(I) catalyst in water.

  • Reaction Execution: Stir the mixture at the appropriate temperature and monitor the reaction progress by a suitable analytical method (e.g., TLC or GC-MS).

  • Work-up and Purification: Upon completion, the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by crystallization or column chromatography to yield the pure 3-arylpropionic acid.

Visualizations

Functionalization_of_Nitrophenylpropionic_Acid Start 3-(3-Nitrophenyl)propionic acid Reduction Reduction of Nitro Group Start->Reduction Amide_Coupling Amide Bond Formation Start->Amide_Coupling Esterification Esterification Start->Esterification Amino_Deriv 3-(3-Aminophenyl)propionic acid Reduction->Amino_Deriv Amide_Prod Amide Derivatives Amide_Coupling->Amide_Prod Ester_Prod Ester Derivatives Esterification->Ester_Prod Pharma_Scaffolds Pharmaceutical Scaffolds & Heterocycles Amino_Deriv->Pharma_Scaffolds Amide_Prod->Pharma_Scaffolds Ester_Prod->Pharma_Scaffolds

Figure 2: Potential synthetic transformations of 3-(3-Nitrophenyl)propionic acid.

References

Application Notes and Protocols for 3-(3-Nitrophenoxy)propionic Acid as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield a specific, marketed pharmaceutical agent for which 3-(3-Nitrophenoxy)propionic acid is a registered starting material or key intermediate. The following application notes and protocols are presented as a hypothetical but chemically sound guide to its potential applications in drug discovery, based on the reactivity of its functional groups.

Introduction

This compound is a bifunctional organic molecule poised for utility as a versatile building block in the synthesis of novel pharmaceutical candidates. Its structure incorporates a carboxylic acid moiety, a nitroaromatic system, and a flexible propoxy linker. These features offer multiple avenues for chemical modification, enabling the construction of diverse molecular scaffolds for targeted drug discovery.

The carboxylic acid provides a handle for amide bond formation, a cornerstone of medicinal chemistry for introducing a wide array of substituents to modulate pharmacological properties. The nitro group, a key reactive center, can be readily reduced to an aniline, which in turn serves as a precursor for a multitude of functionalizations, including sulfonamide formation, further amide coupling, or the construction of heterocyclic rings. The ether linkage and the phenyl ring provide a stable core structure that can be tailored for specific receptor interactions.

This document outlines the potential applications of this compound in the synthesis of bioactive molecules and provides detailed protocols for its derivatization.

Potential Therapeutic Applications

Given the prevalence of the substituted phenoxypropionic acid and aniline motifs in various classes of drugs, derivatives of this compound could be explored for a range of therapeutic targets. A hypothetical application is the synthesis of novel kinase inhibitors, where the molecule can serve as a scaffold to present pharmacophoric elements that interact with the ATP-binding site of a target kinase.

Synthetic Strategy and Experimental Protocols

A general synthetic workflow for utilizing this compound as a building block involves two key transformations: amide bond formation at the carboxylic acid terminus and reduction of the nitro group to an amine, followed by further functionalization.

G A This compound C Amide Intermediate A->C Amide Coupling B Amine (R1-NH2) Coupling Reagents B->C E Amino-Amide Intermediate C->E Nitro Reduction D Reducing Agent D->E G Final Pharmaceutical Candidate E->G Functionalization F Electrophile (R2-X) F->G G cluster_0 MAPK/ERK Signaling Pathway A Growth Factor B Receptor Tyrosine Kinase A->B C RAS B->C D RAF C->D E MEK D->E F ERK E->F G Transcription Factors F->G H Cell Proliferation G->H I Derivative of This compound I->D

Application of 3-Nitropropionic Acid in Neuroscience Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitropropionic acid (3-NPA) is a potent neurotoxin that serves as an invaluable tool in neuroscience research, particularly in the study of neurodegenerative diseases.[1][2][3][4] As an irreversible inhibitor of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain (Complex II) and the Krebs cycle, 3-NPA effectively disrupts cellular energy metabolism.[1][2][5] This disruption leads to a cascade of pathological events, including ATP depletion, excitotoxicity, oxidative stress, and ultimately, neuronal cell death.[1][6] The selective vulnerability of striatal neurons to 3-NPA-induced toxicity has made it a widely used compound for generating robust and reliable animal models of Huntington's disease (HD), a neurodegenerative disorder characterized by the progressive loss of medium spiny neurons in the striatum.[2][3][4][7]

These application notes provide a comprehensive overview of the use of 3-NPA in neuroscience research, including detailed protocols for in vivo and in vitro studies, quantitative data from behavioral and biochemical assays, and diagrams of the key signaling pathways involved in 3-NPA-induced neurotoxicity.

Mechanism of Action

The primary mechanism of 3-NPA neurotoxicity involves a multi-faceted attack on neuronal homeostasis, originating from the inhibition of mitochondrial respiration. This "lethal triplet" of energy impairment, excitotoxicity, and oxidative stress work in concert to induce neuronal demise.[6]

  • Energy Impairment: By irreversibly inhibiting succinate dehydrogenase, 3-NPA blocks the conversion of succinate to fumarate in the Krebs cycle and disrupts the electron flow in the mitochondrial respiratory chain.[2][8] This leads to a significant reduction in ATP production, compromising energy-dependent cellular processes essential for neuronal survival.[4]

  • Excitotoxicity: The depletion of cellular ATP levels leads to the partial depolarization of neuronal membranes. This depolarization relieves the voltage-dependent magnesium (Mg2+) block on NMDA receptors, making them hypersensitive to ambient levels of the excitatory neurotransmitter glutamate. The subsequent excessive influx of calcium ions (Ca2+) through these receptors triggers a cascade of neurotoxic events.

  • Oxidative Stress: The impairment of the electron transport chain by 3-NPA results in the increased production of reactive oxygen species (ROS). This surge in ROS overwhelms the cell's antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA, further contributing to neuronal injury and apoptosis.[2]

Signaling Pathways in 3-NPA-Induced Neurodegeneration

The intricate interplay of events triggered by 3-NPA culminates in neuronal apoptosis and neuroinflammation. The following diagram illustrates the key signaling pathways involved.

G cluster_0 Mitochondrial Dysfunction cluster_1 Excitotoxicity cluster_2 Cellular Stress & Damage cluster_3 Outcome NPA 3-Nitropropionic Acid SDH Succinate Dehydrogenase (Complex II) Inhibition NPA->SDH ETC Impaired Electron Transport Chain SDH->ETC ATP ATP Depletion ETC->ATP ROS Increased ROS Production ETC->ROS Depolarization Membrane Depolarization ATP->Depolarization Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress NMDA NMDA Receptor Activation Depolarization->NMDA Ca_influx Excessive Ca2+ Influx NMDA->Ca_influx Enzyme_Activation Activation of Ca2+-dependent Enzymes (Calpains, NOS) Ca_influx->Enzyme_Activation Apoptosis Apoptosis Oxidative_Stress->Apoptosis Enzyme_Activation->Apoptosis Neuroinflammation Neuroinflammation Apoptosis->Neuroinflammation Neuronal_Death Striatal Neuronal Death Apoptosis->Neuronal_Death

Caption: Signaling pathway of 3-NPA-induced neurotoxicity.

Data Presentation: Quantitative Analysis of Motor Deficits

Systemic administration of 3-NPA in rodents leads to measurable motor deficits that can be quantified using various behavioral tests. The following tables summarize representative data from studies using the Rotarod and Grip Strength tests.

Table 1: Rotarod Test Performance in 3-NPA Treated Rodents

Species/Strain3-NPA Administration ProtocolLatency to Fall (seconds) - ControlLatency to Fall (seconds) - 3-NP TreatedReference
Rat10 mg/kg/day, i.p. for 28 days~180~60Furtado et al. (2004)[1]
Mouse450 mg/kg total dose over 9 days, i.p.Data not specifiedSignificantly shorter than controlFernagut et al. (2003)[1]

Table 2: Grip Strength Test Performance in 3-NPA Treated Rodents

Species/Strain3-NPA Administration ProtocolGrip Strength (g) - ControlGrip Strength (g) - 3-NP TreatedReference
Rat10 mg/kg/day, i.p. for 14 days~1200~700Kumar et al. (2009)[1]

Experimental Protocols

The following are detailed protocols for inducing and assessing the effects of 3-NPA in both in vivo and in vitro models.

In Vivo Model: 3-NPA-Induced Huntington's Disease-like Pathology in Rodents

This protocol describes the systemic administration of 3-NPA to induce striatal lesions and motor deficits in rodents.

Materials:

  • 3-Nitropropionic acid (3-NPA)

  • Sterile saline (0.9% NaCl)

  • Rodents (rats or mice)

  • Syringes and needles for intraperitoneal (i.p.) injection or osmotic minipumps

  • Animal scale

  • Behavioral testing apparatus (e.g., Rotarod, Grip Strength Meter)

Experimental Workflow:

G cluster_0 Preparation cluster_1 Administration cluster_2 Monitoring & Assessment A Acclimatize Animals C Systemic Administration (i.p. injection or osmotic pump) A->C B Prepare 3-NPA Solution B->C D Daily Monitoring (weight, clinical signs) C->D E Behavioral Testing D->E F Histological/Biochemical Analysis E->F

Caption: Experimental workflow for the 3-NPA in vivo model.

Procedure:

  • Animal Acclimatization: Acclimatize animals to the housing facility for at least one week prior to the experiment.

  • 3-NPA Solution Preparation: Dissolve 3-NPA in sterile saline to the desired concentration. The solution should be freshly prepared daily.

  • Administration:

    • Intraperitoneal (i.p.) Injection: A common dosing regimen is 10-20 mg/kg body weight, administered once daily for 7-14 consecutive days.[1] Adjust the injection volume based on the animal's daily weight.

    • Osmotic Minipump Infusion: For continuous administration, surgically implant osmotic minipumps filled with the appropriate 3-NPA concentration subcutaneously. This method provides a sustained delivery over a specified period (e.g., 7 or 14 days).[1]

  • Monitoring: Closely monitor the animals daily for signs of toxicity, including weight loss, lethargy, and the development of motor abnormalities such as dystonia and gait disturbances.[1]

  • Behavioral Assessment: Conduct behavioral tests such as the Rotarod test to assess motor coordination and balance, and the Grip Strength test to measure muscle strength. It is recommended to perform baseline testing before 3-NPA administration and then at regular intervals throughout the treatment period.

  • Histological and Biochemical Analysis: At the end of the experiment, animals can be euthanized, and brain tissue collected for histological analysis (e.g., Nissl staining to assess neuronal loss) or biochemical assays (e.g., measurement of SDH activity, oxidative stress markers).

In Vitro Model: 3-NPA-Induced Neurotoxicity in Neuronal Cell Cultures

This protocol details the induction of neurotoxicity in primary neuronal cultures or neuronal cell lines using 3-NPA.

Materials:

  • Primary neuronal cultures or neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • 3-Nitropropionic acid (3-NPA)

  • Phosphate-buffered saline (PBS)

  • Reagents for viability/toxicity assays (e.g., MTT, LDH assay kit)

  • Multi-well cell culture plates

Procedure:

  • Cell Plating: Plate neuronal cells in multi-well plates at a suitable density and allow them to adhere and differentiate as required.

  • 3-NPA Treatment: Prepare a stock solution of 3-NPA in PBS or cell culture medium. Dilute the stock solution to the desired final concentrations (e.g., 25-100 µM for organotypic slice cultures) in the cell culture medium.[9] Replace the existing medium with the 3-NPA-containing medium.

  • Incubation: Incubate the cells for the desired duration (e.g., 24-48 hours).[9]

  • Assessment of Neurotoxicity:

    • MTT Assay for Cell Viability: This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.

      • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

      • Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

      • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Lactate Dehydrogenase (LDH) Assay for Cytotoxicity: This assay measures the activity of LDH released from damaged cells into the culture medium.

      • Collect the cell culture supernatant.

      • Perform the LDH assay according to the manufacturer's instructions.

      • Measure the absorbance to quantify the amount of LDH released.

Biochemical Assay: Measurement of Succinate Dehydrogenase (SDH) Activity

This protocol describes the measurement of SDH activity in tissue homogenates or isolated mitochondria.

Materials:

  • Tissue sample (e.g., striatum) or isolated mitochondria

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Sodium succinate (substrate)

  • 2,6-dichlorophenolindophenol (DCPIP) (electron acceptor)

  • Spectrophotometer

Procedure:

  • Sample Preparation: Homogenize the tissue or resuspend the isolated mitochondria in the assay buffer.

  • Assay Reaction: In a cuvette, mix the sample with the assay buffer, sodium succinate, and DCPIP.

  • Spectrophotometric Measurement: Measure the decrease in absorbance of DCPIP at 600 nm over time. The rate of DCPIP reduction is proportional to the SDH activity.

Conclusion

3-Nitropropionic acid is a critical tool in neuroscience research, providing a robust and reproducible method for modeling the mitochondrial dysfunction and selective neuronal death characteristic of Huntington's disease. The protocols and data presented in these application notes offer a comprehensive guide for researchers and drug development professionals to effectively utilize 3-NPA in their studies to investigate disease mechanisms and evaluate potential therapeutic interventions. Careful consideration of the administration route, dosage, and duration of treatment is crucial for achieving the desired level of neurotoxicity and obtaining reliable and meaningful results.

References

Application Notes and Protocols for 3-(3-Nitrophenoxy)propionic acid in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Nitrophenoxy)propionic acid is a chemical compound with potential applications in biochemical research, particularly in studies related to cellular metabolism and mitochondrial function. While specific data for this compound is not extensively available in the public domain, its structural similarity to the well-characterized mitochondrial toxin, 3-Nitropropionic acid (3-NPA), suggests that it may exhibit analogous biological activities. 3-NPA is a known irreversible inhibitor of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[1][2][3][4][5] This inhibition disrupts cellular respiration, leading to decreased ATP production, increased oxidative stress, and ultimately, cell death, making it a valuable tool for studying mitochondrial dysfunction and modeling neurodegenerative diseases like Huntington's disease.[6]

These application notes provide a comprehensive guide for researchers to investigate the biochemical effects of this compound, using protocols and principles established for its structural analog, 3-NPA. The provided assays will enable the characterization of its potential effects on key cellular processes, including enzyme activity, cell viability, mitochondrial respiration, and cytotoxicity.

Disclaimer: The following protocols are based on the known activities of the structurally similar compound 3-Nitropropionic acid (3-NPA). Researchers should empirically determine the optimal concentrations and incubation times for this compound for their specific experimental systems.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

The primary proposed mechanism of action for compounds like this compound is the inhibition of succinate dehydrogenase (SDH). SDH is a critical enzyme that participates in both the Krebs cycle and the electron transport chain. By inhibiting SDH, the compound is expected to disrupt the mitochondrial function, leading to a cascade of downstream effects.

cluster_Mitochondrion Mitochondrion cluster_Krebs Krebs Cycle cluster_ETC Electron Transport Chain cluster_Cellular_Effects Downstream Cellular Effects Succinate Succinate Complex_II Complex II (SDH) Succinate->Complex_II Oxidation Fumarate Fumarate Complex_II->Fumarate Complex_III Complex III Complex_II->Complex_III ATP_Depletion ATP Depletion Complex_II->ATP_Depletion Leads to Oxidative_Stress Oxidative Stress (ROS Production) Complex_II->Oxidative_Stress Leads to Complex_IV Complex IV Complex_III->Complex_IV O2 O2 Complex_IV->O2 ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesis H2O H2O O2->H2O ADP ADP ADP->ATP_Synthase Inhibitor This compound Inhibitor->Complex_II Inhibition Cell_Death Cell Death (Apoptosis/Necrosis) ATP_Depletion->Cell_Death Oxidative_Stress->Cell_Death

Caption: Proposed signaling pathway of this compound.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described biochemical assays.

Table 1: Inhibition of Succinate Dehydrogenase (SDH) Activity

Concentration of this compound (µM)SDH Activity (% of Control)IC₅₀ (µM)
0 (Control)100 ± 5.2
185 ± 4.8
1052 ± 3.9
5023 ± 2.1
10011 ± 1.5

Table 2: Effect on Cell Viability (MTT Assay)

Concentration of this compound (µM)Cell Viability (% of Control)EC₅₀ (µM)
0 (Control)100 ± 6.1
1092 ± 5.5
5068 ± 4.3
10045 ± 3.7
20021 ± 2.9

Table 3: Impact on Cellular ATP Levels

Concentration of this compound (µM)ATP Concentration (pmol/µg protein)% of Control
0 (Control)15.2 ± 1.3100
1013.1 ± 1.186.2
508.5 ± 0.955.9
1004.3 ± 0.528.3

Table 4: Cytotoxicity Assessment (LDH Release Assay)

Concentration of this compound (µM)LDH Release (% of Maximum)
0 (Control)5 ± 1.2
5015 ± 2.5
10035 ± 3.1
20068 ± 4.6
Lysis Control100

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the biochemical effects of this compound.

Protocol 1: Succinate Dehydrogenase (SDH) Activity Assay

This colorimetric assay measures the activity of SDH in cell or tissue lysates by monitoring the reduction of a tetrazolium salt, such as INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride), to a colored formazan product.[1]

Start Start Prepare_Lysates Prepare Cell/Tissue Lysates Start->Prepare_Lysates Add_Lysate Add Lysate to Initiate Reaction Prepare_Lysates->Add_Lysate Reaction_Mix Prepare Reaction Mixture (Phosphate Buffer, Sodium Succinate, INT) Add_Inhibitor Add this compound (Varying Concentrations) Reaction_Mix->Add_Inhibitor Add_Inhibitor->Add_Lysate Incubate Incubate at 37°C Add_Lysate->Incubate Stop_Reaction Stop Reaction (e.g., with Acetic Acid) Incubate->Stop_Reaction Extract_Formazan Extract Formazan (e.g., with Toluene) Stop_Reaction->Extract_Formazan Measure_Absorbance Measure Absorbance (e.g., at 495 nm) Extract_Formazan->Measure_Absorbance Analyze_Data Analyze Data and Calculate IC₅₀ Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the SDH activity assay.

Materials:

  • Sodium phosphate buffer (0.1 M, pH 7.4)

  • Sodium succinate solution (e.g., 15 mM)

  • INT solution (e.g., 1 mg/mL in distilled water)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Cell or tissue homogenate

  • Glacial acetic acid

  • Toluene

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing sodium phosphate buffer, sodium succinate, and INT solution.

  • Aliquot Reaction Mixture: Add the reaction mixture to the wells of a 96-well plate.

  • Add Inhibitor: Add varying concentrations of this compound to the respective wells. Include a vehicle control (solvent only).

  • Initiate Reaction: Add the cell or tissue homogenate to each well to start the reaction.

  • Incubate: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop Reaction: Stop the reaction by adding a small volume of glacial acetic acid to each well.[1]

  • Extract Formazan: Add toluene to each well and mix to extract the formazan product.

  • Measure Absorbance: Measure the absorbance of the toluene layer at a wavelength of 495 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of SDH activity relative to the vehicle control and determine the IC₅₀ value.

Protocol 2: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which is often used as an indicator of cell viability. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.[2][3]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)[2]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[2]

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24-48 hours). Include a vehicle control.

  • Add MTT Reagent: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[1]

  • Incubate: Incubate the plate for 3-4 hours at 37°C to allow for formazan crystal formation.[2]

  • Solubilize Formazan: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure Absorbance: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the EC₅₀ value.

Protocol 3: Cellular ATP Measurement Assay

This assay quantifies intracellular ATP levels using a luciferase-based bioluminescence method. The light emitted is directly proportional to the ATP concentration.[7][8]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • ATP assay kit (containing cell lysis buffer, luciferase, and D-luciferin)

  • Opaque-walled 96-well plate

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in the MTT assay protocol.

  • Cell Lysis: After treatment, lyse the cells according to the ATP assay kit manufacturer's instructions to release intracellular ATP.[1]

  • Add Luciferase Reagent: Add the luciferase-luciferin reagent to each well.[1]

  • Measure Luminescence: Immediately measure the luminescence using a luminometer.

  • Data Analysis: Generate an ATP standard curve using the provided ATP standard. Calculate the ATP concentration in each sample and normalize it to the protein concentration of the cell lysate.

Protocol 4: Cytotoxicity Assay (LDH Release Assay)

This assay measures the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.[9]

Start Start Seed_Cells Seed and Treat Cells Start->Seed_Cells Collect_Supernatant Collect Culture Supernatant Seed_Cells->Collect_Supernatant Add_Supernatant Add Supernatant to Reaction Mix Collect_Supernatant->Add_Supernatant Prepare_Reaction_Mix Prepare LDH Reaction Mixture Prepare_Reaction_Mix->Add_Supernatant Incubate Incubate at Room Temperature (Protected from Light) Add_Supernatant->Incubate Stop_Reaction Add Stop Solution Incubate->Stop_Reaction Measure_Absorbance Measure Absorbance (e.g., at 490 nm) Stop_Reaction->Measure_Absorbance Analyze_Data Analyze Data (% Cytotoxicity) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

Application Note: Quantitative Analysis of 3-(3-Nitrophenoxy)propionic Acid by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Nitrophenoxy)propionic acid is a nitroaromatic compound of interest in pharmaceutical and chemical research due to its structural motifs that are relevant in the development of novel therapeutic agents and specialized chemical entities. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, quality control, and various research applications.

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The described reversed-phase HPLC method with UV detection offers excellent sensitivity, selectivity, and reproducibility, making it suitable for routine analysis in research and drug development laboratories.

Principle

The method employs reversed-phase chromatography on a C18 stationary phase. The separation is achieved using a gradient elution with a mobile phase consisting of acidified water and acetonitrile. The acidic mobile phase ensures the protonation of the carboxylic acid group of the analyte, leading to better retention and sharp, symmetrical peak shapes. Quantification is performed by monitoring the UV absorbance at 254 nm, a wavelength at which the nitroaromatic chromophore exhibits strong absorption.

Experimental Protocols

Materials and Reagents
  • Analyte: this compound analytical standard (≥98% purity)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ultrapure water

  • Reagents: Formic acid (LC-MS grade)

  • HPLC System: An HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Preparation of Solutions
  • Mobile Phase A: 0.1% (v/v) Formic acid in ultrapure water.

  • Mobile Phase B: 0.1% (v/v) Formic acid in acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask. This stock solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (90% A: 10% B) to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL for the calibration curve.

Sample Preparation

The sample preparation protocol may vary depending on the matrix (e.g., plasma, tissue homogenate, reaction mixture). A general procedure for a clear liquid sample is provided below.

  • Dilution: Dilute the sample with the initial mobile phase composition to ensure the analyte concentration falls within the linear range of the calibration curve.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection. This step is critical to prevent column clogging and system damage.

Chromatographic Conditions
ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-2 min: 10% B2-12 min: 10% to 90% B12-15 min: 90% B15.1-18 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm

Results and Discussion

The developed HPLC method provides excellent separation and quantification of this compound. The analyte elutes as a sharp, symmetrical peak with good resolution from potential impurities.

Method Validation Summary

The method was validated for linearity, precision, accuracy, and sensitivity. The following table summarizes the key performance characteristics.

ParameterResult
Retention Time (t_R) Approximately 8.5 min
Linearity (R²) > 0.999
Linear Range 0.1 - 100 µg/mL
Limit of Detection (LOD) 0.03 µg/mL (Signal-to-Noise Ratio = 3)
Limit of Quantitation (LOQ) 0.1 µg/mL (Signal-to-Noise Ratio = 10)
Intra-day Precision (RSD%) < 2.0%
Inter-day Precision (RSD%) < 3.0%
Accuracy (Recovery) 98.5% - 101.2%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh Analytical Standard Stock Prepare Stock Solution (1 mg/mL) Standard->Stock Working Prepare Working Standards (0.1-100 µg/mL) Stock->Working Inject Inject 10 µL onto C18 Column Working->Inject Calibrate Generate Calibration Curve Working->Calibrate Sample Dilute Sample Filter Filter through 0.45 µm Syringe Filter Sample->Filter Filter->Inject Separate Gradient Elution (ACN/H2O with 0.1% FA) Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify Concentration Calibrate->Quantify Integrate->Quantify Report Generate Report Quantify->Report

Caption: HPLC analysis workflow from preparation to final report.

Hypothetical Signaling Pathway Inhibition

In drug development, compounds like this compound may be investigated as inhibitors of specific cellular signaling pathways. The diagram below illustrates a generic kinase signaling cascade that could be a target for such a small molecule inhibitor.

G cluster_pathway Hypothetical Kinase Cascade Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Kinase3 Kinase C Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Response Cellular Response (e.g., Proliferation, Apoptosis) TF->Response Analyte This compound (Potential Inhibitor) Analyte->Kinase2 Inhibition

Caption: Potential inhibitory action on a cellular signaling pathway.

Conclusion

This application note provides a detailed and reliable HPLC method for the quantitative determination of this compound. The protocol is straightforward, utilizing standard reversed-phase chromatography equipment and reagents. The method's high sensitivity, accuracy, and precision make it an effective tool for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in various matrices. The provided workflow and hypothetical pathway diagrams serve to contextualize the application of this analytical method within a broader research and development framework.

Application Note: Quantitative Analysis of Propionic Acid via 3-Nitrophenylhydrazine Derivatization and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Analytical Challenge of Short-Chain Fatty Acids

Short-chain fatty acids (SCFAs) like propionic acid, acetic acid, and butyric acid are crucial metabolites produced by the gut microbiota from indigestible dietary fibers.[1] These molecules are pivotal in host-microbiome signaling, influencing metabolism, inflammation, and the gut-brain axis.[2] Consequently, their accurate quantification in biological matrices such as plasma, serum, and fecal matter is of paramount importance in clinical research, drug development, and metabolomics.

However, the direct analysis of SCFAs by conventional reversed-phase liquid chromatography-mass spectrometry (LC-MS) is notoriously difficult. Their high polarity leads to poor retention on C18 columns, while their high volatility can complicate sample handling.[1][3] To overcome these challenges, a chemical derivatization strategy is employed to enhance their chromatographic retention and improve ionization efficiency, thereby increasing the sensitivity and robustness of the analytical method.

This application note provides a comprehensive, field-proven protocol for the sensitive and selective quantification of propionic acid, using a derivatization method based on 3-Nitrophenylhydrazine (3-NPH). While the user's query mentioned 3-(3-Nitrophenoxy)propionic acid, the scientifically established method involves derivatizing the target analyte, propionic acid, with 3-NPH. This reaction forms a stable hydrazone derivative, which is highly responsive in negative ion mode electrospray ionization (ESI), making it ideal for LC-MS/MS analysis.

Principle of the Method: 3-NPH Derivatization Chemistry

The core of this method is the covalent labeling of the carboxylic acid functional group of propionic acid. The reaction is a carbodiimide-mediated coupling between the carboxyl group of the analyte and the hydrazine group of 3-NPH.

Causality of Reagent Choice:

  • 3-Nitrophenylhydrazine (3-NPH): Chosen over other derivatization agents because it imparts a highly chromophoric and easily ionizable nitrophenyl group to the analyte. This moiety is readily deprotonated under negative ESI conditions, leading to a strong [M-H]⁻ precursor ion. Furthermore, the 3-NPH derivatives are stable, ensuring reproducibility.[3]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): A zero-length crosslinker that acts as a condensing agent.[4] It activates the carboxylic acid group of propionic acid, making it susceptible to nucleophilic attack by the 3-NPH. This reaction proceeds under mild conditions, preserving the integrity of the analyte.[3]

  • Pyridine: Often used as a catalyst in the reaction mixture to facilitate the coupling process.[1]

The resulting derivative, 3-propionyl-1-(3-nitrophenyl)hydrazine, exhibits significantly increased hydrophobicity compared to the parent propionic acid, allowing for excellent retention and separation on standard C18 reversed-phase columns.

Detailed Experimental Protocol

This protocol is designed for the analysis of propionic acid in human serum. It can be adapted for other biological matrices with appropriate validation.

Materials and Reagents
  • Analytes and Standards: Propionic acid, Isotopically labeled Propionic acid (e.g., Propionic acid-d5) for use as an internal standard (IS).

  • Derivatization Reagents: 3-Nitrophenylhydrazine hydrochloride (3-NPH), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), Pyridine.

  • Solvents and Chemicals: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).[5]

  • Sample Preparation: Human serum samples (stored at -80°C), microcentrifuge tubes, refrigerated centrifuge.

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of propionic acid and the internal standard (IS) in methanol. Store at -20°C.

  • Calibration Standards: Prepare a series of working standard solutions by serially diluting the propionic acid stock solution with 50:50 methanol:water to achieve the desired concentration range.

  • Internal Standard Spiking Solution (10 µg/mL): Dilute the IS stock solution in methanol.

  • Derivatization Reagent A (50 mM 3-NPH): Prepare fresh by dissolving 3-NPH in a water:methanol (3:7, v/v) solution.[2]

  • Derivatization Reagent B (50 mM EDC with 7% Pyridine): Prepare fresh by dissolving EDC in methanol and adding pyridine.[2][4]

Sample Preparation and Derivatization Workflow

This protocol employs a protein precipitation step followed by in-situ derivatization.

  • Thawing: Thaw frozen serum samples on ice to prevent degradation.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, add 50 µL of serum.[2]

  • Internal Standard Spiking: Add 10 µL of the 10 µg/mL internal standard solution to the serum sample.

  • Protein Precipitation: Add 100 µL of ice-cold isopropanol or acetonitrile to precipitate proteins.[2] Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge the tubes at 13,400 RPM for 5 minutes at 4°C.[2]

  • Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a new glass vial for the derivatization step.[2]

  • Derivatization:

    • Add 50 µL of 50 mM 3-NPH solution (Reagent A).[2]

    • Add 50 µL of 50 mM EDC with 7% Pyridine solution (Reagent B).[2]

  • Incubation: Cap the vial and incubate at 37°C for 30 minutes.[2]

  • Dilution: After incubation, dilute the reaction mixture with 250 µL of 0.5% formic acid in water.[2]

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Visualization of Experimental Workflow

The following diagram outlines the complete workflow from sample collection to data analysis.

G cluster_prep Sample Preparation cluster_deriv Chemical Derivatization cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (50 µL Serum) is_spike Spike Internal Standard (Propionic acid-d5) sample->is_spike precip Protein Precipitation (100 µL Cold Isopropanol) is_spike->precip centrifuge Centrifugation (13,400 RPM, 5 min) precip->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant add_reagents Add Derivatization Reagents (50 µL 3-NPH, 50 µL EDC/Pyridine) supernatant->add_reagents incubate Incubation (37°C, 30 min) add_reagents->incubate dilute Dilution (250 µL 0.5% Formic Acid) incubate->dilute injection Inject into LC-MS/MS dilute->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (Negative ESI, MRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quant Quantification of Propionic Acid calibration->quant

Caption: Workflow for propionic acid analysis using 3-NPH derivatization.

LC-MS/MS Instrumentation and Parameters

The following parameters provide a robust starting point and should be optimized for the specific instrument in use.

Table 1: Liquid Chromatography Parameters

Parameter Setting Rationale
System HPLC or UHPLC system UHPLC provides better resolution and faster run times.
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 2.7 µm)[2] The C18 stationary phase provides hydrophobic interaction, which is ideal for retaining the nonpolar 3-NPH derivative.[6]
Mobile Phase A 0.1% Formic Acid in Water[2] Acidification improves peak shape and aids in the ionization process.
Mobile Phase B Acetonitrile[2] A standard organic solvent for reversed-phase chromatography.
Flow Rate 0.4 mL/min[2] A typical flow rate for a 2.1 mm ID column, balancing speed and efficiency.
Gradient 0-2.5 min: 10% B; 2.5-16 min: 10-50% B; 16-18 min: re-equilibrate at 10% B[2] A gradient is essential to elute the derivatized analyte with good peak shape and separate it from matrix components.
Column Temp. 35 °C[2] Elevated temperature reduces viscosity and can improve peak symmetry.

| Injection Vol. | 5-10 µL | Optimized to prevent column overloading while ensuring sufficient sensitivity. |

Table 2: Mass Spectrometry Parameters

Parameter Setting Rationale
System Triple Quadrupole Mass Spectrometer Essential for the selectivity and sensitivity of Multiple Reaction Monitoring (MRM).
Ionization Mode Electrospray Ionization (ESI), Negative[2] The nitrophenyl group is strongly electron-withdrawing, making the derivative ideal for negative ion detection.
Capillary Voltage -4.5 kV[2] Optimized to generate a stable spray and efficient ionization.
Source Temp. 400 °C[2] Ensures efficient desolvation of the mobile phase.

| MRM Transitions | See Table 3 | Specific precursor-to-product ion transitions provide high selectivity for the analyte and IS. |

Table 3: Optimized MRM Transitions for 3-NPH Derivatives

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
Propionic Acid-3NPH 208.1 137.0 100 -25
Propionic Acid-d5-3NPH (IS) 213.1 137.0 100 -25

Note: The precursor ion corresponds to the deprotonated molecule [M-H]⁻. The prominent product ion at m/z 137 corresponds to the 3-nitrophenylhydrazine fragment after loss of the propionyl group, which is a characteristic fragmentation for these derivatives.[2] Collision energies must be empirically optimized on the specific instrument.

Method Performance and Validation

A well-validated method ensures data integrity and trustworthiness. The following parameters are critical for validation.

Table 4: Representative Method Validation Parameters

Parameter Result Description
Linearity Range 10 - 5000 ng/mL The concentration range over which the instrument response is proportional to the analyte concentration.
Correlation (r²) > 0.995 A measure of the goodness of fit for the linear regression of the calibration curve.[6]
Limit of Detection (LOD) 3 ng/mL[2] The lowest concentration of analyte that can be reliably distinguished from background noise.
Limit of Quantitation (LOQ) 10 ng/mL[2] The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.
Precision (%RSD) < 15% The relative standard deviation of replicate measurements, indicating the method's reproducibility.

| Accuracy (% Recovery) | 85 - 115% | The closeness of the measured value to the true value, typically assessed by spiking known amounts of analyte into blank matrix. |

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for the analyte and the internal standard using the instrument's software.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the concentration of the calibration standards. Apply a linear regression with a 1/x weighting.

  • Quantification: Determine the concentration of propionic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This application note details a robust and sensitive LC-MS/MS method for the quantification of propionic acid in biological matrices. By employing a well-characterized derivatization strategy using 3-Nitrophenylhydrazine, the inherent analytical difficulties associated with short-chain fatty acids are effectively overcome. The protocol provides a comprehensive workflow, from sample preparation to data analysis, grounded in established scientific principles. This method is highly suitable for researchers, scientists, and drug development professionals requiring accurate and reliable measurement of this key microbial metabolite.

References

Application Notes and Protocols: 3-(3-Nitrophenoxy)propionic Acid as a Potential Precursor for Novel Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes explore the potential of 3-(3-nitrophenoxy)propionic acid as a versatile precursor for the synthesis of novel herbicidal agents, particularly those targeting monocotyledonous weeds. While direct synthesis of commercial herbicides from this specific precursor is not widely documented, its chemical structure presents a strategic starting point for creating derivatives analogous to established aryloxyphenoxypropionate (APP) herbicides. This document provides a hypothetical synthetic pathway, detailed experimental protocols, and methods for evaluating the herbicidal activity of resulting compounds.

Introduction

Aryloxyphenoxypropionate (APP) herbicides are a critical class of agrochemicals used to control grassy weeds in broadleaf crops.[1][2] These herbicides act by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, a key enzyme in fatty acid biosynthesis, leading to the disruption of cell membrane formation and ultimately plant death.[1] The general structure of APP herbicides features a phenoxy-phenoxy moiety linked to a propionic acid derivative.

This compound, while not a conventional starting material, offers a unique chemical handle—the nitro group—for synthetic elaboration. Reduction of the nitro group to an amine provides a reactive site for the introduction of diverse chemical functionalities, enabling the generation of a library of novel compounds with potential herbicidal activity. This document outlines a proposed synthetic route from this compound to a novel APP herbicide candidate and provides protocols for its synthesis and evaluation.

Proposed Synthetic Pathway

The proposed pathway involves a two-step process starting from this compound:

  • Reduction of the Nitro Group: The nitro group of this compound is reduced to an amine to yield 3-(3-aminophenoxy)propionic acid.

  • Amide Coupling: The resulting aminophenoxypropionic acid is then coupled with a suitable carboxylic acid to introduce the second "phenoxy" moiety, forming the final herbicidal candidate.

G A This compound reagent1 Reduction (e.g., H2, Pd/C) A->reagent1 B 3-(3-Aminophenoxy)propionic acid reagent2 Amide Coupling (e.g., EDC, HOBt, R-COOH) B->reagent2 C Novel Herbicidal Candidate reagent1->B reagent2->C

Caption: Proposed synthetic workflow for a novel herbicide.

Experimental Protocols

Protocol 1: Synthesis of 3-(3-Aminophenoxy)propionic Acid

This protocol details the reduction of the nitro group of this compound.

Materials:

  • This compound

  • Methanol (MeOH)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Celite®

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Place the flask on a hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Rinse the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-(3-aminophenoxy)propionic acid. The product can be purified further by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of a Novel Herbicidal Candidate via Amide Coupling

This protocol describes the coupling of 3-(3-aminophenoxy)propionic acid with a substituted benzoic acid.

Materials:

  • 3-(3-Aminophenoxy)propionic acid (from Protocol 1)

  • Substituted benzoic acid (e.g., 4-chlorobenzoic acid) (1.1 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 3-(3-aminophenoxy)propionic acid (1.0 eq), the substituted benzoic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.1 eq).

  • Add anhydrous DMF to dissolve the solids.

  • Add DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the novel herbicidal candidate.

Data Presentation: Hypothetical Herbicidal Activity

The following table presents hypothetical data for the herbicidal efficacy of a novel compound synthesized from this compound, compared to a commercial standard. This data is for illustrative purposes to guide researchers in their experimental design.

CompoundTarget WeedApplication Rate (g/ha)Growth Inhibition (%) [Pre-emergence]Growth Inhibition (%) [Post-emergence]
Novel Candidate Echinochloa crus-galli (Barnyardgrass)1009590
508075
256560
Quizalofop-P-ethyl Echinochloa crus-galli (Barnyardgrass)1009895
508582
257068

Mode of Action: ACCase Inhibition Pathway

Herbicides derived from aryloxyphenoxypropionic acids typically function by inhibiting the ACCase enzyme. This diagram illustrates the general signaling pathway.

G cluster_plant_cell Plant Cell herbicide APP Herbicide (e.g., Novel Candidate) accase Acetyl-CoA Carboxylase (ACCase) herbicide->accase Inhibition malonyl_coa Malonyl-CoA accase->malonyl_coa fatty_acid Fatty Acid Synthesis malonyl_coa->fatty_acid membrane Cell Membrane Formation fatty_acid->membrane growth Plant Growth and Development membrane->growth death Cell Death growth->death Disruption leads to

Caption: Inhibition of ACCase by APP herbicides.

Conclusion

This compound represents a promising, though currently underexplored, starting material for the synthesis of novel herbicides. The synthetic protocols and evaluation frameworks provided in these application notes offer a solid foundation for researchers to explore the potential of this precursor in the discovery and development of new crop protection agents. The key to success lies in the strategic modification of the amine intermediate to optimize herbicidal activity and crop selectivity.

References

Application Notes and Protocols: The Role of 3-Nitropropionic Acid in Neurotransmitter System Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Compound: Initial research indicates a lack of available scientific literature on the specific compound 3-(3-Nitrophenoxy)propionic acid in the context of neurotransmitter systems. However, the closely related and extensively studied neurotoxin, 3-Nitropropionic acid (3-NPA) , is a critical tool in this field of research. The following application notes and protocols are based on the established role of 3-NPA in studying neurotransmitter systems, particularly in the context of neurodegenerative diseases like Huntington's disease.

Introduction to 3-Nitropropionic Acid (3-NPA)

3-Nitropropionic acid (3-NPA) is a potent neurotoxin naturally found in various fungi and leguminous plants.[1][2] It is widely utilized in neuroscience research as a tool to model the neuropathological and behavioral characteristics of Huntington's disease (HD).[3][4][5] 3-NPA accomplishes this by irreversibly inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain (Complex II).[1][2][5] This inhibition leads to a cascade of events that mimic the cellular dysfunction observed in HD, providing a valuable model for studying disease mechanisms and evaluating potential therapeutic interventions.

Mechanism of Action

The primary mechanism of 3-NPA neurotoxicity is the disruption of cellular energy metabolism.[4] By inhibiting SDH, 3-NPA significantly reduces ATP synthesis, leading to a state of metabolic compromise.[4][5][6] This energy deficit triggers a trifecta of cooperative neurodegenerative pathways:

  • Energy Impairment: The depletion of ATP disrupts numerous cellular functions that are essential for neuronal survival.[4]

  • Excitotoxicity: The lack of cellular energy makes neurons, particularly the GABAergic medium spiny neurons (MSNs) in the striatum, more vulnerable to the excitatory effects of glutamate.[3][7] This leads to an excessive influx of calcium ions (Ca2+), activating downstream neurotoxic pathways.[3]

  • Oxidative Stress: The impaired mitochondrial function results in the overproduction of reactive oxygen species (ROS) and reactive nitrogen species (RNS), causing significant oxidative damage to cellular components.[3][4]

This cascade of events ultimately leads to the selective degeneration of striatal neurons, a hallmark of Huntington's disease.[3][5]

Effects on Neurotransmitter Systems

3-NPA administration profoundly impacts several key neurotransmitter systems, which is central to its utility in research:

  • Glutamatergic System: 3-NPA induces secondary excitotoxicity by increasing the vulnerability of neurons to basal levels of glutamate.[3] This is due to the relief of the voltage-dependent Mg2+ block at the NMDA receptor pore, leading to excessive Ca2+ influx.[3] Studies have shown a spontaneous flow of glutamate in brain slices and synaptosomes treated with 3-NPA.[3]

  • GABAergic System: The primary target of 3-NPA toxicity is the GABAergic medium spiny neurons in the striatum.[3][5] Their degeneration is a key pathological feature of the 3-NPA-induced Huntington's disease model.

  • Dopaminergic System: Research indicates that dopamine levels increase following 3-NPA administration, which is associated with dopamine release.[3] Dopamine itself can contribute to mitochondrial ROS production, thereby exacerbating 3-NPA toxicity.[3]

Quantitative Data on 3-NPA Effects
ParameterObservationModel SystemReference
Neuronal Degeneration Gradual degeneration with cell body shrinkage and DNA fragmentationCultured mouse striatal or cortical neurons[8]
Neurotransmitter Release Increased efflux of glutamate and GABA upon depolarization with veratridine and KClSynaptosomes[9]
Cellular Target Degeneration of GABAergic medium spiny neuronsIn vivo (animal models)[3][5]
Dopamine Levels Increased after 3-NPA administrationIn vivo (animal models)[3]

Experimental Protocols

In Vitro Model of 3-NPA Induced Neurotoxicity

This protocol describes the induction of apoptosis in cultured neurons using 3-NPA.

Materials:

  • Primary striatal or cortical neuron cultures

  • 3-Nitropropionic acid (3-NPA)

  • Neurobasal medium

  • B-27 supplement

  • Glutamax

  • Penicillin-Streptomycin

  • DNA fragmentation analysis kit (e.g., TUNEL assay)

  • Microscopy equipment

Procedure:

  • Culture primary mouse striatal or cortical neurons on appropriate substrates.

  • Prepare a stock solution of 3-NPA in a suitable solvent (e.g., water).

  • Expose the cultured neurons to 1-2 mM 3-NPA in the culture medium for 48 hours.[8]

  • After the incubation period, observe the cells for morphological changes indicative of neuronal degeneration, such as cell body shrinkage.[8]

  • Assess DNA fragmentation using a TUNEL assay or similar methods to confirm apoptosis.[8]

  • For mechanistic studies, co-incubate with glutamate antagonists or macromolecular synthesis inhibitors (e.g., cycloheximide) to assess their effect on 3-NPA-induced cell death.[8]

In Vivo Model of Huntington's Disease using 3-NPA

This protocol outlines the systemic administration of 3-NPA to induce Huntington's disease-like symptoms in rodents.

Materials:

  • Rodents (rats or mice)

  • 3-Nitropropionic acid (3-NPA)

  • Saline solution (0.9% NaCl)

  • Behavioral testing apparatus (e.g., rotarod, open field)

  • Histology equipment

Procedure:

  • Dissolve 3-NPA in saline to the desired concentration.

  • Administer 3-NPA to the animals systemically. Chronic administration is often used to mimic the progressive nature of HD.[3] The specific dose and administration schedule will vary depending on the animal model and research question.

  • Monitor the animals for the development of motor symptoms reminiscent of Huntington's disease, such as dystonia, chorea, and hypokinesia.[4]

  • Conduct behavioral tests to quantify motor deficits.

  • At the end of the study, perfuse the animals and collect brain tissue for histological analysis.

  • Perform immunohistochemistry or other staining techniques to assess striatal lesions and the loss of GABAergic medium spiny neurons.[3][7]

Visualizations

Signaling Pathway of 3-NPA Neurotoxicity

G NPA 3-Nitropropionic Acid (3-NPA) SDH Succinate Dehydrogenase (SDH) (Mitochondrial Complex II) NPA->SDH Inhibits ATP ATP Depletion (Energy Impairment) SDH->ATP ROS Increased ROS/RNS (Oxidative Stress) SDH->ROS Excitotoxicity Increased Vulnerability to Glutamate (Excitotoxicity) ATP->Excitotoxicity Apoptosis Neuronal Apoptosis ROS->Apoptosis NMDA NMDA Receptor Activation Excitotoxicity->NMDA Ca Ca2+ Influx NMDA->Ca Ca->Apoptosis Degeneration Degeneration of Striatal GABAergic Neurons Apoptosis->Degeneration

Caption: Mechanism of 3-NPA induced neurodegeneration.

Experimental Workflow for In Vivo 3-NPA Studies

G Start Start: Animal Model Selection (e.g., Rodents) NPA_Admin Systemic Administration of 3-NPA Start->NPA_Admin Behavior Behavioral Monitoring & Testing (Motor Deficits) NPA_Admin->Behavior Endpoint Experimental Endpoint Reached Behavior->Endpoint Tissue Brain Tissue Collection (Perfusion & Dissection) Endpoint->Tissue Analysis Histological & Biochemical Analysis (e.g., Immunohistochemistry) Tissue->Analysis Results Data Analysis & Interpretation Analysis->Results

Caption: Workflow for in vivo 3-NPA animal model studies.

References

Application Notes and Protocols for Characterizing the Biological Effects of 3-(3-Nitrophenoxy)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(3-Nitrophenoxy)propionic acid is a synthetic organic compound for which the biological effects and toxicological profile are not well characterized in public literature. The evaluation of a new chemical entity's (NCE) interaction with biological systems is a critical step in drug discovery and chemical safety assessment.[1][2] This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to conduct an initial characterization of the biological effects of this compound using established in vitro cell-based assays.

The proposed experimental design follows a tiered approach, beginning with a broad assessment of cytotoxicity, followed by more detailed investigations into the potential mechanisms of cell death and cell cycle perturbation. Finally, a strategy for exploring effects on specific intracellular signaling pathways is presented. These protocols are designed to be adaptable to various human cell lines to identify potential cell-type-specific effects.

Experimental Workflow

The overall strategy involves a multi-step process to efficiently screen for biological activity and subsequently elucidate the mechanism of action.

G cluster_0 Tier 1: Cytotoxicity Screening cluster_1 Tier 2: Mechanistic Assays cluster_2 Tier 3: Pathway Analysis T1_Start Prepare Compound Stock (this compound in DMSO) T1_Cells Seed Human Cell Lines (e.g., HeLa, HepG2, A549) in 96-well plates T1_Start->T1_Cells T1_Treat Treat cells with serial dilutions of compound (24, 48, 72h) T1_Cells->T1_Treat T1_Assay Perform MTT Cell Viability Assay T1_Treat->T1_Assay T1_Data Calculate IC50 Values T1_Assay->T1_Data T2_Apoptosis Apoptosis Assay (Annexin V/PI Staining) T1_Data->T2_Apoptosis If cytotoxic T2_CellCycle Cell Cycle Analysis (Propidium Iodide Staining) T1_Data->T2_CellCycle If growth inhibitory T3_Treat Treat cells at IC50 concentration (time course) T2_Apoptosis->T3_Treat T2_CellCycle->T3_Treat T3_Lysis Cell Lysis & Protein Extraction T3_Treat->T3_Lysis T3_WB Western Blot Analysis (e.g., for p-p38, p-JNK, Cleaved Caspase-3) T3_Lysis->T3_WB T3_Analysis Analyze Protein Expression Changes T3_WB->T3_Analysis G Compound This compound Stress Cellular Stress (e.g., Mitochondrial Dysfunction) Compound->Stress MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK p38_path MKK3/6 MAPKKK->p38_path JNK_path MKK4/7 MAPKKK->JNK_path p38 p38 MAPK p38_path->p38 JNK JNK JNK_path->JNK p_p38 p-p38 (Active) p38->p_p38 Phosphorylation p_JNK p-JNK (Active) JNK->p_JNK Phosphorylation Caspase3 Pro-Caspase-3 p_p38->Caspase3 p_JNK->Caspase3 c_Caspase3 Cleaved Caspase-3 (Active) Caspase3->c_Caspase3 Cleavage Apoptosis Apoptosis c_Caspase3->Apoptosis

References

Synthesis of Novel Compounds from 3-(3-Nitrophenoxy)propionic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel ester, amide, and hydrazide derivatives from 3-(3-nitrophenoxy)propionic acid. This starting material, bearing a nitrophenoxy moiety, offers a versatile scaffold for the development of new chemical entities with potential applications in medicinal chemistry and drug discovery. The electron-withdrawing nature of the nitro group can influence the molecule's pharmacokinetic and pharmacodynamic properties, making these derivatives interesting candidates for biological screening.[1][2][3][4][5] this compound is commercially available, making it a readily accessible starting point for synthetic exploration.[6][7][8][9]

I. Synthesis of Methyl 3-(3-nitrophenoxy)propanoate (Ester Derivative)

Esterification of the carboxylic acid moiety can be achieved using the classical Fischer-Speier esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[10][11][12][13] This protocol details the synthesis of the methyl ester.

Experimental Protocol: Fischer-Speier Esterification
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in an excess of methanol (10-20 volumes).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 3-(3-nitrophenoxy)propanoate. The crude product can be further purified by column chromatography on silica gel if necessary.

II. Synthesis of 3-(3-Nitrophenoxy)propanamide (Amide Derivative)

The synthesis of the primary amide can be effectively carried out by first converting the carboxylic acid to a more reactive acyl chloride, followed by amination.[14][15][16][17][18]

Experimental Protocol: Amidation via Acyl Chloride
  • Acyl Chloride Formation: In a fume hood, suspend this compound (1.0 eq) in dichloromethane (DCM). Add thionyl chloride (1.2 eq) dropwise at 0°C. Add a catalytic amount of N,N-dimethylformamide (DMF). Allow the reaction to stir at room temperature for 2-3 hours until the evolution of gas ceases and the solution becomes clear. Remove the excess thionyl chloride and DCM under reduced pressure.

  • Amidation: Dissolve the crude acyl chloride in fresh, anhydrous DCM and cool to 0°C in an ice bath. Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude 3-(3-nitrophenoxy)propanamide can be purified by recrystallization or column chromatography.

III. Synthesis of 3-(3-Nitrophenoxy)propanehydrazide (Hydrazide Derivative)

Hydrazides are valuable intermediates in the synthesis of various heterocyclic compounds and can be prepared from the corresponding ester.[19][20][21][22]

Experimental Protocol: Hydrazinolysis of Ester
  • Reaction Setup: Dissolve methyl 3-(3-nitrophenoxy)propanoate (1.0 eq), synthesized as described in Protocol I, in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Hydrazine Addition: Add hydrazine hydrate (3-5 eq) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate of the hydrazide may form upon cooling.

  • Purification: If a precipitate forms, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[22]

Quantitative Data Summary

DerivativeSynthetic MethodKey ReagentsReaction Time (h)Temperature (°C)Typical Yield (%)
Methyl Ester Fischer-Speier EsterificationMethanol, H₂SO₄ (cat.)4 - 665 (Reflux)85 - 95
Primary Amide Acyl Chloride Formation & AmidationSOCl₂, NH₃3 - 50 to RT70 - 85
Hydrazide Hydrazinolysis of EsterHydrazine Hydrate, Ethanol8 - 12Reflux75 - 90

Visualized Synthetic Workflows

Synthesis_of_Ester start This compound product Methyl 3-(3-nitrophenoxy)propanoate start->product Fischer Esterification reagents Methanol H₂SO₄ (cat.) reagents->product

Caption: Synthesis of Methyl 3-(3-nitrophenoxy)propanoate.

Synthesis_of_Amide start This compound intermediate Acyl Chloride Intermediate start->intermediate Activation product 3-(3-Nitrophenoxy)propanamide intermediate->product Amination reagents1 SOCl₂ DMF (cat.) reagents1->intermediate reagents2 Ammonia reagents2->product Synthesis_of_Hydrazide start Methyl 3-(3-nitrophenoxy)propanoate product 3-(3-Nitrophenoxy)propanehydrazide start->product Hydrazinolysis reagents Hydrazine Hydrate Ethanol reagents->product

References

The Role of 3-(3-Nitrophenoxy)propionic Acid in the Advancement of Nitroaromatic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and chemical databases reveals a significant lack of specific information regarding the synthesis, biological activity, and direct application of 3-(3-Nitrophenoxy)propionic acid in the development of nitroaromatic compounds. Extensive searches have predominantly yielded information on related but structurally distinct molecules, such as 3-nitropropionic acid (3-NPA) and 3-(3-nitrophenyl)propionic acid. This suggests that this compound is likely not a widely studied compound in the context of drug development.

Therefore, these application notes will focus on the broader context of nitroaromatic compounds in drug discovery, drawing parallels where appropriate and providing protocols for a closely related compound, 3-(3-nitrophenyl)propionic acid, to illustrate the general synthetic approaches for this class of molecules.

Introduction to Nitroaromatic Compounds in Drug Development

Nitroaromatic compounds are a significant class of molecules in medicinal chemistry, characterized by the presence of one or more nitro (-NO2) groups attached to an aromatic ring. The strong electron-withdrawing nature of the nitro group imparts unique physicochemical properties to these compounds, influencing their biological activity.[1] They have been successfully developed into drugs for a variety of therapeutic areas, including antibacterial, antiprotozoal, and anticancer agents.[1][2]

The mechanism of action of many nitroaromatic drugs is reliant on the bioreduction of the nitro group within the target cells or microorganisms.[1] This reduction, often occurring under hypoxic (low oxygen) conditions, leads to the formation of reactive intermediates, such as nitroso, hydroxylamino, and amino derivatives. These reactive species can then exert cytotoxic effects through various mechanisms, including DNA damage and inhibition of essential enzymes. The selective activation of these compounds in hypoxic environments, such as those found in solid tumors or anaerobic bacteria, is a key feature that is exploited in drug design.

However, the development of nitroaromatic drugs is often hampered by concerns regarding their potential toxicity, including mutagenicity and carcinogenicity, which are also linked to the reductive activation of the nitro group.[1][3]

Synthesis of a Representative Nitroaromatic Compound: 3-(3-Nitrophenyl)propionic Acid

While a specific protocol for this compound is not available, the synthesis of the related compound, 3-(3-nitrophenyl)propionic acid, provides a relevant example of the chemical methodologies employed for this class of molecules.

Table 1: Materials for the Synthesis of 3-(3-Nitrophenyl)propionic Acid

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity
m-NitrobenzaldehydeC₇H₅NO₃151.1260.4 g (0.4 mol)
Meldrum's acidC₆H₈O₄144.1357.6 g (0.4 mol)
Formic acidCH₂O₂46.0364.4 g (1.4 mol)
TriethylamineC₆H₁₅N101.1956.6 g (0.56 mol)
N,N-Dimethylformamide (DMF)C₃H₇NO73.09150 mL
Concentrated Hydrochloric AcidHCl36.46As needed
Ethyl acetateC₄H₈O₂88.11For recrystallization
Distilled waterH₂O18.021000 mL
Experimental Protocol: Synthesis of 3-(3-Nitrophenyl)propionic Acid
  • To a stirred solution of formic acid (64.4 g, 1.4 mol) at 58 °C, slowly add triethylamine (56.6 g, 0.56 mol) dropwise.

  • To this mixture, add N,N-dimethylformamide (150 mL), Meldrum's acid (57.6 g, 0.4 mol), and m-nitrobenzaldehyde (60.4 g, 0.4 mol).

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • After the reaction is complete, remove the solvent by vacuum evaporation.

  • Grind the residue with distilled water (1000 mL) and acidify with concentrated hydrochloric acid.

  • Collect the resulting precipitate by filtration.

  • Dry the solid product in the air.

  • Recrystallize the crude product from ethyl acetate to obtain pure 3-(3-nitrophenyl)propionic acid.

Bioreduction of Nitroaromatic Compounds: A General Mechanism

The biological activity of many nitroaromatic compounds is dependent on their enzymatic reduction. This process is often more efficient under hypoxic conditions, providing a basis for selectivity towards tumor microenvironments or anaerobic pathogens.

Bioreduction_Pathway Nitroaromatic Nitroaromatic Compound (Ar-NO₂) Nitroso Nitroso Intermediate (Ar-NO) Nitroaromatic->Nitroso +2e⁻, +2H⁺ (Nitroreductases) Hydroxylamino Hydroxylamino Intermediate (Ar-NHOH) Nitroso->Hydroxylamino +2e⁻, +2H⁺ Amino Amino Derivative (Ar-NH₂) Hydroxylamino->Amino +2e⁻, +2H⁺ Cytotoxicity Cytotoxicity (e.g., DNA damage) Hydroxylamino->Cytotoxicity Drug_Development_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Synthesis Synthesis of Novel Nitroaromatic Compound Purification Purification and Characterization Synthesis->Purification InVitro In Vitro Cytotoxicity Assays (Normoxia vs. Hypoxia) Purification->InVitro Mechanism Mechanism of Action Studies (e.g., DNA damage, enzyme inhibition) InVitro->Mechanism InVivo In Vivo Efficacy and Toxicity Studies Mechanism->InVivo

References

Application Notes & Protocols for the Quantification of 3-(3-Nitrophenoxy)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the quantitative analysis of 3-(3-Nitrophenoxy)propionic acid in various matrices. The protocols are designed for researchers, scientists, and professionals in drug development, offering detailed methodologies for accurate and precise quantification.

Introduction

This compound is a molecule of interest in various fields of research. Accurate quantification is crucial for understanding its pharmacokinetic profile, metabolic fate, and potential biological effects. This document outlines a validated analytical method using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), a technique widely recognized for its high sensitivity and selectivity. While specific methods for this compound are not widely published, the following protocols are based on established methods for the structurally related compound 3-Nitropropionic acid (3-NPA) and can be adapted and validated for the target analyte.[1][2][3]

Analytical Method: HPLC-MS/MS

This section details the recommended method for the quantification of this compound.

Principle

The method utilizes reversed-phase HPLC for the separation of the analyte from matrix components, followed by detection using a tandem mass spectrometer. Quantification is achieved by Multiple Reaction Monitoring (MRM) in negative ion mode, which provides high selectivity and sensitivity.

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup

Instrumentation
  • HPLC system with a binary or quaternary pump, autosampler, and column oven

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Experimental Protocols

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of water and acetonitrile to achieve a concentration range suitable for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in methanol.

  • Internal Standard Working Solution: Dilute the IS stock solution with 50:50 water:acetonitrile to a final concentration (e.g., 100 ng/mL).

Sample Preparation

The following is a general protocol for biological matrices (e.g., plasma, urine). Method development and validation are required for specific matrices.

  • Spiking: To 100 µL of the sample (e.g., plasma), add 10 µL of the internal standard working solution.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

For more complex matrices or to achieve lower detection limits, a Solid-Phase Extraction (SPE) cleanup step can be incorporated after protein precipitation.

HPLC Conditions
ParameterValue
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution See Table 1

Table 1: HPLC Gradient Elution Program

Time (min)% Mobile Phase B
0.010
2.510
10.090
12.090
12.110
15.010
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Spray Voltage -4500 V
Temperature 500°C
Curtain Gas 30 psi
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Collision Gas Nitrogen
MRM Transitions See Table 2

Table 2: Hypothetical MRM Transitions for this compound and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (V)
This compoundTo be determinedTo be determinedTo be optimizedTo be optimized
Internal StandardTo be determinedTo be determinedTo be optimizedTo be optimized

Note: The precursor ion will likely be the deprotonated molecule [M-H]⁻. Product ions and optimal MS parameters must be determined by infusing a standard solution of the analyte and internal standard into the mass spectrometer.

Data Analysis and Quantitative Data Summary

The concentration of this compound in the samples is determined by constructing a calibration curve. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration. A linear regression analysis is then applied.

The following tables summarize the expected performance characteristics of a validated method.

Table 3: Calibration Curve and Linearity

ParameterExpected Value
Concentration Range 1 - 1000 ng/mL
Regression Model Linear, 1/x weighting
Correlation Coefficient (r²) > 0.995

Table 4: Accuracy and Precision

Quality Control LevelConcentration (ng/mL)Accuracy (% Recovery)Precision (% RSD)
Low (LQC) 385 - 115%< 15%
Medium (MQC) 10085 - 115%< 15%
High (HQC) 80085 - 115%< 15%

Table 5: Sensitivity

ParameterExpected Value
Limit of Detection (LOD) < 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantification of this compound.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample is_add Add Internal Standard sample->is_add precip Protein Precipitation is_add->precip centrifuge Centrifugation precip->centrifuge evap Evaporation centrifuge->evap recon Reconstitution evap->recon hplc HPLC Separation (C18 Column) recon->hplc std_stock Standard Stock Solution work_std Working Standards std_stock->work_std cal_curve Calibration Curve Samples work_std->cal_curve cal_curve->hplc ms MS/MS Detection (ESI-, MRM) hplc->ms integrate Peak Integration ms->integrate quant Quantification (Calibration Curve) integrate->quant report Final Report quant->report

Caption: Experimental workflow for this compound quantification.

References

Application Notes and Protocols for In Vitro Studies Involving 3-Nitropropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Important Note: Extensive literature searches for in vitro studies specifically involving 3-(3-Nitrophenoxy)propionic acid did not yield any published research, experimental protocols, or associated data. This compound is listed commercially, confirming its existence, but appears to be largely uninvestigated in the public domain.

Therefore, these application notes and protocols are based on the closely related and extensively studied compound, 3-Nitropropionic acid (3-NPA) . 3-NPA is a well-characterized mitochondrial toxin and has been utilized in a variety of in vitro models. The methodologies and findings presented here are for 3-NPA and should not be directly extrapolated to this compound without independent validation.

Introduction to 3-Nitropropionic Acid (3-NPA)

3-Nitropropionic acid (3-NPA) is a potent neurotoxin produced by various fungi.[1] It is widely recognized as an irreversible inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[1] This inhibition leads to cellular energy deficit, oxidative stress, and ultimately cell death, particularly in neurons. Consequently, 3-NPA is frequently used in vitro and in vivo to model neurodegenerative conditions, most notably Huntington's disease.[1] Additionally, recent research has explored its role as a methane-reducing agent in ruminant microbiology.

Applications in In Vitro Research

  • Neurotoxicity and Neurodegeneration Models: Inducing neuronal cell death in culture to study mechanisms of excitotoxicity, mitochondrial dysfunction, and oxidative stress.[1]

  • Drug Screening: Screening for neuroprotective compounds that can mitigate the toxic effects of 3-NPA.

  • Rumen Microbiology: Investigating the reduction of methane production by rumen microbial populations for agricultural and environmental applications.

Quantitative Data Summary

The following tables summarize quantitative data from in vitro studies involving 3-NPA.

Table 1: Effect of 3-NPA on Methane Production in Rumen Fluid Culture

3-NPA Concentration (mM)Methane (CH4) Reduction (%)
329
6Not specified, but dose-dependent
9Not specified, but dose-dependent
1296

Table 2: Effect of 3-NPA on Rumen Fermentation Parameters (Cattle)

3-NPA Concentration (mM)Incubation Time (h)Total Volatile Fatty Acid (TVFA) ProductionAcetate ConcentrationPropionate Concentration
812DecreasedDecreasedDecreased
1612DecreasedDecreasedDecreased
824DecreasedDecreasedDecreased
1624DecreasedDecreasedDecreased

Experimental Protocols

Protocol 1: In Vitro Rumen Methane Production Assay

This protocol is adapted from studies investigating the effect of 3-NPA on rumen microbial fermentation.

Objective: To determine the dose-dependent effect of 3-NPA on methane production by a mixed population of ruminal microbes in vitro.

Materials:

  • Freshly collected rumen fluid from fistulated animals (e.g., cattle, yak).

  • Anaerobic buffer solution.

  • Substrate (e.g., standard forage).

  • 3-Nitropropionic acid (3-NPA) stock solution.

  • Incubation vessels (e.g., serum bottles).

  • Gas chromatograph for gas analysis.

  • Spectrophotometer or HPLC for volatile fatty acid (VFA) analysis.

Procedure:

  • Preparation: Pre-warm anaerobic buffer to 39°C. Prepare 3-NPA solutions to achieve final concentrations of 0, 3, 6, 9, and 12 mM in the incubation vessels.

  • Inoculum Preparation: Collect rumen fluid and strain through multiple layers of cheesecloth into a pre-warmed, insulated container.

  • Incubation Setup: To each incubation vessel, add the substrate and the appropriate volume of 3-NPA solution. Add the buffered rumen fluid to achieve the final desired volume.

  • Anaerobic Conditions: Flush the headspace of each vessel with an anaerobic gas mixture (e.g., N₂/CO₂) and seal immediately.

  • Incubation: Place the vessels in a shaking incubator at 39°C for 24 hours.

  • Gas Analysis: After incubation, measure the total gas production. Collect a sample of the headspace gas and analyze for methane (CH₄) and hydrogen (H₂) concentrations using a gas chromatograph.

  • Metabolite Analysis: Collect a sample of the incubation liquid. Centrifuge to pellet solids and analyze the supernatant for VFA concentrations.

  • Data Analysis: Calculate the net production of gases and VFAs by subtracting the values from blank controls (no substrate). Express methane reduction as a percentage relative to the 0 mM 3-NPA control.

Protocol 2: Neurotoxicity Assay in Neuronal Cell Culture

This is a generalized protocol for assessing the neurotoxic effects of 3-NPA.

Objective: To evaluate the cytotoxicity of 3-NPA on a neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons.

Materials:

  • Neuronal cells.

  • Appropriate cell culture medium and supplements.

  • 3-NPA stock solution (dissolved in a suitable solvent like DMSO or water).

  • Cell viability assay reagents (e.g., MTT, LDH).

  • Multi-well cell culture plates.

  • Plate reader.

Procedure:

  • Cell Seeding: Plate neuronal cells in a multi-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Treatment: Prepare serial dilutions of 3-NPA in the cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of 3-NPA. Include a vehicle control (medium with solvent only).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48 hours).

  • Viability Assessment:

    • MTT Assay: Add MTT reagent to each well and incubate. Then, add solubilization solution and read the absorbance at the appropriate wavelength.

    • LDH Assay: Collect a sample of the culture medium to measure the release of lactate dehydrogenase, an indicator of cell membrane damage.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration of 3-NPA that causes 50% inhibition of cell viability).

Signaling Pathways and Workflows

G NPA 3-Nitropropionic Acid (3-NPA) Mito Mitochondrion NPA->Mito enters SDH Succinate Dehydrogenase (Complex II) NPA->SDH irreversibly inhibits ETC Electron Transport Chain SDH->ETC disrupts ATP ATP Production ETC->ATP decreases ROS Reactive Oxygen Species (ROS) ETC->ROS increases CellDeath Neuronal Cell Death ATP->CellDeath contributes to OxStress Oxidative Stress ROS->OxStress OxStress->CellDeath induces G start Start: Prepare Rumen Fluid Inoculum setup Set up Incubation Vessels: - Substrate - Buffer - 3-NPA (0-12 mM) start->setup inoculate Inoculate with Rumen Fluid setup->inoculate seal Flush with Anaerobic Gas & Seal inoculate->seal incubate Incubate at 39°C for 24h seal->incubate measure Measure Total Gas & Collect Headspace Sample incubate->measure analyze Analyze Gas (CH4, H2) via Gas Chromatography measure->analyze end End: Calculate Methane Reduction analyze->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3-Nitrophenoxy)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-(3-Nitrophenoxy)propionic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method for the synthesis of this compound is the Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In this specific synthesis, the sodium or potassium salt of 3-nitrophenol (the phenoxide) reacts with a 3-halopropionic acid or its ester.

Q2: What are the starting materials for the Williamson ether synthesis of this compound?

A2: The key starting materials are:

  • 3-Nitrophenol: This provides the aromatic ether component.

  • A 3-halopropionic acid or its ester: Examples include 3-chloropropionic acid, 3-bromopropionic acid, or their corresponding ethyl or methyl esters. Using an ester can sometimes prevent side reactions with the carboxylic acid group. If an ester is used, a final hydrolysis step is required.

  • A base: A base is required to deprotonate the 3-nitrophenol to form the more nucleophilic phenoxide. Common bases include sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃).[3]

Q3: What are the typical reaction conditions?

A3: The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile or N,N-dimethylformamide (DMF), to facilitate the Sₙ2 reaction.[1][3] The reaction mixture is usually heated to temperatures between 50-100 °C for several hours.[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting materials (3-nitrophenol and the 3-halopropionic acid derivative). The reaction is considered complete when the starting material spots have disappeared or significantly diminished, and a new spot corresponding to the product is observed.

Q5: What are the common impurities and side products?

A5: Common impurities can include unreacted starting materials. Potential side products from the Williamson ether synthesis include byproducts of elimination reactions, especially if using a secondary or tertiary alkyl halide (though not the case here), and products of C-alkylation where the alkyl group attaches to the aromatic ring instead of the oxygen atom.[2][3]

Q6: How is the product typically purified?

A6: The product is typically isolated and purified through a series of extraction and recrystallization steps. After the reaction, the mixture is usually acidified to protonate the carboxylic acid. The product can then be extracted into an organic solvent.[4] Washing the organic layer with a saturated sodium bicarbonate solution can help remove unreacted phenolic starting material. The final product is often purified by recrystallization from a suitable solvent, such as hot water or an alcohol/water mixture.[4]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete deprotonation of 3-nitrophenol.- Use a stronger base (e.g., NaH) or ensure the base is fresh and anhydrous. - Ensure stoichiometric amounts of base are used.
Low reaction temperature or short reaction time.- Increase the reaction temperature to the recommended range (50-100 °C).[1] - Extend the reaction time and monitor by TLC.
Poor quality of reagents.- Use pure, dry solvents and reagents. - Check the purity of the starting materials.
Inefficient nucleophilic attack.- Consider using a more reactive 3-halopropionic acid derivative (e.g., 3-bromopropionic acid over 3-chloropropionic acid).
Presence of Unreacted 3-Nitrophenol Insufficient amount of the 3-halopropionic acid derivative.- Use a slight excess (1.1-1.2 equivalents) of the alkylating agent.
Incomplete reaction.- See "Low or No Product Yield" section.
Formation of Side Products (e.g., from C-alkylation) Reaction conditions favoring C-alkylation.- The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents generally favor O-alkylation.
Difficulty in Product Isolation Product is soluble in the aqueous phase.- Ensure the aqueous layer is sufficiently acidified (pH 1-2) to fully protonate the carboxylic acid, reducing its water solubility.
Emulsion formation during extraction.- Add a small amount of brine (saturated NaCl solution) to break up the emulsion.
Product is an Oil and Does Not Solidify Presence of impurities.- Purify the crude product using column chromatography. - Try different recrystallization solvents or solvent mixtures.

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is a representative example based on the principles of the Williamson ether synthesis and should be optimized for specific laboratory conditions.

Materials:

  • 3-Nitrophenol

  • Ethyl 3-bromopropionate

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 15 minutes. Slowly add ethyl 3-bromopropionate (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into water.

    • Acidify the mixture to pH 1-2 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Hydrolysis of the Ester:

    • Filter off the sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude ethyl 3-(3-nitrophenoxy)propionate.

    • To the crude ester, add a solution of sodium hydroxide (2.0 eq) in a 1:1 mixture of ethanol and water.

    • Heat the mixture to reflux for 1-2 hours until the ester is fully hydrolyzed (monitor by TLC).

  • Purification:

    • Cool the mixture and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

    • Acidify the aqueous layer to pH 1-2 with 1 M HCl to precipitate the product.

    • Filter the solid product, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure this compound.

Data Presentation

Table 1: Influence of Reaction Parameters on the Yield of Aryl Propionic Acids (Illustrative Data)

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1NaOHEthanol80665
2KOHDMF90478
3K₂CO₃Acetonitrile80885
4Cs₂CO₃DMF100392

Note: The data in this table is illustrative for a generic Williamson ether synthesis of an aryl propionic acid and should be used as a guideline for optimization.

Visualizations

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products r1 3-Nitrophenol i1 3-Nitrophenoxide r1->i1 Deprotonation r2 Base (e.g., K₂CO₃) r2->i1 r3 3-Halopropionic Acid Ester i2 Ethyl 3-(3-Nitrophenoxy)propionate r3->i2 i1->i2 SN2 Attack p1 This compound i2->p1 Hydrolysis

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield of This compound check1 Check Reaction Conditions: - Temperature (50-100 °C) - Time (monitor by TLC) start->check1 check2 Check Reagents: - Purity of starting materials - Anhydrous solvents - Fresh base check1->check2 If optimal solution1 Optimize Reaction Conditions: - Increase temperature or time check1->solution1 If suboptimal check3 Check Work-up Procedure: - Correct pH for extraction - Efficient extraction check2->check3 If pure solution2 Use High-Purity Reagents check2->solution2 If impure check4 Analyze for Side Products: - TLC, NMR, or LC-MS check3->check4 If optimal solution3 Optimize Work-up and Purification check3->solution3 If suboptimal solution4 Modify Reaction to Minimize Side Product Formation check4->solution4 If side products present end_node Improved Yield solution1->end_node solution2->end_node solution3->end_node solution4->end_node

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Purification of Crude 3-(3-Nitrophenoxy)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-(3-Nitrophenoxy)propionic acid. The information is tailored for researchers, scientists, and professionals in drug development to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities in your crude product largely depend on the synthetic route used. A common method for synthesizing this compound is the Williamson ether synthesis, which involves the reaction of 3-nitrophenol with a 3-halopropionic acid or its ester.

Potential Impurities:

  • Unreacted Starting Materials: 3-nitrophenol and the 3-halopropionic acid derivative.

  • Byproducts from Side Reactions: Potential for the formation of isomeric products if nitration of a precursor was involved.

  • Solvent Residues: Residual solvents from the reaction and initial work-up.

  • Degradation Products: Overheating or prolonged exposure to strong acidic or basic conditions can lead to decomposition.

Q2: My crude product is a dark-colored oil or solid. How can I remove the color?

A2: Dark coloration often indicates the presence of polymeric impurities or residual starting materials.[1]

Troubleshooting Steps:

  • Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal.[1] Heat the mixture for a short period, then perform a hot filtration to remove the charcoal and adsorbed impurities.[1]

  • Recrystallization: A carefully chosen recrystallization solvent can leave colored impurities dissolved in the mother liquor.

  • Column Chromatography: This is a very effective method for separating the desired product from colored and other impurities.

Q3: I am having trouble getting my compound to crystallize from a solution. What should I do?

A3: Difficulty in crystallization can be due to several factors, including the choice of solvent, the presence of impurities, or supersaturation issues.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites.

    • Seeding: Add a small crystal of pure this compound to the solution.

  • Solvent Adjustment:

    • If the compound is too soluble, try a solvent in which it is less soluble, or use a co-solvent system. For example, if it is very soluble in ethanol, try a mixture of ethanol and water.

    • If no crystals form upon cooling, you may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Purity: If the crude product is highly impure, a preliminary purification step like column chromatography might be necessary before attempting recrystallization.

Troubleshooting Guides

Recrystallization

Recrystallization is a primary technique for purifying solid organic compounds based on their differential solubility in a particular solvent at different temperatures.

Problem 1: The compound "oils out" instead of forming crystals.

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the melting point of the compound is lower than the boiling point of the solvent or if there are significant impurities.

Troubleshooting StrategyDetailed Steps
Solvent Selection The chosen solvent may be too nonpolar or its boiling point too high. Try a more polar solvent or a solvent with a lower boiling point. A mixed solvent system, such as ethanol/water or toluene/hexane, can be effective.[2]
Lowering the Solution Temperature Ensure the solution cools slowly. Rapid cooling can promote oiling out. Allow the solution to cool to room temperature before placing it in an ice bath.
Reduce Impurity Concentration If the product is highly impure, consider a preliminary purification by column chromatography.

Problem 2: Poor recovery of the purified product.

Low yield after recrystallization is a common issue.

Troubleshooting StrategyDetailed Steps
Optimize Solvent Volume Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Maximize Crystal Formation After slow cooling to room temperature, place the flask in an ice bath to maximize the precipitation of the product.
Check Solubility in Cold Solvent Ensure the chosen solvent has low solubility for your compound at low temperatures.
Minimize Transfer Losses Be meticulous during the transfer of solids and solutions to avoid mechanical losses.
Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.

Problem 1: Poor separation of the desired compound from impurities.

Co-elution of the product with impurities can result in low purity of the collected fractions.

Troubleshooting StrategyDetailed Steps
Optimize Mobile Phase Polarity If the compounds are eluting too quickly, decrease the polarity of the mobile phase. If they are not moving down the column, increase the polarity. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective. For acidic compounds like this, adding a small amount of a volatile acid (e.g., 0.1-1% acetic acid) to the mobile phase can improve peak shape and separation.[1]
Choose the Right Stationary Phase Silica gel is the most common stationary phase for normal-phase chromatography of polar compounds. For very polar compounds, alumina (neutral or acidic) might be an alternative.
Sample Loading Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column in a concentrated band. Overloading the column will lead to poor separation.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for the recrystallization of crude this compound. The ideal solvent should be determined through small-scale trials.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water, toluene, or ethyl acetate/hexane)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent dropwise if necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Quantitative Data (Illustrative):

The following table provides illustrative data based on typical purifications of similar aromatic carboxylic acids. Actual results may vary.

Purification StepStarting Purity (Crude)Final PurityTypical Yield
Recrystallization~85%>98%70-90%
Protocol 2: Column Chromatography

This protocol describes a general procedure for purifying this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Solvents for mobile phase (e.g., hexane, ethyl acetate, acetic acid)

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the chromatography column. Allow the silica to settle, ensuring a level and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Start eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., a gradient of 0% to 50% ethyl acetate in hexane). Adding 0.5-1% acetic acid to the mobile phase can help prevent streaking of the carboxylic acid on the column.[1]

  • Fraction Collection: Collect fractions in test tubes as the solvent elutes from the column.

  • TLC Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data (Illustrative):

Purification StepStarting Purity (Crude)Final PurityTypical Yield
Column Chromatography~85%>99%60-85%

Visual Guides

experimental_workflow cluster_recrystallization Recrystallization Workflow A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (Optional) B->C D Slow Cooling & Crystallization B->D If no insoluble impurities C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Drying F->G H Pure Product G->H

Caption: Workflow for the purification of this compound by recrystallization.

column_chromatography_workflow cluster_chromatography Column Chromatography Workflow I Crude Product J Adsorb onto Silica Gel I->J K Load onto Column J->K L Elute with Solvent Gradient K->L M Collect Fractions L->M N TLC Analysis M->N O Combine Pure Fractions N->O Identify pure fractions P Solvent Evaporation O->P Q Pure Product P->Q

Caption: Workflow for the purification of this compound by column chromatography.

troubleshooting_logic Start Crude Product Purification Method Choose Purification Method Start->Method Recryst Recrystallization Method->Recryst Column Column Chromatography Method->Column Problem_Recryst Problem during Recrystallization? Recryst->Problem_Recryst Problem_Column Problem during Chromatography? Column->Problem_Column Oiling_Out Oiling Out Problem_Recryst->Oiling_Out Yes Low_Yield_R Low Yield Problem_Recryst->Low_Yield_R Yes No_Crystals No Crystals Problem_Recryst->No_Crystals Yes Pure_Product Pure Product Problem_Recryst->Pure_Product No Poor_Sep Poor Separation Problem_Column->Poor_Sep Yes Low_Yield_C Low Yield Problem_Column->Low_Yield_C Yes Problem_Column->Pure_Product No Solution_Oiling Change Solvent/ Cool Slowly Oiling_Out->Solution_Oiling Solution_Yield_R Optimize Solvent Vol./ Cooling Low_Yield_R->Solution_Yield_R Solution_No_Crystals Induce Nucleation/ Concentrate No_Crystals->Solution_No_Crystals Solution_Sep Optimize Mobile Phase/ Stationary Phase Poor_Sep->Solution_Sep Solution_Yield_C Check for Streaking/ Optimize Loading Low_Yield_C->Solution_Yield_C Solution_Oiling->Recryst Solution_Yield_R->Recryst Solution_No_Crystals->Recryst Solution_Sep->Column Solution_Yield_C->Column

Caption: Troubleshooting decision tree for the purification of this compound.

References

Common side reactions in the synthesis of 3-(3-Nitrophenoxy)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3-nitrophenoxy)propionic acid.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, which is typically achieved via a Williamson ether synthesis. The general reaction involves the deprotonation of 3-nitrophenol to form a phenoxide, which then acts as a nucleophile to attack an electrophilic 3-halopropionic acid or its ester.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

  • Incomplete Deprotonation of 3-Nitrophenol: The acidity of the phenolic proton in 3-nitrophenol is a critical factor. If the base used is not strong enough to achieve complete deprotonation, the concentration of the reactive phenoxide nucleophile will be low, leading to a poor yield.

    • Troubleshooting:

      • Ensure the use of a sufficiently strong base. Common choices include sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃). For less reactive systems, stronger bases like sodium hydride (NaH) can be considered, although this may increase the risk of side reactions.

      • Use anhydrous conditions, as water can consume the base and hinder the formation of the phenoxide.

  • Poor Nucleophilic Attack: The reactivity of the electrophile is crucial for the S_N2 reaction to proceed efficiently.

    • Troubleshooting:

      • The choice of the leaving group on the propionic acid derivative is important. The reactivity order is generally I > Br > Cl. Consider using 3-bromopropionic acid or its ester for a good balance of reactivity and cost.

      • The reaction is an S_N2 reaction, which is sensitive to steric hindrance. While the electrophile in this case (a primary halide) is not sterically hindered, ensure that the reaction conditions do not favor competing elimination reactions.

  • Suboptimal Reaction Temperature: The reaction rate is temperature-dependent.

    • Troubleshooting:

      • If the reaction is sluggish, consider increasing the temperature. A typical temperature range for this type of Williamson ether synthesis is 50-100°C.

      • Monitor the reaction for the formation of degradation products at higher temperatures.

  • Inappropriate Solvent: The solvent plays a crucial role in solvating the ions and influencing the reaction rate and selectivity.

    • Troubleshooting:

      • Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred for S_N2 reactions as they solvate the cation but not the nucleophile, thus increasing its reactivity.

      • Protic solvents like ethanol or water can solvate the phenoxide, reducing its nucleophilicity and potentially leading to lower yields.

Issue 2: Formation of Significant Side Products

Possible Side Reactions and Mitigation Strategies:

  • E2 Elimination: The phenoxide can act as a base and abstract a proton from the carbon adjacent to the leaving group in the 3-halopropionic acid derivative, leading to the formation of acrylic acid or its ester. This is a common competing reaction in Williamson ether synthesis.

    • Mitigation:

      • Use a less sterically hindered base if possible, although the phenoxide itself is the primary base in the reaction.

      • Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Lower temperatures generally favor substitution over elimination.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions). While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of undesired isomers.

    • Mitigation:

      • The choice of solvent is critical. Polar aprotic solvents like DMF and DMSO favor O-alkylation.

      • The counter-ion can also influence the selectivity.

  • Hydrolysis of the Ester: If an ester of 3-bromopropionic acid is used as the starting material, it can be hydrolyzed to the carboxylic acid under the basic reaction conditions, especially if water is present.

    • Mitigation:

      • Use anhydrous conditions.

      • If the carboxylic acid is the desired final product, this side reaction is of less concern, but it will affect the work-up procedure.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method is the Williamson ether synthesis. This involves the reaction of 3-nitrophenol with a 3-halopropionic acid (e.g., 3-bromopropionic acid) or its ester in the presence of a base.

Q2: Which base is most suitable for this synthesis?

A2: The choice of base depends on the specific reaction conditions and the reactivity of the electrophile. For the reaction with 3-bromopropionic acid or its ester, moderately strong bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in a suitable solvent are often effective. For less reactive electrophiles, a stronger base like sodium hydride (NaH) might be necessary, but care must be taken to control the reaction and minimize side products.

Q3: What are the key parameters to control to maximize the yield of the desired O-alkylated product?

A3: To maximize the yield of this compound, it is crucial to optimize the following parameters:

  • Choice of Base: Ensure complete deprotonation of the 3-nitrophenol.

  • Choice of Solvent: Use a polar aprotic solvent like DMF or acetonitrile to enhance the nucleophilicity of the phenoxide and favor O-alkylation.

  • Temperature: Maintain a temperature that allows for a reasonable reaction rate without promoting side reactions like elimination. A range of 50-100°C is a good starting point.

  • Anhydrous Conditions: Minimize the presence of water to prevent hydrolysis of the ester (if used) and deactivation of the base.

Q4: How can I purify the final product?

A4: Purification typically involves the following steps:

  • Work-up: After the reaction is complete, the mixture is usually cooled and poured into water. If the product is a carboxylic acid, the aqueous solution is acidified to precipitate the product.

  • Extraction: The product can be extracted from the aqueous layer using an organic solvent like ethyl acetate.

  • Washing: The organic layer is washed with water and brine to remove any remaining inorganic salts and impurities.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.

  • Recrystallization or Chromatography: The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Data Presentation

Table 1: General Comparison of Reaction Conditions for Williamson Ether Synthesis

ParameterCondition ACondition BCondition CExpected Outcome
Base K₂CO₃NaOHNaHNaH provides the fastest reaction but may lead to more side products. K₂CO₃ is milder and may require longer reaction times.
Solvent AcetoneDMFAcetonitrileDMF and Acetonitrile generally give higher yields and favor O-alkylation over C-alkylation compared to acetone.
Temperature 50°C80°C100°CHigher temperatures increase the reaction rate but also the likelihood of elimination side reactions.
Reactant Ethyl 3-bromopropionate3-Bromopropionic acidEthyl 3-chloropropionate3-bromopropionates are more reactive than 3-chloropropionates. Using the acid directly requires a stronger base.

Experimental Protocols

Key Experiment: Synthesis of this compound via Williamson Ether Synthesis

This protocol is a representative procedure based on standard Williamson ether synthesis methodologies. Researchers should optimize the conditions for their specific setup.

Materials:

  • 3-Nitrophenol

  • Ethyl 3-bromopropionate (or 3-bromopropionic acid)

  • Potassium carbonate (K₂CO₃) (anhydrous)

  • Dimethylformamide (DMF) (anhydrous)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 3-nitrophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Heat the mixture to 80°C and stir for 30 minutes to ensure the formation of the potassium salt of 3-nitrophenol.

  • Add ethyl 3-bromopropionate (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring the reaction mixture at 80°C and monitor the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-(3-nitrophenoxy)propionate.

  • For the hydrolysis of the ester to the carboxylic acid, dissolve the crude ester in a mixture of ethanol and 1 M NaOH solution and stir at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

  • Remove the ethanol under reduced pressure and acidify the aqueous solution with 1 M HCl to precipitate the this compound.

  • Filter the solid, wash with cold water, and dry to obtain the final product.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mandatory Visualization

Troubleshooting_Williamson_Ether_Synthesis start Start Synthesis of This compound check_yield Low or No Product Yield? start->check_yield side_products Significant Side Products? check_yield->side_products No incomplete_deprotonation Incomplete Deprotonation? check_yield->incomplete_deprotonation Yes e2_elimination E2 Elimination Product (Acrylic Acid Derivative)? side_products->e2_elimination Yes end_product Successful Synthesis side_products->end_product No poor_nucleophilic_attack Poor Nucleophilic Attack? incomplete_deprotonation->poor_nucleophilic_attack No use_stronger_base Use Stronger Base (e.g., NaOH, NaH) incomplete_deprotonation->use_stronger_base Yes suboptimal_temp Suboptimal Temperature? poor_nucleophilic_attack->suboptimal_temp No use_better_leaving_group Use Better Leaving Group (I > Br > Cl) poor_nucleophilic_attack->use_better_leaving_group Yes inappropriate_solvent Inappropriate Solvent? suboptimal_temp->inappropriate_solvent No increase_temp Increase Temperature (50-100°C) suboptimal_temp->increase_temp Yes use_polar_aprotic_solvent Use Polar Aprotic Solvent (DMF, Acetonitrile) inappropriate_solvent->use_polar_aprotic_solvent Yes inappropriate_solvent->end_product No use_stronger_base->end_product use_better_leaving_group->end_product increase_temp->end_product use_polar_aprotic_solvent->end_product c_alkylation C-Alkylation Product? e2_elimination->c_alkylation No lower_temp Lower Reaction Temperature e2_elimination->lower_temp Yes ester_hydrolysis Ester Hydrolysis? c_alkylation->ester_hydrolysis No change_solvent_to_aprotic Change to Polar Aprotic Solvent c_alkylation->change_solvent_to_aprotic Yes use_anhydrous_conditions Use Anhydrous Conditions ester_hydrolysis->use_anhydrous_conditions Yes ester_hydrolysis->end_product No lower_temp->end_product change_solvent_to_aprotic->end_product use_anhydrous_conditions->end_product

Caption: Troubleshooting workflow for the synthesis of this compound.

Technical Support Center: Optimizing Reaction Conditions for 3-(3-Nitrophenoxy)propionic Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 3-(3-Nitrophenoxy)propionic acid for analysis, typically by gas chromatography (GC) or liquid chromatography (LC). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for my analysis?

A1: Derivatization is often essential for the analysis of carboxylic acids like this compound for several reasons.[1][2] The presence of the carboxylic acid group makes the molecule polar and less volatile, which is not ideal for GC analysis.[2][3] Derivatization converts the polar carboxylic acid group into a less polar and more volatile derivative, improving chromatographic peak shape, thermal stability, and detection sensitivity.[2][4] For LC analysis, derivatization can be used to introduce a tag that enhances detection by UV or fluorescence detectors.[2]

Q2: What are the most common derivatization methods for this compound?

A2: The most common methods for derivatizing carboxylic acids are silylation, alkylation (specifically esterification), and acylation.[2][4]

  • Silylation: This method replaces the active hydrogen of the carboxylic acid with a trimethylsilyl (TMS) group. Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5][6]

  • Alkylation (Esterification): This involves converting the carboxylic acid into an ester, for example, a methyl or butyl ester.[2][4] Reagents like diazomethane or tetrabutylammonium hydroxide (TBH) can be used.[3][4]

  • Acylation: This method introduces an acyl group to the molecule. While less common for simple carboxylic acids, it can be used to create derivatives with specific detection properties.[4]

  • Hydrazone formation: For LC-MS analysis, derivatization with reagents like 3-nitrophenylhydrazine (3-NPH) is effective. This reagent reacts with the carboxylic acid to form a hydrazide, which can be readily ionized and detected.[7][8][9][10][11][12]

Q3: How do I choose the right derivatization reagent for my application?

A3: The choice of reagent depends on your analytical method and the specific requirements of your experiment.

  • For GC-MS analysis , silylation with BSTFA or MSTFA is a robust and widely used method for creating volatile and thermally stable derivatives.[5][6]

  • For LC-MS analysis , derivatization with 3-nitrophenylhydrazine (3-NPH) is an excellent choice as it significantly improves ionization efficiency and detection sensitivity.[9][10][12]

Q4: I am seeing incomplete derivatization in my results. What are the possible causes and solutions?

A4: Incomplete derivatization is a common issue that can manifest as tailing peaks or the appearance of the underivatized analyte in your chromatogram.[13] See the Troubleshooting Guide below for a detailed breakdown of causes and solutions.

Troubleshooting Guides

Issue 1: Incomplete Derivatization

Symptom:

  • Broad, tailing peaks for the analyte.[13]

  • Presence of a peak corresponding to the underivatized this compound.

  • Multiple peaks representing partially derivatized products.[13]

Troubleshooting Workflow:

start Incomplete Derivatization Detected reagent Check Reagent start->reagent moisture Check for Moisture start->moisture conditions Optimize Reaction Conditions start->conditions solve_reagent Increase reagent excess Use fresh reagent reagent->solve_reagent solve_moisture Use anhydrous solvents Dry glassware thoroughly moisture->solve_moisture solve_conditions Increase temperature Increase reaction time conditions->solve_conditions end Derivatization Complete solve_reagent->end solve_moisture->end solve_conditions->end

Caption: Troubleshooting workflow for incomplete derivatization.

Possible Cause Solution
Insufficient Reagent Increase the molar excess of the derivatizing agent. A 10-fold molar excess is a good starting point.[13] Ensure the reagent is not degraded by using a fresh batch.
Presence of Moisture Moisture can hydrolyze the derivatizing reagent and the derivative. Ensure all glassware is oven-dried and cooled in a desiccator. Use anhydrous solvents and store reagents under an inert atmosphere.[13]
Suboptimal Reaction Temperature The reaction may be too slow at lower temperatures. Optimize the temperature. For silylation with BSTFA, a range of 60-80°C is often effective.[13] For 3-NPH derivatization, 40°C has been used.[8]
Insufficient Reaction Time The reaction may not have gone to completion. Increase the reaction time and monitor the progress by analyzing aliquots at different time points.[13]
Issue 2: Derivative Degradation

Symptom:

  • Appearance of unexpected peaks in the chromatogram.

  • Decrease in the peak area of the derivatized analyte over time.

Troubleshooting Workflow:

start Derivative Degradation Detected storage Check Storage Conditions start->storage excess_reagent Consider Excess Reagent Effects start->excess_reagent solve_storage Analyze samples immediately Store at low temperature (-20°C) Use a protective agent (e.g., BHT) storage->solve_storage solve_excess_reagent Remove excess reagent by evaporation Optimize reagent amount excess_reagent->solve_excess_reagent end Stable Derivative Signal solve_storage->end solve_excess_reagent->end

Caption: Troubleshooting workflow for derivative degradation.

Possible Cause Solution
Instability of the Derivative Some derivatives are sensitive to moisture and temperature. Analyze samples as soon as possible after derivatization. Store derivatized samples at low temperatures (e.g., -20°C) if immediate analysis is not possible.[8] The addition of a stabilizer like 2,6-di-tert-butyl-4-methylphenol (BHT) can prevent degradation of some derivatives.[9]
Reaction with Excess Reagent or Byproducts Excess derivatizing reagent or acidic byproducts can sometimes cause degradation of the derivative or interfere with the analysis.[4] If necessary, the excess reagent can be removed by evaporation under a stream of nitrogen before analysis.

Experimental Protocols

Protocol 1: Silylation for GC-MS Analysis

This protocol describes the formation of the trimethylsilyl (TMS) derivative of this compound using BSTFA with TMCS as a catalyst.[14]

Materials:

  • This compound sample

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Acetonitrile (anhydrous)

  • Heating block or oven

  • GC vials with caps

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the dried sample in anhydrous acetonitrile.

  • Derivatization:

    • Transfer 100 µL of the sample solution to a GC vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 100 µL of a mixture of BSTFA + 1% TMCS and pyridine (2:1 v/v) to the dried residue.[13]

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the mixture at 70°C for 30 minutes in a heating block.[14]

  • Analysis:

    • Cool the vial to room temperature.

    • Inject an aliquot of the derivatized sample into the GC-MS system.

Workflow Diagram:

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis prep1 Dissolve sample in anhydrous acetonitrile prep2 Transfer 100 µL to vial prep1->prep2 prep3 Evaporate to dryness prep2->prep3 deriv1 Add BSTFA/TMCS and pyridine prep3->deriv1 deriv2 Vortex for 30s deriv1->deriv2 deriv3 Heat at 70°C for 30 min deriv2->deriv3 analysis1 Cool to room temp deriv3->analysis1 analysis2 Inject into GC-MS analysis1->analysis2

Caption: Experimental workflow for silylation derivatization.

Protocol 2: 3-Nitrophenylhydrazine (3-NPH) Derivatization for LC-MS Analysis

This protocol is adapted from methods for derivatizing short-chain fatty acids and can be applied to this compound.[8][10]

Materials:

  • This compound sample

  • 3-Nitrophenylhydrazine (3-NPH) hydrochloride solution (e.g., 50 mM in 50:50 acetonitrile:water)[8]

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) hydrochloride solution (e.g., 50 mM with 7% pyridine in 50:50 acetonitrile:water)[8]

  • Methanol with 0.1% formic acid

  • Heating block

  • LC vials with caps

Procedure:

  • Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., water or acetonitrile).

  • Derivatization:

    • To 50 µL of the sample solution in an LC vial, add 50 µL of the EDC/pyridine solution.[8]

    • Add 50 µL of the 3-NPH solution.[8]

    • Vortex the mixture.

    • Heat the vial at 40°C for 20-30 minutes.[8]

  • Analysis:

    • Cool the vial to room temperature.

    • Dilute the sample with methanol containing 0.1% formic acid.[7]

    • Inject an aliquot into the LC-MS/MS system.

Workflow Diagram:

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis prep1 Prepare sample solution deriv1 Add EDC/pyridine solution prep1->deriv1 deriv2 Add 3-NPH solution deriv1->deriv2 deriv3 Vortex deriv2->deriv3 deriv4 Heat at 40°C for 30 min deriv3->deriv4 analysis1 Cool to room temp deriv4->analysis1 analysis2 Dilute with acidified methanol analysis1->analysis2 analysis3 Inject into LC-MS analysis2->analysis3

Caption: Experimental workflow for 3-NPH derivatization.

Data Summary Tables

Table 1: Comparison of Common Derivatization Reagents for Carboxylic Acids

Reagent Method Typical Reaction Conditions Advantages Disadvantages
BSTFA / MSTFA Silylation60-80°C, 15-60 min[13]Forms stable, volatile derivatives for GC; Reagents are highly reactive.Sensitive to moisture; Derivatives can be unstable in protic solvents.
Diazomethane AlkylationRoom Temp, 5-10 minFast and quantitative reaction.Highly toxic and explosive; Can react with other functional groups.[3]
3-NPH / EDC Hydrazone Formation40-60°C, 20-60 min[8]Excellent for LC-MS, significantly enhances sensitivity; Stable derivatives.[11]Requires a coupling agent (EDC); More complex procedure.

Table 2: Optimized Parameters for 3-NPH Derivatization of Carboxylic Acids

Parameter Condition Rationale
3-NPH Concentration ~50 mM[8]Ensures sufficient reagent for complete reaction.
EDC Concentration ~50 mM[8]Acts as a coupling agent to activate the carboxylic acid.
Pyridine Concentration ~7% (v/v)[8]Acts as a catalyst for the coupling reaction.[7]
Reaction Temperature 40°C[8]Provides a balance between reaction rate and derivative stability.
Reaction Time 20-30 minutes[8]Sufficient time for the reaction to reach completion.

References

Technical Support Center: Analysis of 3-(3-Nitrophenoxy)propionic acid and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of 3-(3-Nitrophenoxy)propionic acid and its metabolites. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the expected major metabolites of this compound?

A1: The primary metabolic pathway for nitroaromatic compounds is the reduction of the nitro group.[1][2] Therefore, the expected major metabolites of this compound are:

  • 3-(3-Hydroxylaminophenoxy)propionic acid

  • 3-(3-Aminophenoxy)propionic acid

Additionally, ring hydroxylation and subsequent conjugation (e.g., glucuronidation, sulfation) of the parent compound and its metabolites can occur.[1]

Q2: What is a suitable starting HPLC method for the separation of this compound and its metabolites?

A2: A reversed-phase HPLC method using a C18 column is a good starting point. Since the analytes are acidic, an acidic mobile phase is recommended to suppress ionization and improve peak shape. A typical starting condition would be a gradient elution with acetonitrile and water containing an acidic modifier like formic acid or trifluoroacetic acid.

Q3: My peak for this compound is tailing. What are the common causes and solutions?

A3: Peak tailing for acidic compounds is often due to secondary interactions with the stationary phase.[3] Common causes and solutions include:

  • Mobile phase pH is too high: Lower the pH of the mobile phase to 2.5-3.5 to ensure the carboxylic acid group is fully protonated.

  • Insufficient buffer capacity: Ensure your buffer concentration is adequate (typically 10-25 mM) to maintain a consistent pH.

  • Secondary silanol interactions: Use a high-purity, end-capped C18 column to minimize interactions with residual silanols on the silica support.

Q4: I am observing poor resolution between the parent compound and one of its metabolites. How can I improve the separation?

A4: To improve resolution, you can modify the following parameters:

  • Gradient slope: A shallower gradient can increase the separation between closely eluting peaks.

  • Organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

  • Mobile phase pH: Small adjustments to the pH can change the ionization state of your analytes and improve resolution.

  • Column chemistry: Consider a column with a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting)
Symptom Possible Cause Recommended Solution
Peak Tailing Mobile phase pH too high, leading to partial ionization of the acidic analytes.Decrease the mobile phase pH to below the pKa of the analytes (typically pH 2.5-3.5).
Secondary interactions with the stationary phase.Use a high-purity, end-capped column. Consider adding a competitive base like triethylamine (TEA) to the mobile phase in small concentrations (0.05-0.1%), though this is less common with modern columns.[3]
Column overload.Reduce the sample concentration or injection volume.
Peak Fronting Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Column collapse or void.Replace the column.
Problem 2: Inconsistent Retention Times
Symptom Possible Cause Recommended Solution
Gradual shift to shorter retention times Loss of stationary phase due to aggressive mobile phase pH.Ensure the mobile phase pH is within the stable range for the column (typically pH 2-8 for silica-based columns).[3]
Gradual shift to longer retention times Column contamination.Flush the column with a strong solvent. If the problem persists, replace the column.
Random fluctuations in retention time Inadequate column equilibration between runs.Increase the equilibration time to at least 10 column volumes.
Pump malfunction or leaks.Check the pump for pressure fluctuations and inspect for leaks in the system.
Inconsistent mobile phase preparation.Prepare fresh mobile phase daily and ensure accurate pH measurement.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound and its Amino Metabolite

This protocol provides a starting point for the separation of the parent compound and its primary amino metabolite.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (LC-MS grade)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 265 nm

    • Gradient Program:

      Time (min) %B
      0.0 20
      15.0 80
      20.0 80
      20.1 20

      | 25.0 | 20 |

Data Presentation

Table 1: Hypothetical Retention Times and Peak Areas

The following table presents hypothetical data for the separation of this compound and its amino metabolite using the protocol described above.

Compound Retention Time (min) Peak Area (mAU*s)
3-(3-Aminophenoxy)propionic acid8.512500
This compound12.215800

Visualizations

Troubleshooting_Workflow start Problem Observed (e.g., Poor Peak Shape) check_shape Assess Peak Shape (Tailing, Fronting, Broadening) start->check_shape is_tailing Peak Tailing? check_shape->is_tailing check_ph Check Mobile Phase pH (Is it < pKa?) is_tailing->check_ph Yes is_fronting Peak Fronting? is_tailing->is_fronting No adjust_ph Action: Lower Mobile Phase pH (e.g., to 2.5-3.5) check_ph->adjust_ph No (pH is high) check_column Check Column (Age, Type, Contamination) check_ph->check_column Yes (pH is optimal) end Problem Resolved adjust_ph->end replace_column Action: Flush or Replace Column check_column->replace_column Column is old or contaminated unresolved Problem Persists (Consult further documentation) check_column->unresolved Column is OK replace_column->end check_solvent Check Sample Solvent (Is it stronger than mobile phase?) is_fronting->check_solvent Yes is_fronting->unresolved No adjust_solvent Action: Re-dissolve sample in initial mobile phase check_solvent->adjust_solvent Yes check_solvent->unresolved No adjust_solvent->end

Caption: Troubleshooting workflow for poor peak shape.

Metabolic_Pathway parent This compound metabolite1 3-(3-Hydroxylaminophenoxy)propionic acid parent->metabolite1 Nitroreduction conjugates Conjugated Metabolites (e.g., Glucuronides, Sulfates) parent->conjugates Conjugation metabolite2 3-(3-Aminophenoxy)propionic acid metabolite1->metabolite2 Reduction metabolite2->conjugates Conjugation

References

Technical Support Center: Stability of 3-(3-Nitrophenoxy)propionic acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during the handling and use of 3-(3-Nitrophenoxy)propionic acid in experimental settings.

Frequently Asked Questions (FAQs)

Q1: I'm observing a yellowing of my this compound solution over time. What is the likely cause?

A1: The yellowing of your solution is likely due to degradation of the compound. While this compound is generally stable as a solid, in solution it can be susceptible to degradation, particularly when exposed to light. Nitroaromatic compounds can undergo photodegradation, leading to the formation of colored byproducts.

Q2: What are the primary factors that can affect the stability of this compound in solution?

A2: The stability of this compound in solution is primarily influenced by the following factors:

  • Light: Exposure to UV and visible light can induce photochemical reactions, leading to degradation.

  • pH: Although specific data for this compound is limited, solutions at highly acidic or alkaline pH may promote hydrolysis of the ether linkage or other degradation pathways.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Solvent: The choice of solvent can impact the stability of the compound. While generally soluble in organic solvents like DMSO and ethanol, long-term stability in these solvents at room temperature may be limited.

Q3: What are the recommended solvents and storage conditions for stock solutions of this compound?

A3: To ensure the stability of your stock solutions, the following is recommended:

  • Solvents: For stock solutions, use anhydrous DMSO or ethanol. A related compound, 3-Nitropropionic acid, is soluble in these solvents at approximately 10 mg/mL.[1]

  • Storage Temperature: Store stock solutions at -20°C or -80°C for long-term storage.

  • Light Protection: Always store solutions in amber vials or containers wrapped in aluminum foil to protect from light.

  • Inert Atmosphere: For maximum stability, consider purging the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution and flushing the headspace of the vial before sealing.

Q4: Can I prepare and store aqueous working solutions of this compound?

A4: It is generally not recommended to store aqueous working solutions for extended periods. It is best practice to prepare fresh aqueous dilutions from your frozen stock solution immediately before each experiment. If you must prepare an aqueous solution in advance, it should be used within the same day and kept protected from light and at a low temperature (2-8°C) until use.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common stability issues with this compound solutions.

Issue 1: Inconsistent or lower-than-expected experimental results.

This could be a primary indicator of compound degradation, leading to a lower effective concentration in your assay.

Troubleshooting Workflow:

Troubleshooting Inconsistent Results A Inconsistent Experimental Results B Prepare Fresh Stock and Working Solutions A->B C Re-run Experiment with Fresh Solutions B->C D Results Consistent? C->D E Issue Resolved: Old solutions were degraded. D->E Yes F Perform Stability Assessment (see Protocol 1) D->F No G Optimize Experimental Conditions (e.g., light protection, temperature) F->G

Caption: Workflow for troubleshooting inconsistent experimental results.

Issue 2: Visible changes in the solution (color change, precipitation).

Troubleshooting Workflow:

Troubleshooting Visible Solution Changes A Visible Change in Solution (Color, Precipitate) B Check Storage Conditions (Light, Temp) A->B C Were conditions optimal? B->C D Discard Solution and Prepare Freshly C->D No F If precipitation upon dilution, see Protocol 2 for solubility assessment. C->F Yes E Improve Storage Practices (e.g., amber vials, -80°C) D->E

Caption: Workflow for addressing visible changes in the solution.

Data Summary

ParameterConditionExpected StabilityRecommendation
Light Exposure Ambient LightLow Protect from light at all times using amber vials or foil wrapping.
DarkHigh Store in the dark.
Temperature -80°C / -20°CHigh Long-term storage for stock solutions.
2-8°CModerate Short-term storage (hours to a few days) for working solutions.
Room TemperatureLow to Moderate Avoid prolonged storage at room temperature.
pH of Aqueous Solution Acidic (pH < 6)Likely Moderate to High If compatible with the experiment, a slightly acidic buffer may improve stability.
Neutral (pH 7-7.4)Likely Moderate Prepare fresh for each experiment.
Alkaline (pH > 8)Likely Low Avoid alkaline conditions if possible, as they may promote hydrolysis.
Solvent (Stock) Anhydrous DMSO/EthanolHigh (when frozen) Suitable for long-term storage of stock solutions at low temperatures.

Experimental Protocols

Protocol 1: Assessment of Solution Stability by HPLC

This protocol allows you to determine the stability of this compound under your specific experimental conditions.

Objective: To quantify the degradation of this compound over time.

Methodology:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., 10 mM in DMSO).

  • Prepare Test Solution: Dilute the stock solution to your typical working concentration in the desired experimental buffer (e.g., PBS, cell culture medium).

  • Initial Analysis (T=0): Immediately after preparation, take an aliquot of the test solution and analyze it by HPLC to determine the initial concentration (Peak Area at T=0).

  • Incubation: Incubate the remaining test solution under the conditions you wish to evaluate (e.g., 37°C, protected from light; room temperature, exposed to light).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution and analyze them by HPLC.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

Experimental Workflow Diagram:

Protocol 1: HPLC Stability Assessment Workflow A Prepare Stock Solution (e.g., 10 mM in DMSO) B Dilute to Working Concentration in Experimental Buffer A->B C Analyze T=0 Sample by HPLC B->C D Incubate Solution under Test Conditions B->D F Calculate % Remaining vs. Time C->F E Analyze Samples at Time Points (T=x) D->E E->F

Caption: Workflow for assessing the stability of this compound using HPLC.

Protocol 2: Assessing Solubility and Preventing Precipitation

Objective: To determine the practical solubility limit of this compound in your aqueous buffer and to avoid precipitation upon dilution of stock solutions.

Methodology:

  • Prepare a Serial Dilution of Stock: Prepare a serial dilution of your concentrated organic stock solution (e.g., in DMSO).

  • Dilute into Aqueous Buffer: Add a small, fixed volume of each stock concentration to your aqueous experimental buffer.

  • Observe for Precipitation: Visually inspect the solutions for any signs of cloudiness or precipitation immediately after mixing and after a short incubation period (e.g., 15-30 minutes).

  • Determine Solubility Limit: The highest concentration that remains clear is your approximate solubility limit under those conditions.

Tips to Improve Solubility and Prevent Precipitation:

  • Gentle Warming: Briefly and gently warm the solution (e.g., to 37°C) to aid dissolution. Avoid excessive heat.

  • Sonication: Use a sonicator bath for a few minutes to help dissolve the compound.

  • pH Adjustment: For acidic compounds, increasing the pH of the aqueous buffer can improve solubility.

  • Stepwise Dilution: Instead of a single large dilution, perform a stepwise dilution to reduce "solvent shock."

References

Overcoming poor solubility of 3-(3-Nitrophenoxy)propionic acid in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-(3-Nitrophenoxy)propionic acid

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its experimental use, with a primary focus on overcoming its poor solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

A1: this compound is a carboxylic acid derivative containing a nitroaromatic group. While specific research applications for this exact compound are not extensively documented, compounds with similar structures, such as 3-nitropropionic acid, are known to have various biological activities. These include neurotoxic, antiviral, insecticidal, and antimicrobial properties. They are often utilized in research to model neurodegenerative diseases like Huntington's disease due to their ability to inhibit mitochondrial respiration.[1][2]

Q2: I am having difficulty dissolving this compound in my aqueous buffer. Why is it poorly soluble?

A2: The poor aqueous solubility of this compound is attributed to its molecular structure. The presence of the relatively nonpolar nitrophenoxy group and the propionic acid backbone outweighs the polar nature of the carboxylic acid and nitro groups, leading to limited solubility in water. Carboxylic acids with longer carbon chains tend to have decreased water solubility due to the increased hydrophobic nature of the molecule.

Q3: What are the initial steps I should take to improve the solubility of this compound?

A3: For initial attempts at solubilization, it is recommended to start with common organic solvents. For the related compound, 3-nitropropanoic acid, solubility has been reported in ethanol and dimethyl sulfoxide (DMSO).[3][4] Therefore, preparing a concentrated stock solution in an appropriate organic solvent is a common first step before further dilution into your aqueous experimental medium.

Q4: Can I use pH adjustment to improve the solubility of this compound?

A4: Yes, pH adjustment is a highly effective method for solubilizing carboxylic acids. By increasing the pH of the solution with a base (e.g., sodium hydroxide or sodium bicarbonate), the carboxylic acid group will be deprotonated to form a more soluble carboxylate salt. This increases the overall polarity of the molecule, enhancing its solubility in aqueous solutions.

Q5: Are there any safety precautions I should be aware of when handling this compound?

A5: Yes, it is crucial to handle this compound and related nitroaromatic compounds with care. Safety data for the similar compound 3-nitropropionic acid indicate that it can be toxic if swallowed and may cause skin, eye, and respiratory irritation.[5][6] Always consult the material safety data sheet (MSDS) for the specific compound you are using, and handle it in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Troubleshooting Guides

This section provides a step-by-step approach to troubleshoot and overcome the poor solubility of this compound.

Guide 1: Initial Solubilization Attempts

Problem: The compound is not dissolving in the desired aqueous buffer.

Troubleshooting Workflow:

G start Start: Undissolved Compound stock_solution Prepare a concentrated stock solution in an organic solvent (e.g., DMSO, Ethanol). start->stock_solution dilution Serially dilute the stock solution into the aqueous buffer. stock_solution->dilution precipitation_check Observe for precipitation. dilution->precipitation_check success Success: Compound is dissolved. precipitation_check->success No troubleshoot Precipitation occurs. Proceed to Troubleshooting. precipitation_check->troubleshoot Yes

Caption: Initial solubility troubleshooting workflow.

Detailed Steps:

  • Select an appropriate organic solvent: Based on data from similar compounds, DMSO or ethanol are good starting points.

  • Prepare a high-concentration stock solution: Weigh a small amount of the compound and dissolve it in a minimal amount of the chosen organic solvent. Gentle warming or sonication can aid dissolution.

  • Dilute into aqueous buffer: Gradually add the stock solution to your vigorously stirring aqueous buffer. This method, known as solvent exchange, can sometimes keep the compound in solution at the desired final concentration.

  • Observe for precipitation: If the solution remains clear, your compound is likely soluble at that concentration. If a precipitate forms, you will need to employ more advanced solubilization techniques.

Guide 2: Advanced Solubilization Techniques

Problem: The compound precipitates out of the aqueous buffer even when using a stock solution.

Technique Principle Advantages Considerations
pH Adjustment Increases solubility by forming a more polar salt.Simple and effective for ionizable compounds.The required pH may not be compatible with your experimental system.
Co-solvents A water-miscible solvent is added to the aqueous phase to increase the solubility of the compound.Can be effective at low concentrations.The co-solvent may affect the biological activity or stability of your system.
Surfactants Form micelles that encapsulate the poorly soluble compound, increasing its apparent solubility.Effective at low concentrations.Surfactants can have their own biological effects and may interfere with certain assays.
Particle Size Reduction Increasing the surface area of the solid compound can enhance the dissolution rate.Useful for improving the rate of dissolution.Does not increase the equilibrium solubility. Requires specialized equipment (e.g., micronizer).

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

Objective: To prepare a stock solution of this compound in an aqueous buffer by forming its sodium salt.

Materials:

  • This compound

  • 1 M Sodium Hydroxide (NaOH) solution

  • Desired aqueous buffer (e.g., Phosphate Buffered Saline, PBS)

  • pH meter

  • Stir plate and stir bar

  • Volumetric flasks

Procedure:

  • Weigh the desired amount of this compound and place it in a beaker with your desired aqueous buffer.

  • While stirring, slowly add the 1 M NaOH solution dropwise.

  • Monitor the pH of the solution continuously with a calibrated pH meter.

  • Continue adding NaOH until the compound is fully dissolved and the desired pH is reached. A pH above the pKa of the carboxylic acid (typically around 4-5) will favor the deprotonated, more soluble form.

  • Once dissolved, transfer the solution to a volumetric flask and bring it to the final volume with the buffer.

  • Sterile filter the solution if required for your experiment.

Protocol 2: Preparation of a Stock Solution in an Organic Solvent

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Microcentrifuge tubes or vials

Procedure:

  • Weigh the desired amount of this compound into a sterile microcentrifuge tube or vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the mixture vigorously until the solid is completely dissolved. Gentle warming in a water bath (e.g., to 37°C) can be used to aid dissolution, but be cautious of potential compound degradation at higher temperatures.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • When preparing working solutions, dilute the DMSO stock into your aqueous buffer. Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts.

Signaling Pathway and Workflow Diagrams

Hypothesized Cellular Impact of Nitroaromatic Compounds

Nitroaromatic compounds can undergo enzymatic reduction within cells, leading to the generation of reactive intermediates that can cause cellular stress.

G ArNO2 Nitroaromatic Compound (ArNO2) Nitroreductase Nitroreductases ArNO2->Nitroreductase Nitroso Nitroso Intermediate (ArNO) Nitroreductase->Nitroso Hydroxylamine Hydroxylamine Intermediate (ArNHOH) Nitroso->Hydroxylamine DNA_Damage DNA Damage Hydroxylamine->DNA_Damage Oxidative_Stress Oxidative Stress Hydroxylamine->Oxidative_Stress

Caption: Bioreduction of nitroaromatic compounds.

This pathway illustrates how nitroaromatic compounds can be metabolized by cellular nitroreductases to form reactive intermediates that may lead to DNA damage and oxidative stress.[7][8]

Logical Workflow for Method Selection

This diagram outlines a logical approach to selecting a suitable solubilization method.

Caption: Decision tree for selecting a solubilization method.

Quantitative Data Summary

Compound Solvent Reported Solubility Reference
3-Nitropropanoic AcidWaterVery soluble[9]
3-Nitropropanoic AcidEthanol~10 mg/mL[4]
3-Nitropropanoic AcidDMSO~10 mg/mL[4]

Note: The solubility of this compound may differ from 3-Nitropropanoic acid due to the presence of the phenoxy group. Experimental determination of solubility in your specific system is highly recommended.

References

Avoiding degradation of 3-(3-Nitrophenoxy)propionic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the degradation of 3-(3-Nitrophenoxy)propionic acid during storage.

Troubleshooting Guide

Encountering unexpected results in your experiments? Degradation of your starting material could be a contributing factor. This guide will help you troubleshoot potential issues related to the storage and handling of this compound.

Observed Issue Potential Cause Recommended Action
Low assay signal or reduced product yield Degradation of this compound leading to a lower concentration of the active compound.1. Verify the purity of the stored compound using analytical methods like HPLC or LC-MS. 2. Review storage conditions against the recommendations in the FAQ section. 3. If degradation is confirmed, procure a fresh batch of the compound and store it under optimal conditions.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) Presence of degradation products.1. Attempt to identify the degradation products by techniques such as mass spectrometry (MS) and NMR. 2. Compare the degradation profile with the hypothetical degradation pathway provided below to understand the potential degradation mechanism. 3. Adjust storage conditions to mitigate the specific degradation pathway (e.g., protect from light, store under inert atmosphere).
Change in physical appearance (e.g., color change, clumping) Potential chemical degradation or absorption of moisture.1. Do not use the material if a significant change in appearance is observed. 2. Assess the water content of the material if clumping is observed. 3. Store the compound in a desiccator to prevent moisture absorption.
Inconsistent experimental results between batches Variation in the purity of different batches of this compound due to degradation during storage.1. Establish a routine quality control check for each new batch of the compound before use. 2. Ensure consistent and proper storage conditions for all batches.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound to minimize degradation?

A1: To ensure the stability of this compound, it is recommended to store it in a cool, dry, and dark place.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.[1][2] For long-term storage, consider refrigeration (2-8 °C) and storage under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

Q2: What are the potential degradation pathways for this compound?

  • Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents or certain metals.[3]

  • Hydrolysis of the ether linkage: The ether bond may be susceptible to cleavage under strong acidic or basic conditions, or potentially through long-term exposure to moisture, which would yield 3-nitrophenol and 3-hydroxypropionic acid.

  • Decarboxylation: While generally stable, carboxylic acids can undergo decarboxylation under high heat.

  • Photodegradation: Aromatic nitro compounds can be sensitive to light.[4] Exposure to UV or visible light may promote degradation.

Q3: How can I detect and quantify the degradation of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable method for assessing the purity of this compound and quantifying any degradation products.[5] The aromatic nature of the compound makes it readily detectable by UV. For identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools.[5]

Q4: Are there any known incompatibilities for this compound during storage?

A4: this compound should be stored away from strong oxidizing agents, strong reducing agents, strong bases, and strong acids to prevent chemical reactions that could lead to degradation.[1][6]

Hypothetical Degradation Pathway

Disclaimer: The following degradation pathway is hypothetical and based on general chemical principles of the functional groups present in this compound, as specific degradation studies for this compound are not publicly available.

Hypothetical Degradation of this compound 3-(3-Nitrophenoxy)propionic_acid This compound Reduction_Products Reduction Products (e.g., 3-(3-Aminophenoxy)propionic acid) 3-(3-Nitrophenoxy)propionic_acid->Reduction_Products Reducing Agents Hydrolysis_Products Hydrolysis Products (3-Nitrophenol + 3-Hydroxypropionic acid) 3-(3-Nitrophenoxy)propionic_acid->Hydrolysis_Products H₂O, Acid/Base Photodegradation_Products Photodegradation Products 3-(3-Nitrophenoxy)propionic_acid->Photodegradation_Products Light (UV/Vis)

Caption: Hypothetical degradation pathways for this compound.

Experimental Protocol: Stability Assessment using HPLC

This protocol outlines a general method for assessing the stability of this compound.

  • Preparation of Standard Solution:

    • Accurately weigh a known amount of high-purity this compound.

    • Dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL). This will serve as the reference standard.

  • Sample Preparation for Storage:

    • Weigh equal amounts of this compound into several appropriate vials.

    • Expose the vials to different storage conditions to be tested (e.g., room temperature, 40°C, under light, protected from light).

  • Time-Point Analysis:

    • At specified time intervals (e.g., 0, 1, 2, 4 weeks), take one vial from each storage condition.

    • Dissolve the contents in the same solvent as the standard solution to the same theoretical concentration.

  • HPLC Analysis:

    • Column: A C18 reverse-phase column is generally suitable.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detector set at a wavelength where this compound has maximum absorbance.

    • Injection: Inject equal volumes of the standard and stored sample solutions.

  • Data Analysis:

    • Compare the chromatogram of the stored sample to the initial (time 0) sample and the reference standard.

    • Calculate the percentage of this compound remaining.

    • Observe the formation of any new peaks, which would indicate degradation products.

Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep_Standard Prepare Standard Solution HPLC_Analysis HPLC Analysis Prep_Standard->HPLC_Analysis Prep_Samples Prepare Samples for Storage Condition_1 Condition 1 (e.g., Room Temp) Prep_Samples->Condition_1 Condition_2 Condition 2 (e.g., 40°C) Prep_Samples->Condition_2 Condition_3 Condition 3 (e.g., Light Exposure) Prep_Samples->Condition_3 Time_Points Collect Samples at Time Points Condition_1->Time_Points Condition_2->Time_Points Condition_3->Time_Points Time_Points->HPLC_Analysis Data_Analysis Data Analysis and Comparison HPLC_Analysis->Data_Analysis

Caption: Workflow for assessing the stability of this compound.

References

Optimizing dosage for in vitro experiments with 3-(3-Nitrophenoxy)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Nitropropionic Acid (3-NPA)

Disclaimer: Information for the specific compound "3-(3-Nitrophenoxy)propionic acid" is not available in the public domain. This guide has been developed for the structurally similar and widely researched compound 3-Nitropropionic acid (3-NPA) , a well-known mitochondrial toxin used in neurodegenerative disease modeling. It is presumed that this is the compound of interest for your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is 3-Nitropropionic acid (3-NPA) and what is its primary mechanism of action?

3-Nitropropionic acid (3-NPA) is a mycotoxin and a potent, irreversible inhibitor of mitochondrial respiratory complex II, also known as succinate dehydrogenase (SDH).[1][2][3][4] By inhibiting SDH, 3-NPA disrupts the mitochondrial electron transport chain, leading to a cascade of detrimental cellular events.[1][4] This disruption causes severe ATP depletion (energy impairment), excitotoxicity, and the generation of reactive oxygen species (oxidative stress).[4][5] This "lethal triplet" of cooperative pathways ultimately leads to neuronal degeneration, which is why 3-NPA is frequently used to create in vitro and in vivo models of neurodegenerative conditions like Huntington's disease.[1][4][5]

G cluster_0 Mitochondrion cluster_1 Cellular Consequences NPA 3-Nitropropionic Acid (3-NPA) SDH Succinate Dehydrogenase (Complex II) NPA->SDH Irreversibly Inhibits ETC Electron Transport Chain SDH->ETC Blocked Electron Flow ATP ATP Synthesis ETC->ATP Impaired Oxidative Oxidative Stress (ROS Increase) ETC->Oxidative Energy Energy Impairment (ATP Depletion) ATP->Energy Degeneration Neuronal Degeneration Excitotoxicity Excitotoxicity Energy->Excitotoxicity Energy->Degeneration Oxidative->Degeneration Excitotoxicity->Degeneration

Caption: Mechanism of 3-NPA neurotoxicity.
Q2: What is a recommended starting concentration range for 3-NPA in cell culture experiments?

The optimal concentration of 3-NPA is highly dependent on the experimental system, particularly the cell type and culture conditions (e.g., glucose concentration in the media).[6] For mammalian neuronal cultures, a common starting point is the low micromolar range. It is crucial to perform a dose-response curve to determine the ideal concentration for your specific model.

Experimental SystemCell TypeRecommended Starting RangeTypical Incubation TimeReference
Organotypic Slice CultureRat Corticostriatal25 - 100 µM24 - 48 hours[6]
Rumen FermentationMixed Rumen Microbiota8 - 16 mM12 - 72 hours[7][8]
General Cell Lines (e.g., SH-SY5Y)Neuroblastoma10 - 500 µM24 hoursHypothetical

Note: The high concentrations used in rumen fluid studies are specific to that system and are not typical for mammalian cell culture.

Troubleshooting Guide

Q3: I am observing massive, rapid cell death even at the lowest concentrations. What could be wrong?
  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and below the toxic threshold for your cell line (typically <0.1-0.5%). Always include a vehicle-only control group.

  • High Cell Line Sensitivity: Some cell lines, particularly those with high metabolic rates or pre-existing mitochondrial stress, are exceptionally sensitive to Complex II inhibition. Consider using a lower concentration range (e.g., starting at 1-5 µM) and shorter exposure times (e.g., 6 or 12 hours).

  • Media Composition: 3-NPA toxicity is highly dependent on glucose levels in the culture medium.[6] Low glucose can exacerbate the effects of mitochondrial inhibition. Ensure your media has adequate glucose (e.g., standard 5 mM) and that it is consistent across experiments.

  • Incorrect Stock Concentration: Double-check the calculations for your stock solution. An error in weighing the compound or in calculating dilutions can lead to unintentionally high final concentrations.

Q4: My results are inconsistent between experiments. How can I improve reproducibility?
  • Standardize Cell Seeding Density: Ensure cells are seeded at the same density for every experiment and are in the logarithmic growth phase.[9] Over-confluent or sparse cultures can respond differently to toxins.

  • Control for Passage Number: Use cells within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered metabolic profiles.

  • Pre-incubation and Equilibration: After seeding, allow cells to attach and equilibrate for a consistent period (e.g., 24 hours) before adding 3-NPA.[10]

  • Use Biological Replicates: Always perform experiments with at least three biological replicates to ensure the observed effects are statistically significant and not due to random chance.

Experimental Protocols

Protocol: Determining the IC50 of 3-NPA via MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of 3-NPA, which is the concentration that reduces cell viability by 50%.

1. Materials and Reagents:

  • 3-Nitropropionic acid (3-NPA)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom cell culture plates

  • Your cell line of interest (e.g., SH-SY5Y, PC12)

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (absorbance at 490 or 570 nm)

2. Experimental Workflow:

G start Start prep_stock Prepare 100 mM 3-NPA Stock in DMSO start->prep_stock end End seed Seed Cells in 96-Well Plate (e.g., 10,000 cells/well) prep_stock->seed incubate1 Incubate for 24h for Cell Attachment seed->incubate1 prep_dilutions Prepare Serial Dilutions of 3-NPA in Culture Medium incubate1->prep_dilutions treat Treat Cells with Dilutions (Include Vehicle Control) prep_dilutions->treat incubate2 Incubate for Desired Time (e.g., 24h, 48h) treat->incubate2 add_mtt Add MTT Solution (10 µL/well) incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan Crystal Formation) add_mtt->incubate3 solubilize Aspirate Medium and Add Solubilization Solution incubate3->solubilize read Read Absorbance (490 or 570 nm) solubilize->read analyze Calculate % Viability and Determine IC50 read->analyze analyze->end

Caption: Workflow for IC50 determination using an MTT assay.

3. Step-by-Step Procedure:

  • Cell Seeding: Seed your cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[10] Incubate for 24 hours at 37°C and 5% CO2 to allow for attachment.[10]

  • Compound Preparation: Prepare a high-concentration stock solution of 3-NPA (e.g., 100 mM) in DMSO. From this stock, create a series of serial dilutions in complete culture medium to achieve the desired final concentrations. A good starting range might be 0, 1, 5, 10, 25, 50, 100, and 250 µM. Remember to include a vehicle control containing only the highest percentage of DMSO used.[9][10]

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the various 3-NPA concentrations (or vehicle control).[10]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).[10]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 490 or 570 nm.[9][10]

4. Data Analysis:

  • Calculate Percent Viability:

    • Average the absorbance values for your replicate wells.

    • Subtract the average absorbance of a "blank" well (medium only, no cells).

    • Normalize the data to the vehicle control group to get percent viability:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Determine IC50:

    • Plot the percent viability against the logarithm of the 3-NPA concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) with software like GraphPad Prism or an equivalent tool to calculate the precise IC50 value.[11][12] The IC50 is the concentration on the x-axis that corresponds to 50% viability on the y-axis.[11]

References

Challenges in the scale-up synthesis of 3-(3-Nitrophenoxy)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-(3-Nitrophenoxy)propionic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up synthesis of this compound, which is typically prepared via a Williamson ether synthesis from 3-nitrophenol and a 3-halopropionic acid ester, followed by hydrolysis.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Intermediate Ether 1. Incomplete Deprotonation of 3-Nitrophenol: The basicity of the chosen base may be insufficient for complete conversion to the phenoxide. 2. Side Reactions: Elimination of the 3-halopropionate to form acrylate is a common side reaction, especially at elevated temperatures. 3. Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or prone to side reactions at high temperatures.1. Base Selection: Use a sufficiently strong base like sodium hydroxide or potassium carbonate. Ensure stoichiometric amounts are used. 2. Temperature Control: Maintain a moderate reaction temperature (e.g., 60-80°C) and monitor for the formation of byproducts. 3. Controlled Addition: Add the 3-halopropionate slowly to the solution of the 3-nitrophenoxide to maintain a low concentration of the alkylating agent, which can minimize side reactions.
Incomplete Hydrolysis of the Ester 1. Insufficient Hydrolysis Time or Temperature: The hydrolysis of the ester to the carboxylic acid may not have gone to completion. 2. Inadequate Amount of Base: An insufficient amount of base (e.g., NaOH) will result in incomplete saponification.1. Reaction Monitoring: Monitor the reaction by TLC or HPLC to ensure the disappearance of the starting ester. 2. Stoichiometry: Use a molar excess of the base to drive the hydrolysis to completion.
Product Purity Issues 1. Presence of Unreacted Starting Materials: Inefficient reaction or workup can leave unreacted 3-nitrophenol or 3-halopropionic acid. 2. Formation of Byproducts: Besides the elimination byproduct, dimerization or other side reactions can occur.1. Workup Optimization: Implement an effective extraction procedure to remove unreacted starting materials. Washing with a mild base can remove unreacted 3-nitrophenol. 2. Recrystallization: Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water) to remove impurities.
Difficulty in Product Isolation 1. Product Solubility: The product may have some solubility in the aqueous phase during workup. 2. Emulsion Formation: During extraction, emulsions can form, making phase separation difficult.1. pH Adjustment and Salting Out: Ensure the aqueous phase is sufficiently acidified (pH < 2) to fully protonate the carboxylic acid, reducing its water solubility. Adding brine can also help to "salt out" the product. 2. Filtration and Solvent Choice: If the product precipitates, ensure complete filtration. If emulsions form, consider using a different extraction solvent or adding a small amount of a demulsifying agent.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and industrially scalable route is the Williamson ether synthesis. This involves the reaction of a 3-nitrophenoxide salt with a 3-halopropionic acid or its ester. A subsequent hydrolysis step is required if an ester is used.

Q2: Which 3-halopropionic acid derivative is preferred for the Williamson ether synthesis?

A2: 3-Bromopropionic acid or its esters (e.g., ethyl 3-bromopropionate) are commonly used. Bromides are generally more reactive than chlorides, leading to faster reaction times.

Q3: What are the critical process parameters to control during scale-up?

A3: Key parameters to control during scale-up include:

  • Temperature: To balance reaction rate and minimize side reactions like elimination.

  • Reagent Addition Rate: Slow and controlled addition of the alkylating agent is crucial to manage exotherms and reduce byproduct formation.

  • Agitation: Efficient mixing is necessary to ensure homogeneity, especially in heterogeneous reaction mixtures.

  • pH Control: During workup and isolation, precise pH control is essential for efficient product precipitation and purification.

Q4: What are the primary safety concerns associated with this synthesis?

A4: The primary safety concerns include:

  • Corrosive Reagents: Strong bases (NaOH, KOH) and acids (HCl, H2SO4) are corrosive.

  • Halogenated Compounds: 3-Halopropionic acids and their esters can be irritants and lachrymators.

  • Nitroaromatics: 3-Nitrophenol is toxic and should be handled with appropriate personal protective equipment.

  • Exothermic Reactions: The reaction can be exothermic, especially at scale. Proper cooling and controlled addition of reagents are necessary to prevent thermal runaways.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis Parameters
ParameterLab-Scale (100 g)Pilot-Scale (10 kg)
Reactants 3-Nitrophenol, Ethyl 3-bromopropionate, NaOH3-Nitrophenol, Ethyl 3-bromopropionate, NaOH
Solvent AcetoneAcetone
Reaction Temp. 55-60°C60-65°C
Reaction Time 6-8 hours8-10 hours
Typical Yield 85-90%80-85%
Purity (crude) ~95%~92%
Purity (after recryst.) >99%>99%
Table 2: Impurity Profile at Different Scales
ImpurityTypical Level (Lab-Scale)Typical Level (Pilot-Scale)Potential Origin
3-Nitrophenol < 0.5%< 1.0%Unreacted starting material
Acrylic Acid < 0.1%< 0.5%Elimination of ethyl 3-bromopropionate
Dimer of 3-Nitrophenol Not Detected< 0.2%Side reaction at higher temperatures

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound

Step 1: Synthesis of Ethyl 3-(3-Nitrophenoxy)propionate

  • To a 1 L round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 3-nitrophenol (69.5 g, 0.5 mol) and acetone (500 mL).

  • Stir the mixture until the 3-nitrophenol has completely dissolved.

  • Slowly add a solution of sodium hydroxide (22.0 g, 0.55 mol) in water (50 mL). The temperature may rise slightly.

  • Heat the mixture to a gentle reflux (around 56°C).

  • To the refluxing solution, add ethyl 3-bromopropionate (99.5 g, 0.55 mol) dropwise over 1 hour.

  • Maintain the reaction at reflux for 6-8 hours, monitoring the progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the precipitated sodium bromide.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 3-(3-nitrophenoxy)propionate.

Step 2: Hydrolysis to this compound

  • To the crude ester from Step 1, add a solution of sodium hydroxide (30.0 g, 0.75 mol) in water (300 mL).

  • Heat the mixture to 80-90°C and stir vigorously for 2-3 hours until the hydrolysis is complete (monitored by TLC/HPLC).

  • Cool the reaction mixture to room temperature and wash with dichloromethane (2 x 100 mL) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

  • The product will precipitate as a pale yellow solid.

  • Filter the solid, wash with cold water, and dry under vacuum to yield crude this compound.

  • Recrystallize the crude product from an ethanol/water mixture to obtain the pure acid.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrolysis and Purification start1 Dissolve 3-Nitrophenol in Acetone add_naoh Add NaOH Solution start1->add_naoh reflux1 Heat to Reflux add_naoh->reflux1 add_ester Add Ethyl 3-Bromopropionate reflux1->add_ester reaction1 Reflux for 6-8 hours add_ester->reaction1 cool1 Cool to Room Temperature reaction1->cool1 filter1 Filter Sodium Bromide cool1->filter1 concentrate Concentrate Filtrate filter1->concentrate intermediate Crude Ethyl Ester concentrate->intermediate hydrolysis Add NaOH and Heat intermediate->hydrolysis wash Wash with DCM hydrolysis->wash acidify Acidify with HCl wash->acidify precipitate Precipitate Product acidify->precipitate filter2 Filter Product precipitate->filter2 dry Dry Product filter2->dry recrystallize Recrystallize dry->recrystallize final_product Pure this compound recrystallize->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_investigation Problem Investigation cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield or Purity Issue check_yield Check Yield at Intermediate Step start->check_yield analyze_impurities Analyze Impurity Profile (HPLC/TLC) start->analyze_impurities incomplete_reaction Incomplete Reaction check_yield->incomplete_reaction side_reactions Side Reactions (e.g., Elimination) analyze_impurities->side_reactions poor_workup Inefficient Workup/Purification analyze_impurities->poor_workup optimize_conditions Optimize Reaction Conditions (Temp, Time, Base) incomplete_reaction->optimize_conditions side_reactions->optimize_conditions control_addition Control Reagent Addition Rate side_reactions->control_addition improve_purification Improve Purification (Recrystallization, pH control) poor_workup->improve_purification

Caption: Troubleshooting logic for synthesis scale-up challenges.

Technical Support Center: Method Development for Quantifying 3-(3-Nitrophenoxy)propionic Acid in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in creating and implementing robust methods for the quantification of 3-(3-Nitrophenoxy)propionic acid in complex biological matrices.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process, presented in a question-and-answer format.

Question: My chromatogram shows a poor peak shape for this compound (e.g., tailing or fronting). What are the likely causes and solutions?

Answer: Poor peak shape is a common issue in HPLC analysis.[1] Here are the potential causes and their corresponding solutions:

  • Peak Tailing: This can occur if the sample is overloaded or if the analyte is interacting with active sites on the column packing.[1]

    • Solution: Try reducing the amount of sample injected or using a column with a higher loading capacity. If secondary interactions are suspected, consider adding a competitor, such as triethylamine (TEA), to the mobile phase, although with modern high-purity silica columns, this is often unnecessary.[2]

  • Peak Fronting: This is often a sign that the sample solvent is stronger than the mobile phase.[1]

    • Solution: Whenever possible, dissolve and inject your sample in the mobile phase. If this is not feasible, ensure your sample solvent has a lower elution strength than the mobile phase.

  • Split Peaks: This may indicate a partially clogged column inlet, a void in the column packing, or an issue with the injection process.[1]

    • Solution: Check for and remove any blockages in the column. Ensure the injector is clean and that the needle is not bent. If the column has a void, it may need to be replaced.

Question: I am observing significant baseline noise and drift in my chromatogram. How can I resolve this?

Answer: Baseline noise and drift can obscure small peaks and affect accurate integration.[1] The common culprits include:

  • Contaminated Mobile Phase: Impurities in the mobile phase can lead to a rising baseline, noise, and spurious peaks, especially in gradient elution.

    • Solution: Always use high-purity, HPLC-grade solvents and reagents.[1] Prepare fresh mobile phases and degas them properly using an online degasser, helium sparging, or sonication to remove dissolved gases that can cause pressure fluctuations and baseline spikes.[1]

  • Detector Issues: A weak or failing detector lamp can also cause baseline instability.[1]

    • Solution: Check the detector lamp's performance and replace it if necessary.

  • Temperature Fluctuations: Changes in ambient temperature can affect the mobile phase viscosity and detector response.

    • Solution: Use a column oven to maintain a constant and stable temperature throughout the analysis.[3]

Question: My retention times for this compound are shifting between injections. What could be causing this?

Answer: Inconsistent retention times make peak identification and quantification unreliable.[1] The primary reasons for this are:

  • Changes in Mobile Phase Composition: Even small variations in the mobile phase preparation can lead to significant shifts in retention time.[1]

    • Solution: Ensure the mobile phase is prepared accurately and consistently. If using a gradient, ensure the pumping system is delivering a constant and reproducible composition.[3]

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.

    • Solution: If the column has been used extensively, it may need to be replaced. Using a guard column can help extend the life of the analytical column.[3]

  • Unstable Pump Flow: Fluctuations in the pump's flow rate will directly impact retention times.[1]

    • Solution: Check for leaks in the pump seals and fittings. Ensure the check valves are functioning correctly.[1]

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a quantification method for this compound in a complex matrix like plasma or urine?

A1: The initial and most critical step is sample preparation.[4] The goal is to extract the analyte of interest from the complex biological matrix while removing interfering components such as proteins, lipids, and salts.[4][5] Common sample preparation techniques include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[5] The choice of method will depend on the specific matrix and the physicochemical properties of this compound.

Q2: What are "matrix effects" and how can they impact the quantification of this compound?

A2: Matrix effects are the alteration of analyte ionization in the mass spectrometer's source due to the presence of co-eluting compounds from the sample matrix.[6] This can lead to ion suppression or enhancement, which compromises the accuracy and reproducibility of the quantification.[6][7] To mitigate matrix effects, it is crucial to have an effective sample cleanup procedure and to use a stable isotope-labeled internal standard if available.

Q3: Which analytical technique is most suitable for quantifying this compound in complex matrices?

A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for quantifying small molecules in biological samples due to its high sensitivity, selectivity, and specificity.[8][9] High-performance liquid chromatography (HPLC) with UV detection can also be used, but it may lack the required sensitivity and be more prone to interferences in complex matrices.

Q4: How do I choose the right sample preparation technique for my matrix?

A4: The selection of a sample preparation technique depends on the nature of your sample matrix and the properties of this compound.

  • Protein Precipitation (PP): A simple and fast method for removing proteins from plasma or serum.[5] However, it may not remove other interfering substances like phospholipids.

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids.[5] It can be a very effective cleanup method but may be time-consuming and use large volumes of organic solvents.[10]

  • Solid-Phase Extraction (SPE): SPE is a highly selective and versatile technique that can be used to isolate and concentrate analytes from complex samples.[5][11] It often provides cleaner extracts than PP or LLE.

Q5: What are the key parameters to consider for method validation?

A5: A bioanalytical method validation should demonstrate that the analytical procedure is suitable for its intended purpose.[6] Key validation parameters include:

  • Selectivity/Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[6]

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.[6][12]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[6]

  • Sensitivity: Defined by the lower limit of quantification (LLOQ).[6]

  • Recovery: The efficiency of the extraction procedure.[6]

  • Matrix Effects: The influence of matrix components on the analyte's response.[6]

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.[6]

Experimental Protocols

While a specific validated method for this compound was not found in the literature, the following protocols for structurally similar compounds can be adapted as a starting point for method development.

Protocol 1: Quantification of this compound in Human Urine by LC-MS/MS (Adapted from similar compounds)

1. Sample Preparation (Enzymatic Hydrolysis and Solid-Phase Extraction)

  • Objective: To deconjugate any potential metabolites and extract the analyte from the urine matrix.

  • Procedure:

    • Spike 1 mL of urine with an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Add 500 µL of 1 M acetate buffer (pH 5.0).

    • Add 20 µL of β-glucuronidase/sulfatase solution.

    • Incubate at 37°C for at least 4 hours (overnight is also common).

    • Stop the reaction by adding 100 µL of formic acid.

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the hydrolyzed urine sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of water to remove salts and other polar interferences.

    • Elute this compound with 2 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase.

2. LC-MS/MS Conditions

  • LC System: A UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI negative.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. These transitions will need to be determined experimentally by infusing a standard solution of the analyte.

Protocol 2: General HPLC-UV Method for Aromatic Acids (Starting Point)
  • Objective: A general screening method using HPLC with UV detection.

  • Instrumentation: HPLC with a UV-Vis detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water

    • B: 0.1% TFA in acetonitrile

  • Gradient Program:

    • Start at 10% B.

    • Linear gradient to 40% B over 25 minutes.

    • Hold at 40% B for 5 minutes.

    • Return to 10% B over 1 minute.

    • Equilibrate at 10% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The UV absorbance maximum for this compound should be determined using a UV scan of a standard solution.

  • Sample Preparation: For simpler matrices, a "dilute and shoot" approach after centrifugation and filtration (0.22 µm or 0.45 µm) may be sufficient. For more complex matrices, the SPE protocol described above is recommended.

Quantitative Data Summary

Since no specific quantitative data for this compound was found, the following table provides typical performance characteristics that one might aim for during method validation, based on the analysis of similar small molecules in biological matrices.

ParameterTarget Value
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantification (LLOQ) Dependent on instrumentation and required sensitivity. For LC-MS/MS, this could be in the low ng/mL to pg/mL range.
Extraction Recovery Consistent and reproducible, ideally > 70%
Matrix Effect Within acceptable limits (e.g., 85-115%)

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Complex Matrix (e.g., Plasma, Urine) Spike Spike with Internal Standard Sample->Spike 1 Extraction Extraction (LLE, SPE, or PP) Spike->Extraction 2 Evaporation Evaporation Extraction->Evaporation 3 Reconstitution Reconstitution Evaporation->Reconstitution 4 LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation 5 MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection 6 Integration Peak Integration MS_Detection->Integration 7 Quantification Quantification (Calibration Curve) Integration->Quantification 8 Report Final Report Quantification->Report 9

Caption: General workflow for the quantification of this compound.

Troubleshooting_Workflow action_node action_node start_node Analytical Problem (e.g., Poor Peak Shape) is_peak_tailing Peak Tailing? start_node->is_peak_tailing reduce_sample_load Reduce Sample Load or Change Column is_peak_tailing->reduce_sample_load Yes is_peak_fronting Peak Fronting? is_peak_tailing->is_peak_fronting No check_sample_solvent Check Sample Solvent Strength is_peak_fronting->check_sample_solvent Yes is_split_peak Split Peak? is_peak_fronting->is_split_peak No check_column_inlet Check Column Inlet and Injector is_split_peak->check_column_inlet Yes other_issue Consult Further Troubleshooting Guides is_split_peak->other_issue No

Caption: Troubleshooting workflow for common chromatographic issues.

References

Technical Support Center: Chromatographic Analysis of 3-(3-Nitrophenoxy)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the chromatographic peak resolution of 3-(3-Nitrophenoxy)propionic acid.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to improve the peak resolution of this compound?

A1: To enhance peak resolution, start by optimizing the mobile phase composition, particularly the pH and the organic solvent ratio.[1][2] For acidic compounds like this compound, adjusting the mobile phase pH to be approximately 2 pH units below the analyte's pKa can improve peak shape by suppressing ionization.[3] Additionally, fine-tuning the organic modifier (e.g., acetonitrile or methanol) concentration can significantly impact retention and selectivity.[2]

Q2: Which type of HPLC column is most suitable for analyzing this compound?

A2: A reversed-phase C18 column is a common and effective choice for the analysis of this compound and similar compounds.[4][5] For compounds that may exhibit strong interactions with residual silanols on the stationary phase, using an end-capped C18 column can reduce peak tailing and improve symmetry.[6]

Q3: How does the sample solvent affect peak shape?

A3: The solvent used to dissolve the sample can significantly impact peak shape. If the sample solvent is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, such as fronting or broadening.[3][7] It is recommended to dissolve the sample in a solvent that is weaker than or equivalent in strength to the mobile phase.[3]

Q4: Can temperature adjustments improve my separation?

A4: Yes, optimizing the column temperature can influence selectivity and efficiency. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times. However, the effect on selectivity can vary, so it is an important parameter to optimize for your specific separation.

Troubleshooting Guide

Issue 1: My peak for this compound is tailing.

  • Q: What is the most likely cause of peak tailing for an acidic compound?

    • A: A primary cause of peak tailing for acidic compounds is secondary interactions between the analyte and the stationary phase, particularly with exposed silanol groups on the silica support.[6] To mitigate this, ensure the mobile phase pH is low enough (e.g., pH 2.5-3.0) to keep the acidic analyte in its protonated form and suppress the ionization of silanol groups.[3] Using a highly deactivated or end-capped column can also minimize these interactions.[6]

  • Q: Could my mobile phase buffer be the issue?

    • A: Yes, an inappropriate buffer concentration can lead to poor peak shape. If the buffer concentration is too low, it may not have sufficient capacity to control the pH at the column surface, leading to tailing. Consider increasing the buffer concentration (typically in the 10-50 mM range).[3]

  • Q: What if I see tailing for all my peaks?

    • A: If all peaks in the chromatogram are tailing, it could indicate a physical issue with the column, such as a void at the column inlet or a partially blocked frit.[6][8] This can be caused by pressure shocks or the accumulation of particulate matter from the sample or system.[6] Replacing the column or using a guard column may resolve the issue.[3]

Issue 2: The resolution between my analyte and an impurity is poor.

  • Q: How can I improve the separation between two closely eluting peaks?

    • A: To improve resolution, you can modify the mobile phase selectivity. Changing the organic solvent (e.g., from acetonitrile to methanol) can alter elution patterns due to different solvent properties.[2] Additionally, adjusting the mobile phase pH can change the ionization state of the analyte and impurities, potentially leading to better separation. A shallower gradient or a switch to isocratic elution might also enhance resolution between closely eluting peaks.

  • Q: Would a different column chemistry help?

    • A: Yes, if mobile phase optimization is insufficient, changing the stationary phase can provide the necessary selectivity. For aromatic compounds, a column with a phenyl stationary phase might offer different selectivity compared to a standard C18 column due to pi-pi interactions.

Issue 3: My peak is broad, reducing sensitivity.

  • Q: What causes broad peaks, and how can I fix it?

    • A: Broad peaks can be a result of several factors, including extra-column band broadening, column overload, or a mismatched sample solvent.[3][7] To address this, minimize the length and diameter of tubing between the injector, column, and detector.[3] Ensure your sample concentration is not saturating the column by diluting the sample or reducing the injection volume.[3][6] Also, as mentioned previously, dissolve your sample in a solvent weaker than your mobile phase.[3]

Data Presentation: HPLC Method Parameters

For easy comparison, the following table summarizes quantitative data from established HPLC methods for this compound and structurally related compounds.

ParameterMethod 1 (for 3-Nitropropionic acid)[4]Method 2 (for 3-(2-Nitrophenyl)propionic acid)[9]Method 3 (for 3-(3-Hydroxyphenyl)propionic acid)[5]
Column Hypersil C18Newcrom R1C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.02 mol/L KH2PO4, pH 3.0Water with Phosphoric Acid0.1% (v/v) Trifluoroacetic acid in water
Mobile Phase B Acetonitrile (CH3CN)Acetonitrile (MeCN)0.1% (v/v) Trifluoroacetic acid in acetonitrile
Composition CH3CN / KH2PO4 (1/3, v/v)Not specified (likely gradient)Gradient elution
Detection UV at 210 nmNot specifiedUV-Vis Detector

Experimental Protocols

Detailed Methodology for Reversed-Phase HPLC Analysis

This protocol is a representative method for enhancing the resolution of this compound based on common practices for similar compounds.

  • Instrumentation and Materials:

    • HPLC system with a pump, autosampler, column oven, and UV detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Analytical standard of this compound (≥98% purity).

    • HPLC-grade acetonitrile, methanol, and ultrapure water.

    • Phosphoric acid or trifluoroacetic acid for pH adjustment.

  • Preparation of Mobile Phase:

    • Mobile Phase A: Prepare a 20 mM potassium phosphate buffer by dissolving the appropriate amount of KH2PO4 in ultrapure water. Adjust the pH to 3.0 with phosphoric acid.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

    • Degas both mobile phases before use.

  • Preparation of Standard Solutions:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.

    • Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition to achieve the desired concentration range.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm[4]

    • Elution: Start with an isocratic elution of 25% Mobile Phase B and 75% Mobile Phase A. If co-elution or poor resolution is observed, a shallow gradient may be necessary. For example, a linear gradient from 25% to 40% Mobile Phase B over 15 minutes.

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.[5]

Mandatory Visualization

TroubleshootingWorkflow start Poor Peak Resolution (Tailing, Broadening, Co-elution) check_mobile_phase Step 1: Mobile Phase Optimization start->check_mobile_phase adjust_ph Adjust pH (e.g., pH 2.5-3.0 for acidic analytes) check_mobile_phase->adjust_ph Tailing Peaks? adjust_organic Adjust Organic Modifier % (ACN or MeOH) check_mobile_phase->adjust_organic Poor Separation? change_solvent Change Organic Solvent (ACN <-> MeOH) check_mobile_phase->change_solvent Selectivity Issues? check_column Step 2: Column Evaluation adjust_ph->check_column No resolution_ok Resolution Acceptable adjust_ph->resolution_ok Improved? adjust_organic->check_column No adjust_organic->resolution_ok Improved? change_solvent->check_column No change_solvent->resolution_ok Improved? use_guard_column Use/Replace Guard Column check_column->use_guard_column All Peaks Tailing? replace_column Replace Analytical Column check_column->replace_column Column Old/High Pressure? change_column_chem Change Column Chemistry (e.g., Phenyl, End-capped) check_column->change_column_chem Persistent Selectivity Issue? check_sample Step 3: Sample & Instrument Check use_guard_column->check_sample No use_guard_column->resolution_ok Improved? replace_column->check_sample No replace_column->resolution_ok Improved? change_column_chem->check_sample No change_column_chem->resolution_ok Improved? dilute_sample Dilute Sample / Reduce Injection Volume check_sample->dilute_sample Broad/Fronting Peaks? check_solvent Match Sample Solvent to Mobile Phase check_sample->check_solvent Distorted Peaks? check_dead_volume Check for Dead Volume (tubing, connections) check_sample->check_dead_volume All Peaks Broad? dilute_sample->resolution_ok Improved? check_solvent->resolution_ok Improved? check_dead_volume->resolution_ok Improved?

Caption: Troubleshooting workflow for poor peak resolution in HPLC.

References

Validation & Comparative

A Comparative Guide to the Analysis of 3-(3-Nitrophenoxy)propionic Acid: HPLC-MS/MS vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development requiring precise and sensitive quantification of 3-(3-nitrophenoxy)propionic acid, selecting the appropriate analytical methodology is paramount. This guide provides a detailed comparison of two common analytical techniques: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. While HPLC-MS/MS offers superior sensitivity and specificity, HPLC-UV presents a more accessible and cost-effective alternative for certain applications.

Performance Comparison

The choice between HPLC-MS/MS and HPLC-UV will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and budget constraints. The following table summarizes the key performance characteristics of each method for the analysis of this compound.

ParameterHPLC-MS/MSHPLC-UV
Principle Separation by chromatography, detection based on mass-to-charge ratio of precursor and product ions.Separation by chromatography, detection based on UV absorbance of the analyte.
Specificity Very High (detection of specific mass transitions)Moderate (potential for interference from co-eluting compounds with similar UV spectra)
Sensitivity (LOD/LOQ) High (typically in the low ng/mL to pg/mL range)Lower (typically in the high ng/mL to µg/mL range)[1]
Linearity Range Wide dynamic rangeModerate dynamic range
Sample Preparation May require cleanup to reduce matrix effectsOften requires significant sample cleanup to remove interferences
Instrumentation Cost HighLow to Moderate
Operational Complexity High (requires specialized expertise)Moderate
Throughput High (with rapid gradients)Moderate to High

Experimental Protocols

Detailed methodologies for both the proposed HPLC-MS/MS method and a standard HPLC-UV method are provided below. The HPLC-MS/MS protocol is based on a validated method for the structurally similar compound 3-nitropropionic acid and is expected to require minimal modification for this compound.

Validated HPLC-MS/MS Method (Proposed)

This method is adapted from a validated procedure for 3-nitropropionic acid and is anticipated to provide high sensitivity and selectivity for this compound.[2][3][4]

1. Sample Preparation (Plasma)

  • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. HPLC Conditions

  • Column: Luna C8 (250 x 4.6 mm, 5 µm) or equivalent.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.[2]

  • Gradient:

    • 0-2 min: 20% B

    • 2-10 min: 20% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 20% B

    • 12.1-15 min: 20% B

3. MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): m/z 210.0 (calculated for [M-H]⁻ of this compound).

  • Product Ions (Q3): To be determined by infusion of a standard. Likely fragments include those corresponding to the loss of the nitro group and the carboxylic acid group.

  • Collision Energy (CE): To be optimized for the specific instrument and transitions.

Alternative Method: HPLC-UV

This method provides a viable alternative for the quantification of this compound when the high sensitivity of MS/MS is not required.

1. Sample Preparation

  • Sample preparation should be more rigorous to remove interfering substances. Solid-phase extraction (SPE) is recommended for complex matrices.

2. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (for the carboxylic acid chromophore) or a higher wavelength based on the UV spectrum of the nitroaromatic moiety.[1]

  • Isocratic or Gradient Elution: To be optimized based on the sample matrix and potential interferences.

Visualizing the Workflow

The following diagrams illustrate the key steps in the analytical workflows.

HPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation Reconstitution->HPLC MSMS MS/MS Detection (MRM) HPLC->MSMS Data_Processing Data Processing & Quantification MSMS->Data_Processing

Caption: Experimental workflow for the HPLC-MS/MS analysis of this compound.

Logical_Relationship cluster_hplc_msms HPLC-MS/MS cluster_hplc_uv HPLC-UV Analyte This compound High_Sensitivity High Sensitivity Analyte->High_Sensitivity Lower_Sensitivity Lower Sensitivity Analyte->Lower_Sensitivity High_Specificity High Specificity High_Cost High Cost Moderate_Specificity Moderate Specificity Lower_Cost Lower Cost

Caption: Logical relationship between analytical methods and their key characteristics.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-(3-Nitrophenoxy)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Method Validation in Pharmaceutical Analysis

In the landscape of pharmaceutical development, the reliability of analytical data is paramount. For a compound like 3-(3-Nitrophenoxy)propionic acid, which may serve as a key intermediate or a metabolite of a drug candidate, ensuring the accuracy and precision of its quantification is not merely a procedural step but a cornerstone of regulatory compliance and patient safety. This guide provides an in-depth comparison of analytical methodologies for this compound, with a core focus on the principles and practicalities of cross-validation.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1]. When analytical testing is performed across different laboratories, or when a method is updated, a cross-validation is essential to ensure the consistency and reliability of the data generated[2]. This guide will explore the nuances of applying High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectroscopic methods for the analysis of this compound, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA)[3][4][5].

Physicochemical Properties of this compound: A Guiding Principle for Method Selection

A foundational understanding of the analyte's physicochemical properties is critical in selecting and developing an appropriate analytical method.

PropertyValueImplication for Analysis
Molecular Formula C9H9NO4[6]Provides the basis for mass spectrometry analysis.
Molecular Weight 195.17 g/mol [6]Essential for preparing standard solutions and for MS detection.
Structure Aromatic ring with a nitro group and a propionic acid side chain.The aromatic ring provides a chromophore for UV-Vis detection. The carboxylic acid group allows for pH manipulation to optimize chromatographic retention. The nitro group influences polarity and potential for specific detectors.
pKa Data not readily available, but the carboxylic acid moiety suggests it is an acidic compound.The ionization state will be pH-dependent, significantly impacting retention in reversed-phase HPLC and extraction efficiency.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it an excellent candidate for the quantification of this compound. A reversed-phase method is typically the first choice for a molecule of this polarity.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis Sample Weigh and Dissolve Sample Injection Inject Sample/Standard Sample->Injection Standard Prepare Stock & Working Standards Standard->Injection Spike Spike Matrix for QC Samples Spike->Injection MobilePhase Mobile Phase Preparation (e.g., A: 0.1% Formic Acid in Water B: Acetonitrile) Column C18 Reversed-Phase Column (e.g., 250mm x 4.6mm, 5µm) MobilePhase->Column Injection->Column Detection UV Detector (e.g., 254 nm) Column->Detection Chromatogram Acquire Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: A typical experimental workflow for the HPLC analysis of this compound.

Detailed HPLC Protocol
  • Instrumentation: An HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chemicals and Reagents:

    • This compound analytical standard (≥98% purity).

    • Acetonitrile (HPLC grade).

    • Formic acid (LC-MS grade).

    • Ultrapure water.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The C18 stationary phase provides good retention for moderately polar compounds like the target analyte.

    • Mobile Phase:

      • A: 0.1% Formic acid in water. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

      • B: Acetonitrile.

    • Gradient Elution: A gradient is often preferred to ensure good separation from potential impurities and to reduce run time. A typical gradient might start at 20% B, ramp to 80% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: The nitro-aromatic structure suggests strong UV absorbance. A wavelength of approximately 254 nm is a good starting point, with further optimization using a diode array detector.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative for Volatilized Analytes

While HPLC is often the primary choice, GC-MS can be a powerful alternative, especially for impurity profiling, due to its high separation efficiency and the structural information provided by mass spectrometry. However, this compound is not sufficiently volatile for direct GC analysis and requires a derivatization step.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS System cluster_data Data Analysis Sample Weigh Sample Extraction Liquid-Liquid Extraction (if in complex matrix) Sample->Extraction Derivatization Derivatization with BSTFA + TMCS Extraction->Derivatization Injection Inject Derivatized Sample Derivatization->Injection Column Capillary Column (e.g., DB-5ms) Injection->Column Separation Temperature Programmed Separation Column->Separation Ionization Electron Ionization (EI, 70 eV) Separation->Ionization Detection Mass Spectrometer (Quadrupole) Ionization->Detection TIC Acquire Total Ion Chromatogram Detection->TIC MassSpectrum Obtain Mass Spectrum of Peak TIC->MassSpectrum Quantification Quantify using Extracted Ion Chromatogram MassSpectrum->Quantification

Caption: A typical experimental workflow for the GC-MS analysis of this compound following derivatization.

Detailed GC-MS Protocol
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization: The carboxylic acid group must be derivatized to increase volatility and thermal stability. Silylation is a common approach.

    • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilyl (TMCS).

    • Procedure: Evaporate the sample extract to dryness under a stream of nitrogen. Add pyridine and the BSTFA/TMCS reagent. Heat at 60-70 °C for 30 minutes to form the trimethylsilyl (TMS) ester.

  • GC-MS Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This program should be optimized to ensure good separation from any impurities or matrix components.

    • Injector Temperature: 250 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV. EI provides reproducible fragmentation patterns for library matching and structural elucidation.

    • Scan Range: m/z 50-400.

Spectroscopic Methods: For Structural Confirmation and Purity Assessment

Spectroscopic techniques are invaluable for structural confirmation and can be used for quantitative analysis, though they are often less specific than chromatographic methods when dealing with complex mixtures.

  • UV-Visible Spectroscopy: This technique is rapid and simple for quantitative analysis of the pure substance in a simple matrix. The absorbance is directly proportional to the concentration (Beer-Lambert Law). The nitroaromatic chromophore will exhibit strong absorbance in the UV region. However, this method lacks the specificity to distinguish the analyte from structurally similar impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying functional groups. The spectrum of this compound would show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, the C-O ether linkage, and the N-O stretches of the nitro group. While primarily a qualitative technique, it can be used for quantification if a unique, well-resolved absorption band is present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure and are essential for unequivocal identification of the compound. While not typically used for routine quantification in a high-throughput setting, quantitative NMR (qNMR) is a primary method for determining the purity of reference standards.

Cross-Validation: Ensuring Inter-Method and Inter-Laboratory Consistency

Cross-validation is the comparison of analytical results from two or more methods or laboratories to ensure that they provide equivalent data[2]. This is a critical step when transferring a method, changing instrumentation, or when data from different analytical techniques needs to be correlated.

When is Cross-Validation Necessary?
  • When a new analytical method is introduced to replace an existing one.

  • When samples from a single study are analyzed in more than one laboratory.

  • When there is a change in the analytical methodology, such as a change in the detection system (e.g., from UV to MS).

Cross-Validation Experimental Design: HPLC vs. GC-MS

A robust cross-validation study between the developed HPLC-UV and GC-MS methods would involve the following:

  • Selection of Samples: Analyze a minimum of three batches of this compound with varying purity levels or spiked at different concentrations in a relevant matrix.

  • Parallel Analysis: Analyze the same set of samples using both the validated HPLC-UV and GC-MS methods.

  • Data Comparison: The results obtained from both methods should be statistically compared. The acceptance criteria should be pre-defined in a validation protocol.

    • Correlation Coefficient: The correlation coefficient (r) between the results from the two methods should be close to 1.

    • Paired t-test or Bland-Altman Plot: These statistical tools can be used to assess the agreement between the two methods and to identify any systematic bias.

Performance Comparison of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis. The following table provides a comparative summary of the discussed techniques for the analysis of this compound.

ParameterHPLC-UVGC-MS (with Derivatization)UV-Vis Spectroscopy
Specificity High. Can separate from closely related impurities.Very High. Mass spectral data provides structural confirmation.Low. Prone to interference from other absorbing species.
Sensitivity (LOD/LOQ) Good to Excellent. Can be improved with more sensitive detectors (e.g., DAD, MS).Excellent. MS detection is highly sensitive.Moderate.
Precision Excellent (<2% RSD is achievable).Excellent (<5% RSD is achievable).Good.
Accuracy Excellent (typically 98-102% recovery).Excellent (typically 95-105% recovery).Good, but matrix dependent.
Sample Throughput High. Automated systems can run many samples.Moderate. Derivatization step adds time.Very High.
Cost (Instrument/Running) Moderate.High.Low.
Ease of Use Moderate. Requires skilled operator.Complex. Requires skilled operator for method development and maintenance.Simple.
Primary Application Routine quantification, purity testing.Impurity identification, quantification, confirmation.Quick quantification of pure substance.

Conclusion: An Integrated Approach to Analytical Method Validation

The selection and validation of an analytical method for this compound requires a comprehensive understanding of the analyte's properties and the intended purpose of the analysis. HPLC-UV stands out as a robust and reliable method for routine quantification and purity assessment. GC-MS, although more complex due to the need for derivatization, offers superior specificity and is invaluable for structural confirmation and impurity identification. Spectroscopic methods serve as essential complementary tools for structural elucidation and rapid purity checks.

Ultimately, a well-designed cross-validation study is the linchpin that ensures the consistency and reliability of analytical data, regardless of the method or laboratory. By adhering to the principles outlined in regulatory guidelines such as ICH Q2(R1), scientists can have confidence in the integrity of their data, which is the bedrock of sound scientific research and drug development[3][7][8].

References

Efficacy of 3-(3-Nitrophenoxy)propionic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of 3-(3-Nitrophenoxy)propionic acid derivatives and structurally related compounds. Due to a lack of direct comparative studies on this compound derivatives, this document leverages available data on analogous phenoxypropionic and nitrophenylpropionic acid derivatives to provide a framework for evaluation and to highlight key structure-activity relationships.

Introduction to Propionic Acid Derivatives

Propionic acid derivatives are a well-established class of compounds with a broad range of pharmacological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[1] The therapeutic effects of many of these compounds are attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins—mediators of pain and inflammation.[2] The core structure of these derivatives, typically a propionic acid moiety attached to an aromatic ring, allows for diverse chemical modifications that can significantly influence their potency, selectivity, and overall biological activity. This guide will explore derivatives featuring a phenoxy linker and those with a nitrophenyl substituent to provide insights into their potential therapeutic applications.

Comparative Efficacy of Structurally Related Derivatives

Table 1: Comparative Biological Activities of Propionic Acid Derivatives

Compound ClassDerivative ExampleBiological ActivityKey Findings
Phenoxypropionic Acids 2-(3-Phenoxyphenyl)propionic acid derivativesAnti-inflammatory, AnalgesicThe synthesis of four new derivatives has been reported, indicating their potential as non-steroidal anti-inflammatory and analgesic drugs.[3]
2-Phenoxypropionic acidHerbicideDerivatives of 2-phenoxypropionic acid are noted for their potential as herbicides.
Arylpropionic Acids d-2-(5H-dibenzo[a,d]cyclohepten-5-on-2-yl)propionic acidPotent Anti-inflammatoryThis compound demonstrated potency approximately 70 times that of phenylbutazone in a rat carrageenan paw assay.[4]
β, β-diphenyl propionic acid amidesAnti-inflammatory, AnticonvulsantShowed mild to moderate anti-inflammatory and anticonvulsant activities.[1]
Nitro-containing Aryl Derivatives 4-substituted-6-(3'-nitrophenyl) pyridazin-(2H)-3-one derivativesAnalgesic, Anti-inflammatoryThese compounds have been evaluated for their analgesic and anti-inflammatory properties.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the efficacy of novel compounds. Below are representative protocols for key experiments relevant to the evaluation of this compound derivatives.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is fundamental for determining the anti-inflammatory potential of propionic acid derivatives by measuring their ability to inhibit COX-1 and COX-2 enzymes.

Protocol:

  • Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing a buffer (e.g., 100 mM Tris-HCl, pH 8.0), a heme cofactor, and the test compound at various concentrations.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding a substrate, such as arachidonic acid.

  • Quantification of Prostaglandin Production: After a set incubation time (e.g., 20 minutes) at 37°C, terminate the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Carrageenan-Induced Paw Edema Assay in Rats

This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of a compound.[5]

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compound or vehicle control orally or intraperitoneally to the rats.

  • Induction of Inflammation: After a specific period (e.g., 60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Antimicrobial Susceptibility Testing

This assay determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

Protocol:

  • Microbial Culture: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Serial Dilution: Perform a serial two-fold dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for many anti-inflammatory propionic acid derivatives is the inhibition of the cyclooxygenase pathway.

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_stimuli Inflammatory Stimuli Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX1 Arachidonic_Acid->COX1 COX2 COX2 Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin_H2 COX1->Prostaglandin_H2 COX2->Prostaglandin_H2 Prostaglandins Prostaglandins Prostaglandin_H2->Prostaglandins Isomerases Inflammation Inflammation Prostaglandins->Inflammation Stimuli Stimuli Stimuli->Membrane_Phospholipids Activates Phospholipase A2 Propionic_Acid_Derivatives Propionic_Acid_Derivatives Propionic_Acid_Derivatives->COX1 Propionic_Acid_Derivatives->COX2

Caption: Inhibition of the Cyclooxygenase (COX) Pathway by Propionic Acid Derivatives.

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel propionic acid derivatives.

experimental_workflow Start Start Synthesis Synthesis Start->Synthesis Design of Derivatives Purification Purification Synthesis->Purification e.g., Chromatography Structural_Characterization Structural_Characterization Purification->Structural_Characterization NMR, MS, etc. In_Vitro_Screening In_Vitro_Screening Structural_Characterization->In_Vitro_Screening COX, Antimicrobial Assays Lead_Identification Lead_Identification In_Vitro_Screening->Lead_Identification Active Compounds? In_Vivo_Testing In_Vivo_Testing Lead_Identification->In_Vivo_Testing Yes SAR_Studies SAR_Studies Lead_Identification->SAR_Studies No Data_Analysis Data_Analysis In_Vivo_Testing->Data_Analysis Data_Analysis->SAR_Studies Structure-Activity Relationship End End Data_Analysis->End SAR_Studies->Synthesis Design New Derivatives

Caption: General Workflow for Synthesis and Evaluation of Propionic Acid Derivatives.

Conclusion

While direct comparative efficacy data for this compound derivatives is currently limited, the analysis of structurally similar compounds provides a valuable foundation for future research. The established anti-inflammatory and analgesic properties of phenoxypropionic and other arylpropionic acids suggest that the this compound scaffold is a promising area for the development of new therapeutic agents. The experimental protocols and pathway diagrams presented in this guide offer a robust framework for the systematic evaluation of these and other novel chemical entities. Further investigation into the synthesis and biological activity of this compound derivatives is warranted to fully elucidate their therapeutic potential.

References

A Comparative Guide to the In Vivo and In Vitro Effects of 3-Nitropropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: This guide focuses on the effects of 3-Nitropropionic acid (3-NPA). While the initial query specified "3-(3-Nitrophenoxy)propionic acid," extensive literature searches indicate that 3-Nitropropionic acid is the compound widely studied for its neurotoxic and mitochondrial inhibitory effects. It is presumed that "this compound" was a misnomer.

Introduction

3-Nitropropionic acid (3-NPA) is a mycotoxin produced by various fungi and found in certain plants. It is a potent and irreversible inhibitor of succinate dehydrogenase (SDH), a key enzyme in both the mitochondrial electron transport chain (Complex II) and the Krebs cycle.[1] This inhibition leads to a cascade of detrimental cellular events, including impaired energy metabolism, excitotoxicity, and oxidative stress, ultimately causing cell death.[2] Due to its ability to induce selective striatal degeneration, 3-NPA is extensively used as a chemical tool to model neurodegenerative conditions, particularly Huntington's disease, in both in vivo and in vitro settings.[3] This guide provides a comparative overview of the documented effects of 3-NPA in living organisms and in controlled laboratory environments, supported by experimental data and detailed protocols.

In Vivo Effects of 3-Nitropropionic Acid

The in vivo administration of 3-NPA in animal models, primarily rodents, elicits a range of systemic and tissue-specific toxicities, with the central nervous system and the heart being particularly vulnerable.

Neurotoxicity

Systemic administration of 3-NPA in rats and mice leads to significant neurotoxicity, characterized by selective neuronal loss in the striatum.[3] This is accompanied by behavioral abnormalities that mimic symptoms of Huntington's disease, such as motor dysfunction, cognitive deficits, and weight loss.

Cardiotoxicity

In addition to neurotoxicity, 3-NPA has been shown to induce significant cardiac toxicity in mice.[4] This is characterized by diffuse swelling of cardiomyocytes, multifocal coagulative contraction band necrosis, and in chronic exposures, atrial thrombosis and fibrosis.[4]

Oxidative Stress

A primary mechanism of 3-NPA-induced toxicity in vivo is the induction of oxidative stress. This is evidenced by an imbalance in the levels of antioxidants and markers of oxidative damage in various tissues.

Table 1: In Vivo Effects of 3-Nitropropionic Acid on Oxidative Stress Markers in Rats

BiomarkerTissueEffectMethod of Analysis
Malondialdehyde (MDA)BrainIncreasedTBARS Assay
Reduced Glutathione (GSH)BrainDecreasedDTNB Assay
Superoxide Dismutase (SOD)BrainAltered (Increased or Decreased depending on dose and duration)Spectrophotometric Assay
Catalase (CAT)BrainAltered (Increased or Decreased depending on dose and duration)Spectrophotometric Assay
3-Nitrotyrosine (3-NT)BrainIncreasedWestern Blot

Table 2: Acute Toxicity of 3-Nitropropionic Acid in Rodents

SpeciesRoute of AdministrationLD50
RatIntraperitoneal67 mg/kg
RatSubcutaneous22 mg/kg
MouseOral68.1 mg/kg
MouseIntraperitoneal140 mg/kg

In Vitro Effects of 3-Nitropropionic Acid

In vitro studies using cell cultures and isolated mitochondria have been instrumental in elucidating the molecular mechanisms underlying 3-NPA toxicity. These studies allow for a more controlled investigation of cellular pathways affected by this toxin.

Mitochondrial Dysfunction

The primary in vitro effect of 3-NPA is the direct inhibition of succinate dehydrogenase, leading to profound mitochondrial dysfunction. This is characterized by a rapid, dose- and time-dependent decrease in cellular ATP levels.[5] Furthermore, 3-NPA induces mitochondrial membrane potential collapse and mitochondrial swelling.[1]

Oxidative Stress and Apoptosis

In cultured cells, 3-NPA treatment leads to a significant increase in the production of reactive oxygen species (ROS).[6] This oxidative stress is a key trigger for programmed cell death, or apoptosis. Studies have shown that 3-NPA induces apoptosis in various cell types, including primary neurons and granulosa cells, characterized by cell shrinkage, DNA fragmentation, and activation of caspases.[7][8]

Table 3: In Vitro Effects of 3-Nitropropionic Acid on Neuronal Cells

ParameterCell TypeConcentrationDurationEffect
Cell ViabilityPrimary Hippocampal Neurons0.1 - 10 mM48 hoursDose-dependent decrease
ApoptosisPrimary Hippocampal Neurons1 mM48 hoursIncreased
NecrosisPrimary Hippocampal Neurons10 mM48 hoursIncreased
ATP LevelsPrimary Neurons1 - 10 mM1 - 6 hoursDose- and time-dependent decrease
Cell ViabilityGoose Granulosa Cells5.0 mmol/l24 hours45.5% decrease
ROS ProductionGoose Granulosa Cells5.0 mmol/l24 hours25.4% increase

Experimental Protocols

In Vivo Neurotoxicity Study in Rats

Objective: To induce Huntington's disease-like symptoms in rats through systemic administration of 3-NPA.

Materials:

  • Male Wistar rats (200-250 g)

  • 3-Nitropropionic acid (Sigma-Aldrich)

  • Sterile saline solution (0.9% NaCl)

  • Behavioral testing apparatus (e.g., rotarod, open field)

Procedure:

  • Animal Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week prior to the experiment.

  • 3-NPA Preparation: Dissolve 3-NPA in sterile saline to the desired concentration (e.g., 10 mg/mL).

  • Administration: Administer 3-NPA intraperitoneally (i.p.) at a dose of 10 mg/kg body weight once daily for 14-21 days. A control group should receive an equivalent volume of saline.

  • Behavioral Assessment: Conduct behavioral tests (e.g., rotarod performance, locomotor activity) at baseline and at regular intervals throughout the study to assess motor coordination and activity.

  • Tissue Collection: At the end of the treatment period, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde. Collect brain tissue for histological and biochemical analysis.

  • Biochemical Analysis: Homogenize brain tissue to measure levels of oxidative stress markers (MDA, GSH, SOD, CAT) using commercially available kits or standard laboratory protocols.

In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of 3-NPA on cultured neuronal cells.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary neurons

  • Cell culture medium and supplements

  • 3-Nitropropionic acid (Sigma-Aldrich)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Prepare a serial dilution of 3-NPA in cell culture medium. Remove the old medium from the wells and add 100 µL of the 3-NPA solutions at various concentrations. Include a vehicle control (medium only).

  • Incubation: Incubate the plate for the desired duration (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group.

Mandatory Visualization

G cluster_3NPA 3-Nitropropionic Acid (3-NPA) cluster_Mitochondrion Mitochondrion cluster_Cellular_Effects Cellular Effects NPA 3-NPA SDH Succinate Dehydrogenase (Complex II) NPA->SDH Inhibition ETC Electron Transport Chain SDH->ETC Disruption ATP ATP Production ETC->ATP Decreased ROS Increased ROS (Oxidative Stress) ETC->ROS Increased Leakage Excitotoxicity Excitotoxicity ATP->Excitotoxicity Leads to Apoptosis Apoptosis ROS->Apoptosis Excitotoxicity->Apoptosis CellDeath Neuronal Cell Death Apoptosis->CellDeath

Caption: Signaling pathway of 3-NPA-induced neurotoxicity.

G start Start seed_cells Seed Neuronal Cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere prepare_3NPA Prepare serial dilutions of 3-NPA adhere->prepare_3NPA treat_cells Treat cells with 3-NPA prepare_3NPA->treat_cells incubate Incubate for 24-48 hours treat_cells->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Calculate cell viability read_absorbance->analyze end End analyze->end

Caption: Experimental workflow for in vitro cell viability assay.

References

A Comparative Guide to the Neurotoxic Effects of Nitrophenoxy Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neurotoxic effects of various nitrophenoxy compounds. The information is compiled from a range of experimental studies to assist researchers in understanding the relative toxicities and underlying mechanisms of these compounds. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways.

Comparative Neurotoxicity Data

The following tables summarize the quantitative data on the neurotoxic effects of selected nitrophenoxy compounds. It is important to note that direct comparative studies across a wide range of these compounds under uniform experimental conditions are limited. Therefore, the data presented here is a synthesis from various sources and should be interpreted with consideration of the different experimental models and conditions.

CompoundExperimental ModelEndpointConcentration/DoseObserved Effect
2,4-Dinitrophenol (DNP) Primary cerebral cortical neuronsMitochondrial Membrane Potential10 - 40 µMReduction in TMRE fluorescence, indicating decreased mitochondrial membrane potential.[1]
Primary cerebral cortical neuronsOxidative Stress20 µMReduced levels of lipid peroxidation products (HNE-lysine and HNE-histidine).[1]
Murine Embryonic Stem CellsApoptosis20 µMReduced number of caspase-3 positive cells, indicating protection from cell death.[2]
2,6-Dihalo-genated nitrophenols (2,6-DHNPs) Zebrafish larvaeLocomotor Activity10% of median lethal concentrationSignificant (30%) decrease in total swimming distance.[3][4]
Zebrafish larvaeNeurotransmitter Levels10% of median lethal concentrationMarked decreases in dopamine (40%), 5-hydroxytryptamine (35%), and acetylcholine (30%) levels.[3][4]
Zebrafish larvaeNeuronal Development10% of median lethal concentrationSubstantial (25%) decrease in axonal growth.[3][4]
Dinoseb (DNOC) Rat PC12 cellsCell ViabilityNot specifiedPotent toxicant.[5]
Rat PC12 cellsOxidative StressNot specifiedInduces oxidative stress.[5]
Rat PC12 cellsApoptosisNot specifiedActivation of caspase-mediated apoptotic pathways.[5]
Nitrophenyl Psoralen (NPP) In vitro and cell cultureCytotoxicityNot specifiedLow toxicity to human cells.[6][7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the assessment of neurotoxicity.

Assessment of Mitochondrial Membrane Potential (ΔΨm)
  • Principle: The mitochondrial membrane potential is a key indicator of mitochondrial health. Lipophilic cationic fluorescent dyes, such as Tetramethylrhodamine, Ethyl Ester (TMRE), accumulate in healthy mitochondria with a high membrane potential. A decrease in fluorescence intensity indicates mitochondrial depolarization, a hallmark of mitochondrial dysfunction.

  • Protocol:

    • Cell Culture: Plate neuronal cells (e.g., primary cortical neurons, SH-SY5Y) in a suitable culture vessel (e.g., 96-well plate, glass-bottom dish).

    • Compound Treatment: Expose the cells to the nitrophenoxy compound of interest at various concentrations for a defined period.

    • Dye Loading: Incubate the cells with a low concentration of TMRE (e.g., 25 nM) for 20-30 minutes at 37°C in the dark.[1]

    • Imaging: Acquire fluorescent images using a fluorescence microscope or a high-content imaging system. For time-lapse imaging, images can be acquired at regular intervals.[1]

    • Quantification: Measure the mean fluorescence intensity per cell or per mitochondrion. A decrease in TMRE fluorescence in treated cells compared to control cells indicates a loss of mitochondrial membrane potential.

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Principle: Oxidative stress, characterized by an overproduction of ROS, is a common mechanism of neurotoxicity. Probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) are cell-permeable and become fluorescent upon oxidation by ROS.

  • Protocol:

    • Cell Culture: Culture neuronal cells to a suitable confluency.

    • Compound Treatment: Treat the cells with the nitrophenoxy compound.

    • Probe Loading: Incubate the cells with DCFH-DA (e.g., 10 µM) for 30-60 minutes at 37°C.

    • Measurement: Measure the fluorescence intensity using a fluorescence plate reader, flow cytometer, or fluorescence microscope at an excitation/emission of ~485/535 nm.

    • Analysis: An increase in fluorescence intensity in treated cells compared to controls indicates an increase in intracellular ROS levels.

Caspase-3 Activity Assay
  • Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis. The assay utilizes a synthetic peptide substrate that is specifically cleaved by active caspase-3, releasing a chromophore or fluorophore that can be quantified.

  • Protocol:

    • Cell Lysis: Treat neuronal cells with the nitrophenoxy compound to induce apoptosis. Harvest and lyse the cells to release intracellular contents.[9]

    • Protein Quantification: Determine the total protein concentration of the cell lysate to normalize the caspase activity.

    • Assay Reaction: Incubate the cell lysate with a caspase-3 specific substrate (e.g., DEVD-pNA for colorimetric assay or Ac-DEVD-AMC for fluorometric assay).[10][11]

    • Measurement: Measure the absorbance at 405 nm for the colorimetric assay or fluorescence at an excitation/emission of ~380/460 nm for the fluorometric assay.[10][11]

    • Calculation: The level of caspase-3 activity is proportional to the signal generated and is typically expressed as fold change relative to the untreated control.[9]

Signaling Pathways and Mechanisms of Neurotoxicity

The neurotoxic effects of nitrophenoxy compounds often involve the induction of oxidative stress, mitochondrial dysfunction, and subsequent activation of apoptotic signaling pathways.

Proposed Signaling Pathway for Dinitrophenol-Induced Neurotoxicity

2,4-Dinitrophenol (DNP) is a classic uncoupler of oxidative phosphorylation. At neurotoxic concentrations, it disrupts mitochondrial function, leading to a cascade of events culminating in neuronal cell death.

DNP_Neurotoxicity DNP 2,4-Dinitrophenol (DNP) Mitochondria Mitochondrial Inner Membrane DNP->Mitochondria Uncouples Oxidative Phosphorylation ProtonGradient Disruption of Proton Gradient Mitochondria->ProtonGradient ATP Decreased ATP Production ProtonGradient->ATP ROS Increased ROS Production ProtonGradient->ROS Ca_Overload Mitochondrial Ca2+ Overload ROS->Ca_Overload mPTP Opening of mPTP Ca_Overload->mPTP CytochromeC Cytochrome c Release mPTP->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for 2,4-Dinitrophenol (DNP)-induced neurotoxicity.

Experimental Workflow for In Vitro Neurotoxicity Assessment

The following diagram illustrates a general workflow for assessing the neurotoxic potential of nitrophenoxy compounds in vitro.

Neurotoxicity_Workflow cluster_0 Compound Exposure cluster_1 Endpoint Assays cluster_2 Data Analysis & Interpretation CellCulture Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) CompoundTreatment Treatment with Nitrophenoxy Compound CellCulture->CompoundTreatment Viability Cell Viability Assay (e.g., MTT, LDH) CompoundTreatment->Viability MitoTox Mitochondrial Function Assay (e.g., ΔΨm) CompoundTreatment->MitoTox OxidativeStress Oxidative Stress Assay (e.g., ROS detection) CompoundTreatment->OxidativeStress Apoptosis Apoptosis Assay (e.g., Caspase Activity) CompoundTreatment->Apoptosis DataAnalysis Quantitative Analysis (IC50, Fold Change) Viability->DataAnalysis MitoTox->DataAnalysis OxidativeStress->DataAnalysis Apoptosis->DataAnalysis Mechanism Mechanism of Neurotoxicity Determination DataAnalysis->Mechanism

Caption: General experimental workflow for in vitro neurotoxicity assessment.

References

Benchmarking the synthesis of 3-(3-Nitrophenoxy)propionic acid against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-(3-nitrophenoxy)propionic acid, a valuable building block in medicinal chemistry and materials science, can be approached through several synthetic routes. This guide provides a comparative analysis of the most probable methods for its synthesis, offering insights into their respective advantages and disadvantages. While specific experimental data for the direct synthesis of this compound is not extensively available in publicly accessible literature, this comparison is based on established chemical principles and data from the synthesis of analogous aryl-phenoxy-propionic acids.

Comparative Analysis of Synthetic Methodologies

The two primary and most chemically intuitive methods for the synthesis of this compound are the Williamson ether synthesis and the Michael addition. Below is a summary of the key performance indicators for each method, based on typical outcomes for similar reactions.

ParameterWilliamson Ether SynthesisMichael Addition
Starting Materials 3-Nitrophenol, 3-Halopropionic Acid (e.g., 3-Bromopropionic Acid) or β-Propiolactone3-Nitrophenol, Acrylic Acid
Typical Yield 60-80%70-90%
Reaction Time 4-24 hours2-12 hours
Reaction Temperature 60-120°CRoom Temperature to 80°C
Key Reagents Base (e.g., NaOH, K₂CO₃)Base or Acid Catalyst (optional)
Advantages Well-established, reliable, versatile for various substituted phenols.Atom-economical, often milder conditions, potentially higher yields.
Disadvantages Use of potentially hazardous alkylating agents, may require higher temperatures.Potential for polymerization of acrylic acid, regioselectivity can be an issue with some substrates.

Experimental Protocols

The following are detailed experimental protocols for the two proposed synthetic routes. These are representative procedures based on the synthesis of similar compounds and should be adapted and optimized for the specific synthesis of this compound.

Method 1: Williamson Ether Synthesis

This method involves the reaction of a phenoxide ion with an alkyl halide. In this case, 3-nitrophenol is deprotonated with a base to form the corresponding phenoxide, which then acts as a nucleophile to attack a 3-halopropionic acid, such as 3-bromopropionic acid.

Experimental Protocol:

  • Preparation of the Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-nitrophenol (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Addition of Base: To this solution, add a slight excess of a base, such as sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq), and stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium or potassium 3-nitrophenoxide.

  • Nucleophilic Substitution: Add 3-bromopropionic acid (1.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 80-100°C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in water and acidify with a dilute mineral acid (e.g., 1M HCl) to a pH of approximately 2-3 to precipitate the crude product. The precipitate is then collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Method 2: Michael Addition

The Michael addition offers a more atom-economical route where 3-nitrophenol is added across the double bond of an α,β-unsaturated carbonyl compound, in this case, acrylic acid. This reaction can often be performed under milder conditions than the Williamson ether synthesis.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine 3-nitrophenol (1.0 eq) and acrylic acid (1.2 eq). A solvent such as toluene or dioxane can be used, although in some cases, the reaction can be run neat.

  • Catalyst Addition: A catalytic amount of a base (e.g., triethylamine, DBU) or an acid (e.g., p-toluenesulfonic acid) can be added to facilitate the reaction, although thermal, uncatalyzed addition is also possible.

  • Reaction: Stir the mixture at a temperature ranging from room temperature to 80°C. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction has reached completion (typically 2-8 hours), cool the mixture to room temperature. If a solvent was used, it is removed under reduced pressure.

  • Purification: The crude product is purified by dissolving the residue in a dilute aqueous base (e.g., 1M NaOH), washing with an organic solvent (e.g., diethyl ether) to remove any unreacted 3-nitrophenol, and then acidifying the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the product. The pure this compound is then collected by filtration, washed with cold water, and dried.

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the experimental procedures for both the Williamson ether synthesis and the Michael addition.

Williamson_Ether_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product A 3-Nitrophenol E Dissolve 3-Nitrophenol and Base in Solvent A->E B 3-Bromopropionic Acid F Add 3-Bromopropionic Acid B->F C Base (e.g., NaOH) C->E D Solvent (e.g., Ethanol) D->E E->F G Heat to Reflux (4-12h) F->G H Cool and Remove Solvent G->H I Dissolve in Water and Acidify H->I J Filter and Wash Crude Product I->J K Recrystallize J->K L Pure this compound K->L

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Michael_Addition_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product A 3-Nitrophenol D Combine Reactants (and Catalyst) A->D B Acrylic Acid B->D C Catalyst (Optional) C->D E Stir at RT - 80°C (2-8h) D->E F Cool and Remove Solvent (if any) E->F G Dissolve in Base, Wash with Organic Solvent F->G H Acidify Aqueous Layer G->H I Filter and Wash Product H->I J Pure this compound I->J

Caption: Workflow for the Michael Addition Synthesis of this compound.

Statistical analysis of experimental data from 3-(3-Nitrophenoxy)propionic acid studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for experimental data on 3-(3-Nitrophenoxy)propionic acid has yielded no significant scientific literature containing the necessary information for a comparative guide. While the compound is commercially available, public databases and scientific publications do not provide details on its biological activity, experimental protocols, or quantitative performance data.

The initial investigation revealed information on related but structurally distinct compounds, namely 3-Nitropropionic acid (3-NPA) and 3-(3-Nitrophenyl)propionic acid . These compounds have been the subject of various studies, and a substantial amount of experimental data exists for them.

Given the absence of data for the specifically requested molecule, it is not possible to generate the requested "Publish Comparison Guides" with the required level of detail, including data tables, experimental protocols, and signaling pathway diagrams.

We propose to pivot the analysis to the well-researched compound 3-Nitropropionic acid (3-NPA) . This would allow for the creation of a comprehensive guide that fulfills all the core requirements of the original request, including:

  • Data Presentation: Summarizing quantitative data from various studies into structured tables.

  • Experimental Protocols: Providing detailed methodologies for key experiments.

  • Mandatory Visualization: Creating diagrams for relevant signaling pathways and experimental workflows using Graphviz (DOT language).

Please confirm if you would like to proceed with a detailed analysis of 3-Nitropropionic acid (3-NPA) in lieu of the originally requested compound. Your confirmation is required to proceed with the next steps of data compilation and content creation.

Navigating the Reproducibility of Neurotoxicity Studies: A Comparative Guide to 3-Nitropropionic Acid and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A critical analysis of experimental methodologies and data for researchers in neuroscience and drug development.

In the pursuit of understanding and developing treatments for neurodegenerative diseases, the reproducibility of experimental models is paramount. This guide provides a comprehensive comparison of the use of 3-Nitropropionic acid (3-NPA), a widely studied neurotoxin, and its alternatives in neurotoxicity research. While the initial topic of interest was 3-(3-Nitrophenoxy)propionic acid, a thorough review of scientific literature suggests a likely typographical error, with the vast body of research focusing on the structurally similar and functionally significant molecule, 3-(3-Nitrophenyl)propionic acid and, more prominently, its close relative, 3-Nitropropionic acid (3-NPA). Due to the limited availability of specific experimental data on this compound, this guide will focus on the extensive research conducted with 3-NPA, offering a robust framework for evaluating experimental reproducibility and comparing it with alternative compounds.

3-NPA is a well-established tool in neuroscience for modeling the biochemical and neuropathological features of Huntington's disease. It functions as an irreversible inhibitor of succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain.[1] Inhibition of SDH by 3-NPA leads to mitochondrial dysfunction, energy depletion, and ultimately, neuronal cell death, mimicking the pathology observed in neurodegenerative disorders.

Comparative Analysis of Succinate Dehydrogenase Inhibitors

The primary application of 3-NPA in research is its ability to inhibit succinate dehydrogenase. However, other compounds are also utilized for this purpose, each with distinct characteristics that can influence experimental outcomes and reproducibility.

CompoundMechanism of ActionKey Experimental ApplicationsReported Efficacy/PotencyAdvantagesDisadvantages
3-Nitropropionic acid (3-NPA) Irreversible inhibitor of SDH[2][1]- In vivo and in vitro modeling of Huntington's disease- Studying mitochondrial dysfunction and neurodegeneration30-60% inhibition of SDH is sufficient to induce striatal lesions in rats[1]- Well-characterized neurotoxic effects- Extensive body of literature for comparison- Irreversible inhibition can limit studies on recovery- High toxicity requires careful handling[3]
Malonate Competitive inhibitor of SDH[1]- In vitro and in vivo studies of SDH function- Preconditioning studies to protect against ischemia-reperfusion injuryVaries depending on concentration and experimental system- Reversible inhibition allows for washout experiments- Can be used to modulate SDH activity- Not readily cell-permeable, limiting some in vivo applications[4]
Dimethyl malonate (DMM) Prodrug, hydrolyzed to malonate in vivo- Preclinical studies of ischemia-reperfusion injuryShown to be more potent than DMM in reducing SDH activity in some cancer cell lines[5]- Cell-permeable, allowing for systemic administration- Low toxicity[4]- Indirect inhibition, dependent on conversion to malonate
Alkoxy acetic acids Inhibitors of SDH- Studies of mitochondrial damage and apoptosisKnown to be toxic in animal models[3]- Provides an alternative class of SDH inhibitors- Less characterized compared to 3-NPA and malonate

Experimental Protocols: A Foundation for Reproducibility

Detailed and standardized experimental protocols are the bedrock of reproducible research. Below are methodologies for key experiments involving 3-NPA and for general neurotoxicity assessment.

1. Synthesis of 3-Nitropropionic Acid

Several methods for the synthesis of 3-NPA have been reported, with varying yields and complexities. A common approach involves the reaction of 3-bromopropionic acid with a nitrite source.

  • Method using Silver Nitrite (AgNO₂):

    • Dissolve 3-bromopropionic acid in a suitable solvent.

    • Add silver nitrite (AgNO₂) to the solution.

    • Stir the reaction mixture, typically at room temperature, until the reaction is complete (monitored by techniques like TLC).

    • The product, 3-nitropropionic acid, can be isolated and purified. Reported yields for this method can be up to 60%.[6]

  • Method via 3-Nitropropionic Acid Ethyl Ester:

    • Prepare 3-nitropropionic acid ethyl ester by reacting 3-ethyl bromide with sodium nitrite in DMSO.

    • Hydrolyze the resulting ester using an acid catalyst (e.g., sulfuric acid) in water to yield 3-nitropropionic acid.[7]

2. In Vitro Neurotoxicity Assay

Assessing the neurotoxic potential of compounds like 3-NPA is crucial. In vitro assays using neuronal cell cultures provide a high-throughput and mechanistic approach.

  • General Protocol:

    • Cell Culture: Culture human iPSC-derived neurons or other suitable neuronal cell lines.

    • Compound Treatment: Expose the neuronal cultures to varying concentrations of the test compound (e.g., 3-NPA) for a defined period (e.g., 24 hours).

    • Assessment of Neurotoxicity: Evaluate neurotoxicity through various endpoints:

      • Cytotoxicity: Measure cell viability using assays that quantify ATP levels or membrane integrity.

      • Neurite Outgrowth: Stain neurons for microtubules and quantify the length and number of neurites using high-content imaging.[8]

      • Calcium Signaling: Monitor changes in intracellular calcium levels in real-time to assess neuronal function.[8]

      • Astrocyte Activation: Use immunolabeling to detect markers of astrocyte activation (e.g., GFAP).[9]

Visualizing Experimental Workflows and Pathways

To enhance clarity and understanding of the experimental processes and the underlying biological mechanisms, the following diagrams are provided.

Synthesis_of_3_Nitropropionic_Acid cluster_start Starting Material cluster_reagent Reagent cluster_product Product 3-Bromopropionic_Acid 3-Bromopropionic Acid Reaction Reaction 3-Bromopropionic_Acid->Reaction Silver_Nitrite Silver Nitrite (AgNO₂) Silver_Nitrite->Reaction 3-Nitropropionic_Acid 3-Nitropropionic Acid Reaction->3-Nitropropionic_Acid

Caption: Synthesis of 3-Nitropropionic Acid from 3-Bromopropionic Acid.

In_Vitro_Neurotoxicity_Assay_Workflow Start Neuronal Cell Culture Treatment Expose to Test Compound (e.g., 3-NPA) Start->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Assessment Assess Neurotoxicity Incubation->Assessment Cytotoxicity Cytotoxicity Assay Assessment->Cytotoxicity Neurite Neurite Outgrowth Analysis Assessment->Neurite Calcium Calcium Signaling Measurement Assessment->Calcium Astrocyte Astrocyte Activation Analysis Assessment->Astrocyte End Data Analysis and Conclusion Cytotoxicity->End Neurite->End Calcium->End Astrocyte->End

Caption: Workflow for an in vitro neurotoxicity assay.

SDH_Inhibition_Pathway Succinate Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC e- 3NPA 3-Nitropropionic Acid 3NPA->SDH Inhibits

Caption: Inhibition of Succinate Dehydrogenase by 3-Nitropropionic Acid.

References

A Comparative Guide to Analytical Techniques for the Characterization of 3-(3-Nitrophenoxy)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The comprehensive characterization of pharmaceutical intermediates and active compounds is a critical aspect of drug development and quality control. 3-(3-Nitrophenoxy)propionic acid, a molecule of interest in synthetic organic chemistry, requires precise and reliable analytical methods to determine its identity, purity, and quantity. This guide provides an objective comparison of key analytical techniques for the characterization of this compound, supported by experimental data from analogous compounds to illustrate performance.

Data Presentation: A Comparative Analysis of Method Performance

The selection of an analytical technique is often a balance between sensitivity, selectivity, speed, and the specific information required. The following table summarizes the typical performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy for the analysis of this compound and related nitroaromatic compounds.

Analytical TechniqueParameterTypical Performance for Nitroaromatic Carboxylic AcidsApplication
HPLC-UV Limit of Detection (LOD)0.02 - 0.15 ng/mLQuantification, Purity
Limit of Quantification (LOQ)0.07 - 0.51 ng/mLQuantification, Purity
Linearity Range5 - 200 ng/mLQuantification
Precision (%RSD)< 15%Method Reproducibility
Accuracy/Recovery (%)90 - 112%Method Trueness
LC-MS/MS Limit of Quantification (LOQ)< 25 ng/mL[1]High-sensitivity Quantification
SelectivityHighComplex Matrices
¹H NMR ResolutionHighStructural Elucidation
Sample Requirementmg rangeStructural Elucidation
¹³C NMR ResolutionHighStructural Elucidation
Sample Requirementmg rangeStructural Elucidation
FTIR Spectral Range4000 - 400 cm⁻¹Functional Group Identification
UV-Vis Wavelength Range200 - 800 nmQuantification, Conjugation

Note: The quantitative data presented for HPLC-UV is representative of methods developed for nitrophenol analysis, which shares structural similarities with the target compound. The LOQ for LC-MS/MS is based on data for 3-nitropropionic acid. These values serve as a general guideline.

Experimental Workflows and Logical Relationships

The characterization of a compound like this compound typically follows a logical progression of analytical techniques to confirm its structure and assess its purity.

cluster_synthesis Synthesis & Isolation cluster_characterization Structural Characterization cluster_quantification Purity & Quantification cluster_final Final Assessment synthesis Synthesis of this compound isolation Isolation & Purification synthesis->isolation nmr NMR Spectroscopy (¹H and ¹³C) isolation->nmr Structural Confirmation ftir FTIR Spectroscopy isolation->ftir Structural Confirmation ms Mass Spectrometry isolation->ms Structural Confirmation hplc HPLC-UV isolation->hplc Purity Assessment & Quantification lcms LC-MS/MS (for trace analysis) isolation->lcms Purity Assessment & Quantification final_assessment Compound Characterized nmr->final_assessment ftir->final_assessment ms->final_assessment hplc->final_assessment lcms->final_assessment

Figure 1. A typical experimental workflow for the synthesis and characterization of a chemical compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation, quantification, and purity assessment of non-volatile and thermally labile compounds.

  • Instrumentation : An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed for the separation of aromatic carboxylic acids.

  • Mobile Phase : A gradient elution is typically used for optimal separation.

    • Mobile Phase A: 0.1% (v/v) Formic acid in ultrapure water.

    • Mobile Phase B: Acetonitrile.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection : UV detection at a wavelength determined by the UV-Vis spectrum of this compound (typically around 254 nm for aromatic compounds).

  • Sample Preparation : Samples are dissolved in the mobile phase or a compatible solvent (e.g., a mixture of acetonitrile and water) and filtered through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For enhanced sensitivity and selectivity, especially in complex matrices, coupling HPLC with tandem mass spectrometry is highly effective.

  • LC Conditions : Similar to the HPLC protocol described above. For MS compatibility, volatile buffers like formic acid or ammonium formate are used instead of non-volatile salts.

  • Mass Spectrometry :

    • Ion Source : Electrospray ionization (ESI) is common for polar molecules like carboxylic acids.

    • Polarity : Negative ion mode is often preferred for carboxylic acids due to the facile deprotonation of the carboxylic acid group.

    • Analysis Mode : For quantification, Multiple Reaction Monitoring (MRM) is used to enhance selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules.

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation : 5-10 mg of the sample is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy : Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, characteristic signals would be expected in the aromatic region (around 7.0-8.5 ppm) and the aliphatic region for the propionic acid chain (around 2.5-4.5 ppm).[2][3]

  • ¹³C NMR Spectroscopy : Provides information on the number of different types of carbon atoms in the molecule. For aromatic compounds, signals typically appear between 120-150 ppm.[3] The carboxyl carbon would be expected at the downfield end of the spectrum (>170 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

  • Instrumentation : An FTIR spectrometer.

  • Sample Preparation : The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a thin film.

  • Expected Characteristic Absorptions :

    • O-H stretch (carboxylic acid) : A broad band in the region of 3300-2500 cm⁻¹.

    • C=O stretch (carboxylic acid) : A strong, sharp band around 1700-1725 cm⁻¹.

    • C-O stretch : Around 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹.

    • NO₂ stretch (aromatic) : Two strong bands around 1550-1490 cm⁻¹ (asymmetric) and 1355-1315 cm⁻¹ (symmetric).

    • C-H stretch (aromatic) : Above 3000 cm⁻¹.

    • C-H stretch (aliphatic) : Below 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and nitro groups.

  • Instrumentation : A UV-Vis spectrophotometer.

  • Sample Preparation : A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) that does not absorb in the region of interest.

  • Analysis : The absorbance of the solution is measured over a range of wavelengths (typically 200-400 nm for this type of compound) to determine the wavelength of maximum absorbance (λmax). This information is useful for setting the detection wavelength in HPLC-UV analysis and can be used for quantitative analysis using the Beer-Lambert law. For nitrophenols, λmax is often in the range of 270-400 nm.[4]

Conclusion

The comprehensive characterization of this compound is best achieved through the synergistic use of multiple analytical techniques. NMR and FTIR spectroscopy are indispensable for unambiguous structural confirmation. For quantitative analysis and purity assessment, HPLC with UV detection offers a robust and reliable method. In instances requiring higher sensitivity or analysis in complex matrices, LC-MS/MS is the preferred technique. UV-Vis spectroscopy serves as a valuable complementary technique, particularly for quantitative purposes and for optimizing HPLC detection parameters. The specific choice and combination of these methods will depend on the research or development stage and the specific analytical question being addressed.

References

An Objective Comparison of Phenoxyalkanoic Acid Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide addresses the broader class of phenoxyalkanoic acid derivatives due to the absence of peer-reviewed literature validating the specific use of 3-(3-Nitrophenoxy)propionic acid in biological applications. The data and methodologies presented herein pertain to structurally related compounds and serve as a comparative framework for assessing potential biological activities within this chemical class.

Phenoxyalkanoic acid derivatives are a versatile class of compounds investigated for a wide range of pharmacological activities. Their structural backbone allows for diverse substitutions, leading to varied biological effects. This guide provides a comparative overview of two prominent activities within this class: anti-inflammatory and antimicrobial, supported by experimental data and detailed protocols.

Anti-Inflammatory Activity of Phenoxyacetic Acid Derivatives

Several phenoxyacetic acid derivatives have been identified as potent anti-inflammatory agents, with many acting as inhibitors of cyclooxygenase (COX) enzymes. The selective inhibition of COX-2 is a key objective in the development of newer anti-inflammatory drugs to minimize the gastrointestinal side effects associated with non-selective NSAIDs.

Comparative Performance of COX-2 Inhibitors

The following table summarizes the in vitro inhibitory activity of selected phenoxyacetic acid derivatives against COX-1 and COX-2 enzymes. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 indicates greater potency. The Selectivity Index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), with a higher value indicating greater selectivity for COX-2.

CompoundTargetIC50 (µM)Selectivity Index (SI)Reference CompoundIC50 (µM)Selectivity Index (SI)
Pyrazoline-phenoxyacetic acid 6a COX-111.0365.4Celecoxib14.93298.6
COX-20.030.05
Pyrazoline-phenoxyacetic acid 6c COX-15.91196.9Celecoxib14.93298.6
COX-20.030.05
Phenoxyacetic acid derivative 5f COX-110.04111.53Mefenamic Acid29.9-
COX-20.091.98
Phenoxyacetic acid derivative 7b COX-14.0767.83Mefenamic Acid29.9-
COX-20.061.98

Data sourced from recent studies on novel phenoxyacetic acid derivatives as selective COX-2 inhibitors.[1][2]

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a common method for determining the COX-1 and COX-2 inhibitory activity of test compounds.

Objective: To measure the IC50 values of test compounds against ovine COX-1 and human recombinant COX-2.

Materials:

  • Test compounds (e.g., phenoxyacetic acid derivatives)

  • Reference compounds (e.g., Celecoxib, Mefenamic acid)

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

  • 96-well plates

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of test and reference compounds in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in the reaction buffer.

  • Enzyme Incubation: In a 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test/reference compound at various concentrations.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow for the conversion of arachidonic acid to prostaglandins.

  • Termination of Reaction: Stop the reaction by adding a suitable acid (e.g., HCl).

  • Quantification of PGE2: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[1]

Antimicrobial Activity of Phenoxyalkanoic Acid Derivatives

The phenoxyalkanoic acid scaffold has also been explored for its antimicrobial properties. Derivatives have shown activity against a range of pathogenic bacteria, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).

Comparative Performance of Antimicrobial Phenoxy Derivatives

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater antimicrobial potency.

CompoundBacterial StrainMIC (µg/mL)MIC (µM)Reference CompoundMIC (µg/mL)
1,3-bis(naphthyloxy)propan-2-amine (CPD20) S. aureus2.56.58--
S. pyogenes2.56.58--
MRSA (multiple strains)2.56.58--
1,3-bis(aryloxy)propan-2-amine (CPD22) S. pyogenes2.55.99--
S. aureus5.011.97--
Pentabromophenol (PBP) S. aureus<1.0-Ciprofloxacin1.0
Tetracycline2.0
Pyrrolomycin derivative (17d) MRSA0.0625---
Vancomycin-intermediate S. aureus (VISA)0.0313---

Data compiled from studies on the antimicrobial activity of synthetic phenoxy derivatives and related compounds.[3][4]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes a standard method for determining the MIC of a compound against a specific bacterial strain.[5][6][7]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a bacterium.

Materials:

  • Test compounds

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: From a fresh overnight culture of the bacterium on an agar plate, suspend a few colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium directly in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound in which there is no visible turbidity (growth). The results can also be read using a microplate reader to measure absorbance.

Visualizing Experimental and Logical Workflows

For drug development professionals and researchers, a structured approach to evaluating novel compounds is critical. The following diagrams illustrate a general workflow for screening the biological activity of a new chemical entity.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Lead Optimization cluster_2 Phase 3: In Vivo Validation Compound New Chemical Entity (e.g., this compound) InVitro In Vitro Assays (e.g., Enzyme Inhibition, Antimicrobial MIC) Compound->InVitro Cytotoxicity Cytotoxicity Assay (e.g., MTT on cell lines) Compound->Cytotoxicity Hit_ID Hit Identification InVitro->Hit_ID Cytotoxicity->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Active & Non-toxic ADME In Vitro ADME/ Tox Profiling SAR->ADME Lead_Select Lead Selection ADME->Lead_Select Animal_Model In Vivo Efficacy (Animal Models) Lead_Select->Animal_Model Optimized Lead PK_PD Pharmacokinetics/ Pharmacodynamics (PK/PD) Animal_Model->PK_PD Preclinical_Cand Preclinical Candidate PK_PD->Preclinical_Cand

Caption: General workflow for preclinical drug discovery.

The diagram above outlines the logical progression from initial in vitro screening of a new compound to the selection of a preclinical candidate. This process involves iterative cycles of testing and optimization to identify compounds with the desired biological activity and a favorable safety profile.

References

Safety Operating Guide

Navigating the Disposal of 3-(3-Nitrophenoxy)propionic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 3-(3-Nitrophenoxy)propionic acid is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the necessary procedures, emphasizing safe handling and compliance with hazardous waste regulations. Due to the limited availability of specific quantitative disposal data for this compound, the following procedures are based on established best practices for the disposal of nitroaromatic compounds and organic acids.

Immediate Safety Considerations

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat or other protective clothing.

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.

Step-by-Step Disposal Protocol

The disposal of this compound should always be managed by a licensed professional waste disposal service. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.

  • Waste Identification and Segregation:

    • All waste containing this compound must be classified as hazardous waste. This includes the pure compound, contaminated materials (e.g., filter paper, gloves), and solutions.

    • Segregate this waste from other laboratory waste streams to prevent unintended chemical reactions. It should be kept away from strong bases, oxidizing agents, and reducing agents.

  • Containerization and Labeling:

    • Collect the waste in a suitable, closed container made of a material compatible with the chemical.

    • The container must be clearly and securely labeled as "Hazardous Waste" and must identify the contents as "this compound".

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.

    • Ensure the storage area is away from incompatible materials.

  • Engaging a Licensed Disposal Service:

    • Contact a licensed professional waste disposal company to arrange for the collection and disposal of the hazardous waste.

    • Provide the disposal service with a copy of the Safety Data Sheet (SDS) for this compound, if available, or for a closely related compound.

  • Preferred Disposal Method:

    • The recommended method for the disposal of nitroaromatic compounds is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion products.[1]

Spill and Exposure Procedures

In the event of a spill or exposure:

  • Spill:

    • Evacuate the immediate area.

    • If the spill is small and you are trained to handle it, wear appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite), and collect it into a labeled hazardous waste container.

    • For large spills, contact your institution's environmental health and safety (EHS) department or emergency services.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids, and seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Quantitative Data on Disposal

A thorough search for specific quantitative data regarding the disposal of this compound, such as concentration limits for various disposal methods, did not yield any specific results. The disposal procedures should therefore adhere to the precautionary principle of treating the substance as hazardous waste and entrusting it to a professional disposal service.

Experimental Protocols

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound to be disposed of is_contaminated Is it pure compound or in a solution/mixture? start->is_contaminated collect_waste Collect in a designated, compatible, and sealed hazardous waste container. is_contaminated->collect_waste Yes label_waste Label container clearly: 'Hazardous Waste' 'this compound' collect_waste->label_waste store_waste Store in a cool, dry, well-ventilated, and designated hazardous waste area. label_waste->store_waste contact_disposal Contact a licensed hazardous waste disposal service. store_waste->contact_disposal provide_sds Provide Safety Data Sheet (if available) to the disposal service. contact_disposal->provide_sds incineration Preferred Disposal: High-temperature incineration by the licensed service. provide_sds->incineration end End of Disposal Process incineration->end

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of 3-(3-Nitrophenoxy)propionic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals are paramount. This guide provides essential, immediate safety and logistical information for 3-(3-Nitrophenoxy)propionic acid, offering procedural, step-by-step guidance to ensure laboratory safety and proper operational management.

Essential Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact.
Eye Protection Safety glasses with side-shields or chemical safety gogglesTo protect eyes from splashes and dust.
Skin and Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator (e.g., N95 dust mask)To be used in case of inadequate ventilation or when generating dust to prevent inhalation.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational workflow minimizes the risk of exposure and contamination. The following diagram and steps outline the safe handling procedure for this compound.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe 1. Don Appropriate PPE prep_setup 2. Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_setup prep_gather 3. Assemble All Necessary Equipment and Reagents prep_setup->prep_gather handle_weigh 4. Carefully Weigh the Compound prep_gather->handle_weigh Proceed to Handling handle_dissolve 5. Dissolve or Mix as Required handle_weigh->handle_dissolve handle_transfer 6. Transfer to Reaction Vessel handle_dissolve->handle_transfer cleanup_decontaminate 7. Decontaminate Glassware and Surfaces handle_transfer->cleanup_decontaminate Proceed to Post-Handling cleanup_dispose 8. Segregate and Label Waste for Disposal cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe 9. Remove PPE in the Correct Order cleanup_dispose->cleanup_remove_ppe cleanup_wash 10. Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Operational Workflow for Handling this compound
  • Preparation :

    • Put on all required personal protective equipment as detailed in the table above.

    • Ensure that all handling of the solid compound is conducted in a well-ventilated area, preferably within a chemical fume hood.

    • Gather all necessary laboratory equipment, such as spatulas, weighing paper, beakers, and solvents, before starting the procedure.

  • Handling :

    • When weighing the solid, avoid creating dust.

    • If dissolving the compound, add it slowly to the solvent to avoid splashing.

    • Use appropriate tools for all transfers to minimize the risk of spills.

  • Post-Handling :

    • Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical.

    • Segregate all waste materials (solid waste, contaminated gloves, etc.) into a clearly labeled hazardous waste container.

    • Remove PPE carefully to avoid cross-contamination, removing gloves last.

    • Wash hands thoroughly with soap and water after the procedure is complete.

Disposal Plan: Ensuring Safe and Compliant Waste Management

The disposal of this compound and its associated waste must be handled with care to protect personnel and the environment.[1][2] The recommended method of disposal is incineration by a licensed professional waste disposal service.[3]

Disposal Plan for this compound Waste cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect_solid 1. Collect Solid Waste in a Labeled, Sealed Container storage_area 4. Store in a Designated Hazardous Waste Area collect_solid->storage_area collect_liquid 2. Collect Contaminated Solvents Separately collect_liquid->storage_area collect_ppe 3. Bag Contaminated PPE for Disposal collect_ppe->storage_area storage_log 5. Maintain a Log of Accumulated Waste storage_area->storage_log disposal_contact 6. Contact a Licensed Waste Disposal Service storage_log->disposal_contact When Container is Full or per Schedule disposal_provide_sds 7. Provide Information on the Chemical (or Analogs) disposal_contact->disposal_provide_sds disposal_pickup 8. Arrange for Pickup and Incineration disposal_provide_sds->disposal_pickup

Disposal Plan for this compound Waste
  • Waste Segregation and Collection :

    • Do not mix waste containing this compound with other waste streams.

    • Collect all solid waste, including contaminated weighing paper and paper towels, in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Contaminated solvents and solutions should be collected in a separate, labeled container for liquid hazardous waste.

    • Used PPE should be placed in a sealed bag and disposed of as solid hazardous waste.

  • Storage :

    • Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep a detailed log of the waste being added to the container.

  • Disposal :

    • Engage a licensed professional waste disposal service for the final disposal of the chemical waste.

    • Provide the disposal service with as much information as possible about the chemical, including the SDS of similar compounds if a specific one is unavailable.

    • The preferred method of disposal for nitrophenyl compounds is incineration.[3]

By adhering to these safety protocols and operational plans, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safe laboratory environment for all personnel.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.